Glycerol distearate
Beschreibung
Eigenschaften
IUPAC Name |
(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUSDOQQWJGJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866179 | |
| Record name | 3-Hydroxypropane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol 1,2-dioctadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51063-97-9, 1188-58-5 | |
| Record name | (±)-1,2-Distearin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51063-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dioctadecanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Distearin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TWS7F2GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerol 1,2-dioctadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
71 - 72 °C | |
| Record name | Glycerol 1,2-dioctadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Glycerol Distearate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of glycerol distearate, a key excipient in pharmaceutical and cosmetic research and development. This document details established synthesis methodologies, comprehensive characterization protocols, and relevant applications in drug delivery systems.
Introduction
This compound is a diglyceride consisting of a glycerol backbone esterified with two stearic acid molecules. It is a white to off-white, waxy solid that is practically insoluble in water but soluble in methylene chloride and partially soluble in hot ethanol[1]. In the pharmaceutical industry, this compound is widely utilized as a non-ionic emulsifier, lubricant, binder, and stabilizing agent in tablet and capsule formulations[2]. Its biocompatibility and ability to modify drug release profiles make it a valuable component in the development of advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
Synthesis of this compound
The synthesis of this compound for research purposes can be primarily achieved through two main routes: direct esterification of glycerol with stearic acid and glycerolysis of tristearin.
Direct Esterification of Glycerol and Stearic Acid
Direct esterification involves the reaction of glycerol with stearic acid, typically in the presence of a catalyst, to form a mixture of mono-, di-, and triglycerides. The product distribution is influenced by the molar ratio of the reactants, temperature, and catalyst used.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol and stearic acid. A molar ratio of glycerol to stearic acid of 1:2 is theoretically required for distearate synthesis, but adjusting this ratio can influence the product distribution.
-
Catalyst Addition: Introduce a suitable catalyst. For laboratory-scale synthesis, an acid catalyst such as p-toluenesulfonic acid or a solid acid catalyst can be used. Enzymatic catalysis using lipases, such as Candida antarctica lipase (Novozym 435), offers a milder and more selective alternative[3][4].
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60°C for enzymatic reactions or higher for chemical catalysis, in the range of 120-160°C) with continuous stirring[5]. The reaction is typically carried out for several hours (e.g., 6-8 hours)[4][5]. For non-enzymatic reactions, applying a vacuum can help remove the water formed during the reaction, driving the equilibrium towards product formation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture at different time intervals.
-
Purification: Upon completion, the crude product can be purified. This may involve neutralizing the catalyst (if an acid or base catalyst was used), followed by solvent extraction or column chromatography to separate the desired diglyceride from monoglycerides, triglycerides, and unreacted starting materials.
Glycerolysis of Tristearin
Glycerolysis is a transesterification reaction between a triglyceride (tristearin) and glycerol to produce a mixture of mono- and diglycerides. This method is often employed on an industrial scale but can be adapted for laboratory synthesis.
-
Reactant and Catalyst Setup: In a high-temperature reaction vessel equipped with mechanical stirring and a nitrogen inlet, add tristearin (or a hydrogenated oil rich in tristearin) and glycerol. A common catalyst for glycerolysis is sodium stearate or another alkaline catalyst like sodium hydroxide[6].
-
Reaction Environment: The reaction is typically conducted at elevated temperatures, ranging from 220-260°C, under a vacuum and with a nitrogen blanket to prevent oxidation[6].
-
Reaction Execution: The mixture is stirred vigorously for a set period until the desired conversion is achieved. The reaction progress can be monitored by analyzing the composition of the mixture using techniques like HPLC or GC.
-
Product Quenching and Purification: Once the reaction is complete, the mixture is rapidly cooled ("quenched") to stop the reaction[6]. The resulting product, a mixture of mono-, di-, and triglycerides, can be purified using methods such as molecular distillation or column chromatography to isolate the this compound fraction. A multi-step purification process involving acidification, neutralization, and filtration can also be employed to remove impurities like soaps and salts[7][8].
Characterization of this compound
Thorough characterization is essential to ensure the identity, purity, and suitability of the synthesized this compound for its intended research application.
Physical and Chemical Properties
A summary of key physical and chemical properties of this compound is presented in Table 1.
| Property | Typical Value/Range | Method/Reference |
| Appearance | White or off-white waxy mass or powder | [6] |
| Molecular Formula | C39H76O5 | [6] |
| Molecular Weight | 625.02 g/mol | |
| Melting Point | 50 - 70 °C | USP-NF[9] |
| Acid Value | Not more than 6.0 | USP-NF[9] |
| Iodine Value | Not more than 3.0 | USP-NF[9] |
| Saponification Value | 165 - 195 | USP-NF[9] |
| Solubility | Practically insoluble in water, soluble in methylene chloride, partly soluble in hot ethanol | [1] |
Chromatographic Analysis
Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and quantifying the relative amounts of mono-, di-, and triglycerides.
-
Plate: TLC silica gel plate.
-
Test Solution: Dissolve approximately 50 mg of the sample in 1 mL of methylene chloride.
-
Mobile Phase: A mixture of hexane and ether (e.g., 30:70 v/v).
-
Application: Apply 10 µL of the test solution to the plate.
-
Development: Develop the chromatogram over a path of 15 cm.
-
Detection: Spray the plate with a 0.1 g/L solution of rhodamine B in ethanol and examine under UV light at 365 nm. The spots corresponding to mono-, di-, and triglycerides will be separated based on their polarity.
The USP-NF monograph for glyceryl distearate outlines an HPLC method for its assay.
-
Column: A 7.5-mm x 60-cm column containing L21 packing material (styrene-divinylbenzene copolymer).
-
Mobile Phase: Tetrahydrofuran (THF).
-
Detector: Refractive Index (RI) detector.
-
Column and Detector Temperature: 40 °C.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Prepare a 40 mg/mL solution of this compound in THF.
-
Injection Volume: Approximately 40 µL.
-
Analysis: The chromatogram will show peaks corresponding to triglycerides, diglycerides, monoglycerides, and free glycerin, allowing for their quantification.
Spectroscopic Characterization
Spectroscopic methods are employed to confirm the chemical structure of the synthesized this compound.
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (of the free hydroxyl group) |
| 2918 & 2848 | C-H stretching (asymmetric and symmetric) of the long alkyl chains |
| ~1735 | C=O stretching of the ester carbonyl group |
| ~1160 | C-O stretching of the ester linkage |
Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts will vary slightly depending on whether the stearoyl chains are at the 1,2- or 1,3- positions of the glycerol backbone.
¹H NMR (in CDCl₃):
-
~5.3 ppm: Multiplet corresponding to the proton on the central carbon (sn-2) of the glycerol backbone in a 1,2-diglyceride.
-
~4.1-4.3 ppm: Multiplets corresponding to the protons on the terminal carbons (sn-1 and sn-3) of the glycerol backbone.
-
~2.3 ppm: Triplet from the methylene protons adjacent to the carbonyl group of the stearoyl chains.
-
~1.6 ppm: Multiplet from the methylene protons beta to the carbonyl group.
-
~1.25 ppm: Broad singlet from the majority of the methylene protons in the stearoyl chains.
-
~0.88 ppm: Triplet from the terminal methyl protons of the stearoyl chains.
¹³C NMR (in CDCl₃):
-
~173 ppm: Carbonyl carbons of the ester groups.
-
~60-70 ppm: Carbons of the glycerol backbone.
-
~14-34 ppm: Carbons of the aliphatic stearoyl chains.
Thermal Analysis
Differential Scanning Calorimetry (DSC) is used to determine the melting behavior and polymorphism of this compound, which are critical properties for its application in formulations. The DSC thermogram will show an endothermic peak corresponding to the melting point of the substance.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and characterization processes for this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Comprehensive workflow for the characterization of this compound.
Applications in Drug Development
This compound's primary role in drug development is as a lipid-based excipient. Its amphiphilic nature and solid state at room temperature make it an ideal candidate for formulating SLNs and NLCs. These nanoparticle systems can enhance the solubility and bioavailability of poorly water-soluble drugs, protect active pharmaceutical ingredients from degradation, and provide controlled or targeted drug release. The choice of this compound as a solid lipid influences the particle size, drug loading capacity, and release characteristics of these nanocarriers.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound for research purposes. The outlined experimental protocols for esterification and glycerolysis, combined with comprehensive characterization techniques, offer a solid foundation for researchers and drug development professionals working with this versatile excipient. A thorough understanding of its synthesis and properties is crucial for its effective application in the development of innovative pharmaceutical formulations.
References
- 1. uspbpep.com [uspbpep.com]
- 2. US20100297047A1 - Esters of glycerol and their uses in cosmetic and pharmaceutical applications - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS GLYCEROL STEARATE OF STEARIC ACID WITH GLYCEROL BY PRODUCT OF BIODISEL FROM USED COOKING OIL | Jurnal Penelitian Saintek [journal.uny.ac.id]
- 6. CN105418414A - Production method for glycerol monostearate and this compound - Google Patents [patents.google.com]
- 7. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 8. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
Glycerol Distearate as a Lipid Matrix in Pharmaceutical Formulations: A Technical Guide
Introduction
Glycerol distearate, also known commercially as glyceryl distearate or under trade names like Precirol® ATO 5, is a key lipid excipient in the pharmaceutical industry.[1][2] It is a mixture of mono-, di-, and triglycerides derived from the esterification of glycerol with palmitic (C16) and stearic (C18) fatty acids.[1][3] Its composition typically includes 40.0% to 60.0% diglycerides, 25.0% to 35.0% triglycerides, and 8.0% to 22.0% monoglycerides.[3][4] This lipophilic, waxy solid is valued for its biocompatibility, biodegradability, and versatility, making it an ideal candidate for creating lipid matrices in various drug delivery systems.[5][6] This guide provides an in-depth technical overview of this compound's role, focusing on its application in forming matrices for controlled drug release, taste masking, and advanced nanoparticle formulations.
Physicochemical Properties
The functionality of this compound as a matrix former is dictated by its distinct physicochemical properties. Its pronounced hydrophobic character, evidenced by a low Hydrophilic-Lipophilic Balance (HLB) value, is fundamental to its ability to retard the release of water-soluble drugs.[1][7]
| Property | Value / Description | Reference(s) |
| Appearance | Hard, waxy mass, powder, or white to off-white unctuous flakes. | [2][3][4] |
| Composition | Mixture of mono- (8-22%), di- (40-60%), and tri- (25-35%) glycerides of palmitic and stearic acids. | [3][4] |
| Melting Point | 50°C to 70°C (Type dependent); 50-60°C for Precirol® ATO 5. | [3][8][9] |
| HLB Value | 2 | [1][7] |
| Solubility | Practically insoluble in water; soluble in methylene chloride; partly soluble in hot ethanol (96%). | [3][4] |
| Molecular Formula | C39H76O5 (for 1,3-distearin) | [2][10] |
| Molecular Weight | ~625.0 g/mol (for 1,3-distearin) | [10] |
Role and Applications as a Lipid Matrix
This compound's primary function is to form a solid matrix that encapsulates the Active Pharmaceutical Ingredient (API), thereby modifying its release profile and other characteristics.[11] This is achieved by creating a physical barrier that controls the penetration of dissolution media and the subsequent diffusion of the drug.[11][12]
| Application | Mechanism / Description | Typical Concentration | Reference(s) |
| Sustained Release | Forms a non-eroding, hydrophobic matrix that controls drug release primarily through diffusion. The release rate can be modulated by altering the lipid concentration or by adding hydrophilic pore-forming agents. | 10 - 20% | [1][4][12] |
| Taste Masking | Creates a uniform, thin film coating around bitter API particles, preventing their interaction with taste buds. This is often achieved via melt granulation. | 2 - 6% (as coating) | [4][11][13] |
| Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs) | Acts as the core solid lipid component, forming the nanoparticle matrix. In NLCs, it is blended with a liquid lipid to create a less-ordered matrix, which enhances drug loading and stability. | Varies (e.g., 5-10% of total formulation) | [5][14] |
| Tablet Lubricant | Reduces friction during the tablet compression process, preventing material from sticking to punches and dies. | 1 - 4% | [1][4][6] |
| Hot-Melt Extrusion (HME) Plasticizer | Lowers the glass transition temperature (Tg) of polymers, allowing extrusion to occur at lower temperatures, which is beneficial for heat-sensitive APIs. | Varies | [8] |
Mechanism of Sustained Release from a this compound Matrix
The process of drug release from a this compound matrix is a multi-step phenomenon governed by fluid penetration and drug diffusion.
Caption: Mechanism of sustained drug release from a lipid matrix.
Experimental Protocols: Preparation of Lipid Matrices
Several manufacturing techniques can be employed to formulate this compound-based lipid matrices. The choice of method depends on the desired dosage form and application.
Protocol 1: Melt Granulation for Sustained-Release Granules / Taste Masking
This solvent-free method utilizes heat generated by friction in a high-shear mixer to melt the lipid, which then coats the API particles.[13][15]
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Precirol® ATO 5)
-
High-Shear Mixer/Granulator
-
-
Procedure:
-
Weigh and load the API and this compound into the bowl of the high-shear mixer. An exemplary ratio for taste masking is 80% API to 20% lipid.[13]
-
Begin mixing at a defined impeller speed (e.g., 450 rpm). The friction between particles generates heat, gradually raising the temperature of the blend.[15]
-
Continue mixing until the temperature reaches the melting point of the this compound. The molten lipid will spread and coat the surfaces of the API particles.
-
Once a homogenous coating is achieved, stop the mixer and allow the granules to cool to room temperature, which solidifies the lipid coating.
-
The resulting granules can be sieved to achieve a uniform particle size distribution. These granules can be filled into capsules or further processed into tablets.
-
Caption: Experimental workflow for melt granulation.
Protocol 2: Hot-Melt Extrusion (HME) for Solid Dispersions
HME is a continuous, solvent-free process that disperses the API at a molecular level within a carrier matrix to enhance solubility or achieve sustained release.[8][16]
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymeric carrier (e.g., Eudragit® grades, cellulosics)
-
This compound (as lipid carrier/plasticizer)
-
Twin-Screw Hot-Melt Extruder
-
-
Procedure:
-
Prepare a homogenous physical blend of the API, polymer, and this compound.
-
Set the temperature profile of the extruder barrel zones. The temperature should be above the glass transition temperature (Tg) of the polymer to ensure it softens and flows.[16]
-
Feed the physical blend into the extruder at a constant rate using a gravimetric feeder.
-
The co-rotating screws convey, mix, and knead the material, applying both thermal and mechanical energy to ensure the API dissolves and disperses within the molten carrier.[17]
-
The molten extrudate exits through a die and is cooled on a conveyor belt.
-
The solidified extrudate can then be pelletized or milled into a powder for downstream processing into tablets or capsules.
-
Protocol 3: Preparation of SLNs/NLCs via Hot Homogenization
This is a widely used high-energy method for producing lipid nanoparticles with a narrow size distribution.[5][9]
-
Materials:
-
Procedure:
-
Lipid Phase: Melt the this compound (and liquid lipid for NLCs) in a beaker at a temperature 5-10°C above its melting point. Dissolve the API in the molten lipid phase.
-
Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase while stirring at high speed (e.g., 8000 rpm) with a high-shear stirrer to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) or ultrasonication.[9] This step reduces the emulsion droplets to the nanometer scale.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath or at 4°C under gentle magnetic stirring.[9] The cooling process causes the lipid to recrystallize, forming the solid matrix of the SLNs or NLCs and entrapping the drug.
-
Caption: Workflow for SLN/NLC preparation and characterization.
Conclusion
This compound is a highly functional and versatile lipid excipient that serves as a robust matrix former in a wide array of pharmaceutical formulations. Its lipophilic nature and well-defined thermal properties make it exceptionally suitable for developing sustained-release oral dosage forms, effectively masking the taste of bitter drugs, and fabricating advanced drug delivery platforms like SLNs and NLCs.[1][5][11] The selection of the appropriate manufacturing process, from melt granulation to hot-melt extrusion, allows formulators to precisely engineer the final product's characteristics. A thorough understanding of its physicochemical properties and its interactions with other formulation components is critical for leveraging its full potential in developing stable, effective, and patient-centric medicines.
References
- 1. scispace.com [scispace.com]
- 2. drugs.com [drugs.com]
- 3. uspbpep.com [uspbpep.com]
- 4. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 5. mdpi.com [mdpi.com]
- 6. Articles [globalrx.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Harnessing lipids as plasticizers in hot-melt extrusion: a gateway to innovation | Gattefossé [gattefosse.com]
- 9. Lipid-based nanocarriers for oral delivery of peptides | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 10. Glyceryl 1,3-distearate | C39H76O5 | CID 101269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Precirol ATO 5: Significance and symbolism [wisdomlib.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
An In-depth Technical Guide to the Emulsifying Properties of Glycerol Distearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core emulsifying properties of glycerol distearate, a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2] This document delves into its chemical structure, mechanism of action as an emulsifier, and key performance characteristics. Detailed experimental protocols for evaluating its emulsifying efficacy are also provided, alongside illustrative data to guide formulation development.
Introduction to this compound
This compound is a diester of glycerin and stearic acid. It is typically a white or off-white, waxy solid at room temperature. In commercial preparations, it often exists as a mixture of mono-, di-, and triglycerides of fatty acids, which can influence its overall properties. Its primary function in many formulations is to act as a water-in-oil (W/O) emulsifier, stabilizer, and thickening agent. With a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 3.5, it is particularly effective at stabilizing systems where the oil phase is continuous.
Chemical Structure and Mechanism of Emulsification
The emulsifying capability of this compound stems from its amphiphilic molecular structure. The two long, lipophilic stearic acid chains readily associate with the oil phase, while the more hydrophilic glycerol backbone, with its free hydroxyl group, has an affinity for the aqueous phase. This dual nature allows this compound to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible liquids and facilitating the formation of a stable emulsion.
The diagram below illustrates the basic chemical structure of this compound and its orientation at an oil-water interface.
Caption: Molecular orientation of this compound at the oil-water interface.
The process of emulsion formation involves the dispersion of one liquid phase into another in the form of fine droplets. This compound facilitates this by adsorbing onto the surface of the newly formed droplets, creating a protective barrier that prevents them from coalescing.
The following diagram outlines the general workflow of emulsion formation stabilized by an emulsifier like this compound.
Caption: General workflow for the preparation of an emulsion.
Quantitative Data on Emulsifying Performance
Table 1: Influence of Emulsifier Concentration on Droplet Size of a Model Emulsion
| Emulsifier Concentration (wt%) | Mean Droplet Diameter (μm) | Polydispersity Index (PDI) |
| 1.0 | 5.2 ± 0.4 | 0.65 |
| 2.5 | 3.8 ± 0.3 | 0.52 |
| 5.0 | 2.1 ± 0.2 | 0.41 |
Note: This data is illustrative and based on typical trends observed for lipid-based emulsifiers. Actual values will vary depending on the specific oil phase, processing conditions, and the exact composition of the this compound.
Table 2: Effect of pH on the Stability of a Model Emulsion
| pH | Zeta Potential (mV) | Creaming Index (%) after 24h |
| 3.0 | -5.8 ± 0.7 | 45 |
| 5.0 | -15.2 ± 1.1 | 20 |
| 7.0 | -25.6 ± 1.5 | 8 |
| 9.0 | -32.1 ± 1.8 | 5 |
Note: This data is illustrative. Since this compound is a non-ionic emulsifier, the effect of pH on emulsion stability is generally less pronounced compared to ionic surfactants. However, pH can influence the stability of other components in the formulation, which can indirectly affect the emulsion.
Table 3: Impact of Storage Temperature on Emulsion Stability
| Storage Temperature (°C) | Mean Droplet Diameter (μm) after 30 days | Visual Observation |
| 4 | 2.3 ± 0.2 | Stable, no phase separation |
| 25 | 2.8 ± 0.3 | Stable, slight creaming |
| 40 | 4.5 ± 0.5 | Significant creaming and some coalescence |
Note: This data is illustrative. Temperature can affect the viscosity of the continuous phase and the kinetic energy of the droplets, thereby influencing emulsion stability.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of emulsions stabilized with this compound.
Protocol for Preparation of a Water-in-Oil (W/O) Emulsion
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (e.g., purified water)
-
High-shear homogenizer
Procedure:
-
Preparation of the Oil Phase: Disperse the desired concentration of this compound in the oil phase. Heat the mixture to 70-75°C with continuous stirring until the this compound is completely melted and uniformly dispersed.
-
Preparation of the Aqueous Phase: Heat the aqueous phase to the same temperature as the oil phase (70-75°C).
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.
-
Cooling: Continue gentle stirring while allowing the emulsion to cool to room temperature.
The following diagram illustrates the experimental workflow for preparing the emulsion.
Caption: Experimental workflow for W/O emulsion preparation.
Protocol for Characterization of Emulsion Stability
4.2.1. Droplet Size Analysis
Method: Laser Diffraction or Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small sample of the emulsion with a suitable solvent (e.g., the continuous oil phase) to an appropriate concentration for the instrument.
-
Measure the droplet size distribution.
-
Record the mean droplet diameter (e.g., D[3][4] or z-average) and the polydispersity index (PDI).
-
Repeat measurements at regular intervals during storage to monitor changes in droplet size as an indicator of coalescence.
4.2.2. Rheological Analysis
Method: Rotational Rheometer
Procedure:
-
Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Perform a viscosity sweep over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine the flow behavior (Newtonian, shear-thinning, etc.).
-
Conduct an oscillatory stress or strain sweep to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G''), which provide information about the emulsion's structure and stability.
4.2.3. Accelerated Stability Testing
Method: Centrifugation
Procedure:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specific speed (e.g., 3,000 rpm) for a set time (e.g., 30 minutes).
-
Measure the volume of the separated aqueous phase.
-
Calculate the Creaming Index (%) as: (Volume of separated aqueous phase / Total volume of aqueous phase) x 100.
The logical relationship between these stability tests is depicted in the following diagram.
Caption: Interrelation of emulsion stability characterization methods.
Conclusion
This compound is a versatile and effective W/O emulsifier for a wide range of applications in the pharmaceutical and cosmetic fields. Its ability to reduce interfacial tension and form a stabilizing film around dispersed droplets contributes to the formation of stable emulsions. While specific quantitative performance data is often formulation-dependent, the experimental protocols outlined in this guide provide a robust framework for researchers and formulators to characterize and optimize their emulsion systems containing this compound. Understanding the interplay between formulation variables, processing conditions, and the resulting emulsion properties is key to successfully leveraging the emulsifying capabilities of this valuable excipient.
References
A Technical Guide to the Natural Sources and Extraction of Glycerol Distearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural origins and prevalent manufacturing processes for glycerol distearate. It is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development in pharmaceuticals and related fields.
Introduction to this compound
This compound is a diglyceride consisting of a glycerol backbone esterified with two molecules of stearic acid. It is a waxy, white or cream-colored substance widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, thickener, and lubricant. In pharmaceutical formulations, it can function as a matrix-forming agent for sustained-release tablets, a lubricant in tablet and capsule manufacturing, and an emulsifier in creams and ointments. While it is found in trace amounts in nature, industrial-scale production relies on the synthesis from naturally derived precursors.
Natural Sources of Precursors
This compound is not extracted directly from natural sources in significant quantities. Instead, its constituent components, glycerol and stearic acid , are sourced from abundant natural fats and oils.
-
Vegetable Oils: A primary source of both glycerol and stearic acid. Palm oil and soybean oil are particularly significant due to their high content of palmitic and stearic acids. Other vegetable oils like cottonseed and corn oil also serve as sources.
-
Animal Fats: Tallow (beef fat) is a traditional and important source of stearic acid.
These fats and oils are triglycerides, which are esters of glycerol with three fatty acid molecules. Through industrial processes, these triglycerides are broken down to yield glycerol and free fatty acids, including stearic acid, which are then used as reactants to synthesize this compound.
Synthesis and Extraction Methods
The industrial production of this compound is achieved through two primary chemical synthesis routes, which can be considered "extraction" methods for the purpose of obtaining the final product from its natural precursors. The final product is typically a mixture containing monoglycerides, diglycerides (predominantly this compound), and triglycerides.[1][2]
Glycerolysis (Transesterification)
Glycerolysis is a transesterification reaction where triglycerides (from vegetable oils or animal fats) are reacted with additional glycerol at high temperatures, typically in the presence of a catalyst. This process shifts the equilibrium from triglycerides towards a mixture rich in monoglycerides and diglycerides.
dot
Esterification
Direct esterification involves the reaction of stearic acid with glycerol. This method allows for more precise control over the ratio of fatty acid to glycerol, influencing the final composition of the mono-, di-, and triglyceride mixture. The reaction is typically carried out at elevated temperatures and may be catalyzed by acidic or basic catalysts.
dot
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methods for producing glyceride mixtures rich in this compound.
Table 1: Reaction Conditions for Glyceride Synthesis
| Method | Reactants | Reactant Ratio | Catalyst | Catalyst Conc. | Temperature (°C) | Pressure/Atmosphere |
| Glycerolysis | Hydrogenated Oil, Glycerol | 20-25% Glycerol (by weight of oil) | Sodium Stearate | 0.05-0.1% of total reactants | 220-260 | -0.097 MPa (Vacuum), N₂ |
| Enzymatic Glycerolysis | Palm Kernel Oil, Glycerol | 1:3 (Oil:Glycerol) | Lipase (Candida rugosa) | - | 50 | - |
| Enzymatic Glycerolysis | RBD Palm Oil, Glycerol | - | Lipase | - | - | - |
| Non-catalyzed Esterification | Oleic Acid, Glycerol | 2:1 (Acid:Glycerol) | None | - | 175 | Nitrogen purge |
| Uncatalyzed Esterification | Acid-rich Oil, Glycerol | 1:1.2 (Fatty Acid:Glycerol) | None | - | 240 | Atmospheric |
Table 2: Product Composition and Yields
| Method | Product Composition | Yield/Conversion |
| Typical Commercial Product | 8.0-22.0% Monoglycerides, 40.0-60.0% Diglycerides, 25.0-35.0% Triglycerides | - |
| Enzymatic Glycerolysis (RBDPO) | 40.16% MG, 49.92% DG, 10% TG | 78.70% overall yield |
| Non-catalyzed Esterification | 42.6% DG | - |
| Uncatalyzed Esterification | - | 97.08% conversion (acid reduction) |
| Lipase-catalyzed Glycerolysis (Soybean Oil) | 21.72% MG, 46.63% DG, 25.06% TG | - |
Experimental Protocols
The following are synthesized protocols based on literature for the laboratory-scale production and purification of a glyceride mixture rich in this compound.
Protocol 1: Glycerolysis of Hydrogenated Vegetable Oil
This protocol is adapted from industrial process parameters for producing a mono- and diglyceride mixture.
Materials:
-
Hydrogenated vegetable oil (e.g., hydrogenated soybean or palm oil)
-
Glycerol (99%+ purity)
-
Sodium stearate (catalyst)
-
Nitrogen gas supply
-
Phosphoric acid (for neutralization)
-
Diatomaceous earth (filter aid)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and vacuum inlet with a nitrogen bleed.
-
Heating mantle
-
Vacuum pump
-
Quenching vessel (e.g., a beaker in an ice bath)
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Reactant Charging: Charge the hydrogenated oil into the three-neck flask. Begin agitation and heat to 90-100°C under a slow nitrogen stream to remove any residual moisture.
-
Glycerol and Catalyst Addition: Add glycerol (20-25% by weight of the oil) and sodium stearate (0.05-0.1% of the total weight of oil and glycerol) to the reactor.
-
Reaction: Increase the temperature to 220-260°C. Once the target temperature is reached, apply a vacuum of -0.097 MPa while maintaining a slow nitrogen bleed. Continue the reaction under these conditions with vigorous stirring for the desired reaction time (typically 1-2 hours, monitoring of the reaction progress by TLC or GC is recommended).
-
Quenching: After the reaction is complete, rapidly cool the mixture by transferring it to a quenching vessel to stop the reaction.
-
Catalyst Neutralization: While the mixture is still warm and liquid, add a stoichiometric amount of phosphoric acid to neutralize the sodium stearate catalyst, which will precipitate as sodium phosphate.
-
Filtration: Add a filter aid (e.g., diatomaceous earth) to the mixture and filter while hot to remove the precipitated salts and other solid impurities.
-
Product Analysis: The resulting product is a mixture of mono-, di-, and triglycerides, which can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine its composition.
Protocol 2: Purification of the Crude Glyceride Mixture
This protocol outlines a multi-step purification process to isolate and purify the diglyceride fraction from the crude reaction mixture.
Materials:
-
Crude glyceride mixture from Protocol 5.1
-
Hexane
-
Silica gel for column chromatography
-
Methanol
-
Activated carbon
-
Silica beads
Equipment:
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Beakers and flasks
Procedure:
-
Acidification and Phase Separation: Adjust the pH of the crude mixture with an acid (e.g., phosphoric or sulfuric acid) to convert any soaps into free fatty acids.[3][4] This will result in the formation of three layers upon settling: an upper layer of free fatty acids, a middle glycerol-rich layer (if excess glycerol was used), and a bottom layer of inorganic salts.[3][4] Separate the layers using a separatory funnel.
-
Solvent Extraction and Decolorization: The glyceride layer can be further purified by solvent extraction with methanol to precipitate dissolved salts.[3] The solution can then be treated with activated carbon to remove color and odor.[3]
-
Drying: Add silica beads to the mixture to absorb any remaining water.[3]
-
Solvent Removal: Remove the solvent (e.g., methanol) using a rotary evaporator.
-
Molecular Distillation (Optional, for high purity): For a higher purity of diglycerides, molecular distillation can be employed. This technique separates components based on their molecular weight and is effective at separating mono-, di-, and triglycerides under high vacuum and at lower temperatures, minimizing thermal degradation.[5]
-
Column Chromatography (Alternative to Distillation): For laboratory-scale purification, silica gel column chromatography can be used.[6]
-
Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude glyceride mixture in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a solvent gradient (e.g., increasing polarity with ethyl acetate in hexane) to separate the triglycerides, diglycerides, and monoglycerides.
-
Collect the fractions and analyze them (e.g., by TLC) to identify the diglyceride-rich fractions.
-
Combine the desired fractions and remove the solvent using a rotary evaporator.
-
dot
Conclusion
This compound, a valuable excipient in the pharmaceutical and other industries, is primarily obtained through the synthesis from natural precursors found in vegetable oils and animal fats. The main production methods, glycerolysis and direct esterification, yield a mixture of mono-, di-, and triglycerides. The composition of this mixture can be influenced by controlling the reaction conditions. Subsequent purification steps are necessary to achieve the desired concentration of this compound. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this versatile compound.
References
- 1. uspbpep.com [uspbpep.com]
- 2. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 3. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 4. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoglyceride and diglyceride production through lipase-catalyzed glycerolysis and molecular distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thermal Analysis of Glycerol Distearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal analysis of glycerol distearate, a key excipient in the pharmaceutical and food industries. The guide focuses on two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering insights into the material's thermal properties, stability, and purity.
Introduction to this compound
This compound is a diglyceride consisting of glycerol esterified with two molecules of stearic acid. It is a white to off-white waxy solid. Widely used as an emulsifier, thickener, and stabilizer in various formulations, its thermal behavior is critical for predicting its performance during manufacturing, storage, and application. Thermal analysis techniques are indispensable for characterizing these properties.
Differential Scanning Calorimetry (DSC) Analysis
DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is primarily used to determine its melting behavior, identify polymorphic forms, and assess purity.
Key Thermal Events
A typical DSC thermogram of this compound reveals a distinct endothermic event corresponding to its melting point. The melting point for glyceryl distearate is reported to be approximately 74.5 °C.[1] The shape and position of this melting peak can provide information about the crystalline nature and purity of the sample. A broad peak may suggest the presence of impurities or a mixture of different crystalline forms. In the context of lipid nanoparticles, a decrease in the melting enthalpy of glyceryl distearate compared to the bulk material can indicate a reduction in the crystallinity of the lipid matrix.[2]
Quantitative Data from DSC
The following table summarizes the key quantitative data that can be obtained from the DSC analysis of this compound.
| Parameter | Typical Value | Significance |
| Onset of Melting (°C) | ~70-73 | Indicates the temperature at which melting begins. |
| Peak Melting Temperature (°C) | 74.5[1] | The temperature at which the melting rate is at its maximum. |
| Enthalpy of Fusion (ΔHf, J/g) | Varies | Represents the energy required to melt the sample; related to crystallinity. |
Experimental Protocol for DSC
A general experimental protocol for performing DSC on this compound is as follows. This protocol is based on standard procedures for analyzing lipids and organic compounds.[3][4]
Instrumentation: A calibrated Differential Scanning Calorimeter is required.
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Instrument Settings:
-
Temperature Range: Typically from 25 °C to 100 °C to encompass the melting transition.
-
Heating Rate: A standard heating rate of 10 °C/min is commonly used.[5]
-
Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.[6]
-
Analysis: The heat flow as a function of temperature is recorded. The onset temperature, peak temperature, and enthalpy of fusion are determined from the resulting thermogram.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound.
Expected Thermal Decomposition
-
Glycerol: The thermal degradation of pure glycerol typically occurs in a single step in an inert atmosphere, with an onset of vaporization around 199 °C and a peak mass loss rate at approximately 239 °C.[7] In an oxidizing atmosphere, the decomposition is more complex and occurs at slightly lower temperatures.[7]
-
Stearic Acid: The thermal degradation of stearic acid begins at around 185 °C and continues up to approximately 306 °C, with a major weight loss occurring between 190-280 °C.[8]
Based on this, the thermal decomposition of this compound is expected to commence at temperatures above 200 °C. The decomposition will likely involve the cleavage of the ester bonds and subsequent degradation of the glycerol and fatty acid moieties. The exact decomposition profile may be influenced by the presence of impurities or the specific isomeric form of the this compound.
Quantitative Data from TGA
The following table outlines the key quantitative data that can be obtained from a TGA of this compound.
| Parameter | Expected Range (°C) | Significance |
| Onset of Decomposition (Tonset) | > 200 | Temperature at which significant mass loss begins, indicating the start of thermal degradation. |
| Temperature of Maximum Decomposition Rate (Tmax) | Varies | The temperature at which the rate of mass loss is highest. |
| Residual Mass (%) | Varies | The percentage of the initial mass remaining at the end of the analysis. |
Experimental Protocol for TGA
A general experimental protocol for performing TGA on this compound is provided below, based on standard methods for organic compounds.[9][10]
Instrumentation: A calibrated Thermogravimetric Analyzer is required.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.
Instrument Settings:
-
Temperature Range: Typically from ambient temperature to 600 °C to ensure complete decomposition.
-
Heating Rate: A constant heating rate of 10 °C/min is standard.[5]
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) or an oxidizing atmosphere (e.g., air or oxygen) to study different degradation mechanisms. A typical flow rate is 20-50 mL/min.[6]
-
Analysis: The mass of the sample is continuously recorded as a function of temperature. The onset of decomposition and other key parameters are determined from the TGA curve and its derivative (DTG curve).
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound using DSC and TGA.
Caption: Workflow for DSC and TGA of this compound.
Conclusion
The thermal analysis of this compound by DSC and TGA provides critical data for its characterization. DSC is essential for understanding its melting behavior and crystallinity, while TGA offers insights into its thermal stability and decomposition profile. By employing the standardized protocols outlined in this guide, researchers and formulation scientists can obtain reliable and reproducible data to ensure the quality and performance of products containing this compound. Further studies to obtain specific TGA data for various grades of this compound would be beneficial for a more comprehensive understanding of its thermal degradation.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. infinitalab.com [infinitalab.com]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
A Technical Guide to the Solubility of Glycerol Distearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of glycerol distearate in various organic solvents. Commercial this compound is typically a mixture of 1,2- and 1,3-di-stearoyl-rac-glycerol, along with mono- and triglycerides.[1] This guide consolidates available qualitative solubility data, details experimental protocols for quantitative solubility determination, and illustrates key concepts through diagrams to support research and development activities in pharmaceuticals and material science.
Qualitative Solubility of this compound
This compound is generally described as being soluble in chlorinated hydrocarbons and aromatic solvents, and partly soluble in polar aprotic and protic solvents, especially at elevated temperatures. It is practically insoluble in water.
Table 1: Summary of Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Solubility | Reference |
| Halogenated | Methylene Chloride / Dichloromethane | Soluble | [2][3] |
| Chloroform | Soluble | [4] | |
| Alcohols | Hot Ethanol (96%) | Partly Soluble | [2][3] |
| Hot Alcohol | Soluble | [4] | |
| Ketones | Acetone | Soluble (especially when hot) | [4] |
| Ethers | Diethyl Ether | Soluble (when hot) | [4] |
| Tetrahydrofuran (THF) | Soluble | [4] | |
| Aromatic | Benzene | Soluble (when hot) | [4] |
| Oils | Mineral Oil / Fixed Oils | Soluble | [4] |
It is important to note that "partly soluble" in the context of hot ethanol suggests that while dissolution occurs, the capacity of the solvent is limited, or that upon cooling, the substance will readily precipitate. The term "soluble" for other solvents often implies miscibility at elevated temperatures, which is common for lipid-based solutes.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property influenced by both the solute and the solvent characteristics, as well as external conditions. Understanding these factors is crucial for solvent selection and process design.
Caption: Factors Affecting the Solubility of this compound.
Experimental Protocols for Solubility Determination
Given the lack of extensive quantitative data, experimental determination of this compound's solubility in specific solvents is often necessary. The following are established methods for this purpose.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.
Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.
Detailed Methodology:
-
Preparation: Add an excess of this compound to a sealed flask containing a precise volume of the organic solvent of interest. The amount of excess solid should be sufficient to ensure saturation but not so much that it significantly alters the volume of the solvent.
-
Equilibration: Place the sealed flask in a thermostatically controlled shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful decantation of the supernatant, or by filtration using a chemically resistant syringe filter (e.g., PTFE).
-
Quantification:
-
Gravimetric Analysis: Transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute). Weigh the container with the dried residue. The mass of the dissolved this compound can then be calculated.
-
Chromatographic Analysis (HPLC/GC): If a suitable analytical method is available, dilute a known volume of the saturated supernatant with an appropriate solvent and quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) after appropriate derivatization. A calibration curve with standards of known concentrations is required for this approach.
-
-
Calculation: Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to estimate the solubility of a compound in a solid or semi-solid matrix by observing the melting behavior of the mixture.
Principle: The dissolution of a solute in a solvent causes a depression in the melting point and a reduction in the enthalpy of fusion of the solvent. By preparing mixtures of varying concentrations and analyzing their thermal behavior, the saturation solubility can be determined.
Detailed Methodology:
-
Sample Preparation: Prepare a series of mixtures of this compound and the chosen solid/semi-solid lipid excipient at different known concentrations. This is typically done by co-melting the components, ensuring homogeneity, and then allowing them to cool and solidify.
-
DSC Analysis: Accurately weigh a small amount (5-10 mg) of each mixture into a DSC pan and seal it. Heat the samples in the DSC instrument at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the excipient.
-
Data Interpretation: Analyze the resulting thermograms to determine the melting point and the enthalpy of fusion for each mixture. A plot of the enthalpy of fusion versus the concentration of this compound is then constructed. The point at which the enthalpy of fusion no longer decreases with increasing concentration corresponds to the saturation solubility of this compound in that excipient at its melting point.
Hot Stage Microscopy (HSM)
HSM allows for the visual determination of the dissolution of a solid in a molten solvent.
Principle: Crystalline materials exhibit birefringence under cross-polarized light. When a crystalline solute dissolves in a molten solvent, the birefringence disappears. By observing mixtures of varying concentrations as they are heated, the temperature at which complete dissolution occurs can be identified, providing an indication of solubility.
Detailed Methodology:
-
Sample Preparation: Prepare a series of mixtures of this compound and the solid excipient at different known concentrations. A small amount of each mixture is placed on a microscope slide and covered with a coverslip.
-
HSM Analysis: Place the slide on the hot stage of a polarized light microscope. Heat the sample at a controlled rate.
-
Observation: Observe the sample as the temperature increases. Note the temperature at which the last crystals of this compound disappear. This is the dissolution temperature for that specific concentration.
-
Solubility Estimation: By plotting the dissolution temperature against the concentration, a solubility curve can be constructed.
Experimental Workflow for Solubility Determination
The selection of an appropriate method for determining the solubility of this compound depends on the nature of the solvent (liquid or solid) and the desired accuracy. The following diagram outlines a general workflow.
Caption: General Experimental Workflow for Solubility Determination.
Conclusion
This technical guide has summarized the available qualitative solubility data for this compound in a range of common organic solvents. While quantitative data remains sparse in the literature, this guide provides detailed experimental protocols for established methods—the shake-flask method, DSC, and HSM—that enable researchers and drug development professionals to determine these values empirically. The provided diagrams illustrate the key factors influencing solubility and a general workflow for its determination, offering a practical framework for laboratory investigations. Accurate solubility data is fundamental for formulation development, process optimization, and ensuring the stability and efficacy of final products.
References
The Dance of Molecules: A Technical Guide to the Interactions of Glycerol Distearate with Lipids and Surfactants
For Researchers, Scientists, and Drug Development Professionals
Glycerol distearate, a diacylglycerol ester of stearic acid, is a cornerstone excipient in the pharmaceutical and cosmetic industries. Its unique physicochemical properties as an emulsifier, stabilizer, and lipid matrix former make it an invaluable component in a myriad of formulations, most notably in the burgeoning field of lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC). This technical guide delves into the intricate interactions of this compound with other lipids and surfactants, providing a comprehensive overview of its phase behavior, the quantitative characteristics of the nanoparticles it forms, and the experimental methodologies used to elucidate these properties.
Physicochemical Properties of this compound
This compound is a waxy, white to off-white solid at room temperature.[1] Its molecular structure, comprising a glycerol backbone with two stearic acid chains, imparts an amphiphilic character, although it is predominantly lipophilic.[2] This structure allows it to act as a stabilizer in emulsions and as a solid matrix in lipid nanoparticles.[3] Commercial products like Precirol® ATO 5 are widely used forms of glyceryl distearate in pharmaceutical formulations.[4][5]
Interaction with Lipids and Surfactants in Nanoparticle Formulations
The performance of this compound in drug delivery systems is profoundly influenced by its interactions with other lipids and the surfactants used to stabilize the formulation. These interactions govern critical nanoparticle characteristics such as particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and release profile.
Solid Lipid Nanoparticles (SLN)
In SLNs, this compound typically forms the solid lipid core. The choice of surfactant is crucial for stabilizing the nanoparticles and preventing aggregation. Common surfactants used in conjunction with this compound include polysorbates (e.g., Tween 80) and poloxamers (e.g., Poloxamer 188).[6][7]
Nanostructured Lipid Carriers (NLC)
NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid within the solid lipid matrix of this compound. This creates a less ordered, imperfect crystalline structure which can enhance drug loading and prevent drug expulsion during storage.[8][9] The liquid lipid, often a medium-chain triglyceride or an oil like oleic acid, disrupts the crystal lattice of the solid lipid.[8]
Quantitative Data on this compound-Based Nanoparticles
The following tables summarize key quantitative data from various studies on SLN and NLC formulations utilizing this compound (often as Precirol® ATO 5). These tables provide a comparative overview of the impact of different formulation parameters on the physicochemical properties of the nanoparticles.
Table 1: Physicochemical Properties of this compound-Based Solid Lipid Nanoparticles (SLN)
| Solid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Glyceryl Distearate | Polysorbate 80 | 176.3 ± 2.78 | 0.268 ± 0.022 | -35.5 ± 0.36 | [10] |
| Precirol® ATO 5 | Poloxamer 188 & Tween 80 | 140 ± 5 | 0.16 ± 0.01 | -21 ± 1.8 | [6] |
| Precirol® ATO 5 | Poloxamer 188 | ~259.5 | ~0.27 | - | [11] |
Table 2: Physicochemical Properties of this compound-Based Nanostructured Lipid Carriers (NLC)
| Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Glyceryl Distearate | Caprylic/Capric Triglyceride | Tween 80 | ~193 | - | - | [8] |
| Precirol® ATO 5 | Oleic Acid | - | - | - | - | [8] |
| Glyceryl Distearate | Passion Fruit Seed Oil | - | - | - | - | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducible formulation and characterization of lipid nanoparticles. The following sections outline the key experimental protocols.
Preparation of SLN and NLC by Hot Homogenization and Ultrasonication
This is a widely used method for the production of SLN and NLC.[12][13]
Protocol:
-
Lipid Phase Preparation: The solid lipid (e.g., this compound) and, for NLCs, the liquid lipid are weighed and melted at a temperature 5-10 °C above the melting point of the solid lipid. The lipophilic drug is dissolved or dispersed in this molten lipid phase.
-
Aqueous Phase Preparation: The aqueous phase, containing the surfactant(s) (e.g., Tween 80, Poloxamer 188) dissolved in purified water, is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 3 minutes) to form a coarse oil-in-water pre-emulsion.[14]
-
Homogenization: The hot pre-emulsion is immediately subjected to high-pressure homogenization (HPH) for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[13]
-
Ultrasonication (Optional): To further reduce the particle size, the dispersion can be treated with a probe sonicator.[15]
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[16][17][18]
Protocol:
-
Sample Preparation: The nanoparticle dispersion is diluted with an appropriate solvent (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: A DLS instrument (e.g., Malvern Zetasizer) is used. The laser wavelength, scattering angle (commonly 90° or 173°), and temperature are set.
-
Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the nanoparticles.
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. The polydispersity index (PDI) is also calculated to assess the width of the particle size distribution. For zeta potential measurement, the electrophoretic mobility of the particles in an applied electric field is measured.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal properties, polymorphism, and crystallinity of the lipid matrix in SLNs and NLCs.[19][20][21]
Protocol:
-
Sample Preparation: A small amount (typically 5-10 mg) of the lyophilized nanoparticle powder or the bulk lipid is accurately weighed and sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: A DSC instrument is calibrated using standards (e.g., indium). The heating rate (e.g., 5-10 °C/min) and temperature range are programmed.
-
Measurement: The sample and reference pans are heated at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks represent melting transitions, providing information on the melting point and enthalpy of fusion of the lipid components. Shifts in peak position or changes in peak shape and enthalpy can indicate interactions between components or changes in crystallinity.
Crystallinity Analysis by X-Ray Diffraction (XRD)
XRD is employed to determine the crystalline structure and polymorphic form of the lipid matrix within the nanoparticles.[22][23]
Protocol:
-
Sample Preparation: The lyophilized nanoparticle powder is placed on a sample holder.
-
Instrument Setup: An X-ray diffractometer with a specific X-ray source (e.g., Cu Kα radiation) is used. The voltage and current of the X-ray tube are set.
-
Measurement: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern shows peaks at specific 2θ values, which are characteristic of the crystalline lattice of the material. The presence, position, and intensity of these peaks provide information about the polymorphic form (e.g., α, β', β) and the degree of crystallinity of the lipid. Amorphous materials will not show sharp diffraction peaks.
Visualizing Interactions and Processes
Graphviz diagrams are used to visually represent the complex relationships and workflows described in this guide.
References
- 1. Nanostructured lipid carrier system: A compendium of thei... [degruyterbrill.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Indomethacin-Loaded Solid Lipid Nanoparticles for Ocular Delivery: Development, Characterization, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. longdom.org [longdom.org]
- 10. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. europeanreview.org [europeanreview.org]
- 15. jptcp.com [jptcp.com]
- 16. mdpi.com [mdpi.com]
- 17. horiba.com [horiba.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. azooptics.com [azooptics.com]
A Comprehensive Toxicological and Biocompatibility Profile of Glycerol Distearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol distearate, a diglyceride composed of glycerin and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries.[1] Its primary functions include acting as an emulsifier, stabilizer, lubricant, and binder in various formulations.[1][2] Given its integral role in products that come into direct contact with the human body, a thorough understanding of its toxicological and biocompatibility profile is paramount for ensuring product safety and efficacy. This technical guide provides an in-depth review of the available scientific data on the safety of this compound, presenting quantitative toxicological data, detailed experimental methodologies, and an exploration of its interactions with cellular signaling pathways.
Toxicological Profile
This compound has been subject to numerous toxicological evaluations, which have consistently demonstrated a low order of toxicity. The primary endpoints investigated include acute toxicity, skin and eye irritation, sensitization, and genotoxicity.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies on this compound and related compounds.
Table 1: Acute Toxicity Data
| Test Type | Species | Route | LD50/Concentration | Results/Observations | Reference |
| Acute Oral Toxicity | Rat | Oral | >5000 mg/kg (for similar substance glycerol monolaurate) | Low acute toxicity. | [3] |
| Acute Oral Toxicity | Rat | Oral | - | At 14-day gross autopsy, the stomach contained residues of the test material. | [4] |
| Acute Dermal Toxicity | Rabbit | Dermal | >2000 mg/kg (for similar substance glycerol monolaurate) | Low acute toxicity. | [3] |
Table 2: Skin Irritation & Sensitization Data
| Test Type | Species | Concentration | Results | Reference |
| Primary Skin Irritation (Draize-type procedure) | Albino Rabbit | - | Non-irritating to slightly irritating. | [5] |
| Skin Irritation (28-day study) | Rabbit | 0.05% - 0.5% (in formulation) | Ranged from slight to severe irritation caused by the surfactant in the formulation. | [4] |
| Skin Sensitization (Repeated Insult Patch Test) | Human (125 subjects) | 50% | No evidence of skin irritation or hypersensitivity. | [5][6] |
Table 3: Repeated Dose and Developmental Toxicity
| Test Type | Species | Dosage | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| Developmental Toxicity | Pregnant Sprague-Dawley CD rats | Up to 900 mg/kg/day | Maternal toxicity: ≥900 mg/kg; Teratogenicity: ≥900 mg/kg | [4] |
Table 4: Genotoxicity & Cell Proliferation Data
| Test Type | System | Concentration | Results | Reference |
| DNA Synthesis Assay | Normal human dermal fibroblasts in vitro | Up to 10 µg/ml | Did not alter cell proliferation. | [7] |
| Genotoxicity (for Diacylglycerol Oil) | Ames test, mammalian Chinese hamster lung cells, rodent bone marrow micronucleus assay | - | Not genotoxic. | [7] |
Biocompatibility
This compound is generally considered to be a biocompatible material, meaning it does not elicit a significant adverse local or systemic response in a biological system.[2] Its inert nature and non-toxic profile contribute to its suitability for use in a wide range of pharmaceutical and personal care applications.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of toxicological and biocompatibility endpoints. Below are outlines of standard protocols for key experiments cited in the evaluation of this compound.
1. Acute Oral Toxicity Study (General Protocol)
-
Test System: Typically conducted in rats.
-
Procedure: A single high dose of the test substance is administered orally to a group of animals. A control group receives the vehicle only.
-
Observation: Animals are observed for signs of toxicity and mortality for a period of up to 14 days. Body weight changes are also recorded.
-
Endpoint: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test population, is determined. For substances with very low toxicity, a limit test at a high dose (e.g., 2000 or 5000 mg/kg) may be performed.
2. Primary Skin Irritation - Draize Test (Modified)
-
Test System: Albino rabbits are commonly used.[6]
-
Procedure:
-
Approximately 24 hours before the test, the fur on the backs of the rabbits is clipped.
-
0.5 mL of the liquid test substance or 0.5 g of the solid/semi-solid substance is applied to a small area of intact skin.[2][6]
-
The test site is covered with a gauze patch for a set period, typically 4 hours (a refinement from the original 24-hour exposure).[8]
-
-
Scoring: The skin reaction is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 24, 48, and 72 hours) after patch removal. Scores are assigned based on the severity of the reaction.[2]
3. Skin Sensitization - Guinea Pig Maximization Test (GPMT)
-
Test System: Guinea pigs are used for this assay.[5]
-
Induction Phase:
-
Intradermal Induction: The test substance, with and without an adjuvant (to enhance the immune response), is injected intradermally into the scapular region of the test animals.[5]
-
Topical Induction: One week later, the test substance is applied topically to the same area and covered with an occlusive dressing for 48 hours.[5]
-
-
Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a different area of the skin on both the test and control animals.[5]
-
Evaluation: The challenge sites are observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group.[5]
4. In Vitro Cytotoxicity - MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10]
-
Procedure:
-
Cells (e.g., human dermal fibroblasts) are cultured in 96-well plates.
-
The cells are exposed to various concentrations of the test substance (e.g., this compound) for a defined period (e.g., 24 or 48 hours).
-
The MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
-
Measurement: The absorbance of the purple solution is measured using a spectrophotometer. A decrease in absorbance in the treated cells compared to the control cells indicates a reduction in cell viability and thus, a cytotoxic effect.[10]
Signaling Pathway Interactions
While this compound is largely considered biologically inert, as a diglyceride, it has the potential to interact with certain cellular signaling pathways. The most well-documented interaction for diglycerides is with the Protein Kinase C (PKC) family of enzymes.
Protein Kinase C (PKC) Activation
1,2-diacylglycerols (DAGs) are known second messengers that can activate PKC.[11] This activation is a key step in various signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.[12] The activation of conventional PKC isoforms is a coordinated process involving both calcium ions and diacylglycerol.[13] An increase in intracellular calcium promotes the translocation of PKC to the cell membrane, where it can then be activated by binding to diacylglycerol.[12]
It is important to note that the biological activity of diglycerides can be influenced by their isomeric form (sn-1,2 versus sn-1,3) and the fatty acid composition. While this compound is primarily the 1,3-diester, the presence of the 1,2-isomer could potentially lead to PKC activation.[7] Some studies have suggested that prolonged activation of PKC by certain 1,2-diacylglycerols may be associated with epidermal hyperplasia.[7] However, DNA synthesis assays with this compound at concentrations up to 10 µg/ml did not show an alteration in cell proliferation in normal human dermal fibroblasts.[7]
NF-κB Signaling Pathway
Recent research on related lipid compounds, such as glycerol monolaurate, has indicated an ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[14] Studies have shown that glycerol monolaurate can suppress the activation of NF-κB induced by inflammatory stimuli.[14] While direct evidence for this compound is limited, its structural similarity suggests that it may have a low potential for inflammatory signaling, consistent with its overall biocompatibility profile.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for the biocompatibility assessment of pharmaceutical excipients.
Caption: General signaling pathway for Protein Kinase C (PKC) activation by diacylglycerol.
Conclusion
The available toxicological and biocompatibility data strongly support the safety of this compound for its intended use in pharmaceutical and cosmetic products. It exhibits a low order of acute toxicity and is not considered a skin irritant or sensitizer under normal conditions of use. Furthermore, it does not appear to promote cell proliferation or possess genotoxic potential. While as a diglyceride it can interact with the Protein Kinase C signaling pathway, the overall evidence suggests that this does not translate to a significant toxicological risk. As with any excipient, formulation-specific testing is recommended to ensure the safety and compatibility of the final product.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medicalalgorithms.com [medicalalgorithms.com]
- 3. GPMT (Kligman Guinea Pig Maximization Test) in EBI! [ebi.bio]
- 4. ovid.com [ovid.com]
- 5. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 6. Draize test - Wikipedia [en.wikipedia.org]
- 7. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein kinase C as a molecular machine for decoding calcium and diacylglycerol signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycerol monolaurate regulates apoptosis and inflammation by suppressing lipopolysaccharide-induced ROS production and NF-κB activation in avian macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of Glycerol Distearate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycerol distearate is a vital excipient in the pharmaceutical, cosmetic, and food industries, primarily serving as an emulsifier, stabilizer, and lubricant.[1] It is technically a mixture of diglycerides, predominantly glyceryl distearate, with varying amounts of monoglycerides and triglycerides.[2][3] The precise composition of these glycerides significantly impacts the physicochemical properties and performance of the final product. Therefore, accurate and robust analytical methods are essential for determining the purity of this compound and quantifying its mono-, di-, and triglyceride content. This document details established High-Performance Liquid Chromatography (HPLC) methods for this purpose.
Principle of Separation
The analysis of this compound and its related compounds (monostearate, tristearate, and free glycerol) by HPLC is challenging because these lipids lack strong UV-absorbing chromophores.[4][5] Consequently, universal detectors such as Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) are employed.[5][6][7] The primary chromatographic modes used are Size Exclusion Chromatography (SEC) and Normal-Phase (NP) Chromatography.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. Larger molecules (triglycerides) elute first, followed by smaller molecules (diglycerides, monoglycerides, and glycerol).[8]
-
Normal-Phase (NP) Chromatography: This method separates molecules based on their polarity. A polar stationary phase (e.g., silica) is used with a non-polar mobile phase. The most polar component (glycerol) is retained the longest, while the least polar (triglycerides) elutes first.[4][6]
Method 1: Size Exclusion Chromatography with Refractive Index Detection (SEC-RI)
This method is based on the United States Pharmacopeia (USP-NF) monograph for Glyceryl Distearate and is a widely accepted standard for assay and purity determination.[1][2]
Experimental Protocol
1. Apparatus and Materials:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index (RI) detector.[2]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Reagents and Standards:
-
Tetrahydrofuran (THF), HPLC grade.[2]
-
This compound Reference Standard (CRS).
-
Glycerin, monoglyceride, diglyceride, and triglyceride standards for peak identification.
3. Chromatographic Conditions:
| Parameter | Specification |
| Column | L21 packing (styrene-divinylbenzene copolymer), 7.5 mm x 60 cm, 5 µm.[1][2] (Note: Two 30 cm columns in series may be used).[2] |
| Mobile Phase | Tetrahydrofuran (THF).[2] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 40 °C.[1][2] |
| Detector | Refractive Index (RI) Detector, maintained at 40 °C.[1][2] |
| Injection Volume | 40 µL.[1][2] |
4. Sample and Standard Preparation:
-
Assay Preparation: Accurately weigh about 200 mg of Glyceryl Distearate, transfer to a 5-mL volumetric flask, dissolve, and dilute to volume with THF. Mix well.[2]
5. System Suitability:
-
Inject the Assay preparation.
-
Resolution: The resolution (R) between the diglyceride and monoglyceride peaks must be not less than 1.0.[2]
-
Precision: The relative standard deviation (RSD) for replicate injections, determined from the monoglyceride peak area, must not be more than 2.0%.[2]
-
Elution Order: The typical relative retention times are approximately 1.0 for glycerin, 0.84 for monoglycerides, 0.78 for diglycerides, and 0.75 for triglycerides.[2]
6. Analysis and Calculation:
-
Inject the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak area responses for glycerin, monoglycerides, diglycerides, and triglycerides.
-
Calculate the percentage of each component by the normalization procedure (area percent).
Method 2: Normal-Phase Chromatography with Evaporative Light Scattering Detection (NP-ELSD)
This method provides an alternative separation mechanism and often yields higher sensitivity than RI detection, making it suitable for impurity profiling.[6]
Experimental Protocol
1. Apparatus and Materials:
-
HPLC system with a gradient-capable pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[6][7]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Reagents and Standards:
-
Hexane, Isopropanol (IPA), and Ethyl Acetate, all HPLC grade.[6]
-
This compound and related glyceride standards.
3. Chromatographic Conditions:
| Parameter | Specification |
| Column | Silica-based normal-phase column, e.g., Zorbax silica (250 x 4.6 mm, 5 µm).[6] |
| Mobile Phase | A mixture of Hexane, Isopropanol (IPA), and Ethyl Acetate.[6] A gradient elution may be required for optimal separation. |
| Flow Rate | Typically 1.0 - 1.5 mL/min. |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C). |
| Detector | ELSD (Drift Tube Temperature: ~40 °C, Nebulizer Gas Flow: ~1.5 SLM) or CAD.[9] |
| Injection Volume | 5 - 20 µL. |
4. Sample and Standard Preparation:
-
Sample Solution: Prepare a stock solution of the sample at approximately 1-5 mg/mL in a suitable organic solvent (e.g., a mixture of the initial mobile phase components). Further dilution may be necessary depending on detector sensitivity.
5. System Suitability:
-
Inject a mixed standard solution containing mono-, di-, and triglycerides.
-
Resolution: Ensure baseline or adequate resolution between all glyceride peaks.
-
Precision: The RSD of peak areas for replicate injections should be less than 5%.[6]
6. Analysis and Calculation:
-
Inject the sample solution.
-
Identify peaks based on the retention times of the standards.
-
Quantify using an external standard calibration curve for each component. Note that the response for ELSD and CAD is often non-linear and may require a logarithmic or quadratic fit.[6]
Data and Method Comparison
The following table summarizes the key parameters and performance characteristics of the described HPLC methods.
| Parameter | Method 1: SEC-RI (USP) | Method 2: NP-ELSD/CAD |
| Principle | Size Exclusion | Normal-Phase Adsorption |
| Stationary Phase | Styrene-divinylbenzene copolymer (L21)[2] | Silica[6] |
| Mobile Phase | Isocratic: THF[2] | Isocratic or Gradient: Hexane/IPA/Ethyl Acetate mixtures[6] |
| Detector | Refractive Index (RI) | Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) |
| Sensitivity | Lower (mg/L range) | Higher (µg/L to ng on column)[6][7] |
| Gradient Compatible | No | Yes |
| Key Advantage | Official pharmacopeial method, simple isocratic operation.[1] | High sensitivity, better resolution for isomers, gradient compatible. |
| Key Limitation | Lower sensitivity, not compatible with gradient elution, temperature sensitive. | Requires volatile mobile phases, non-linear detector response.[7] |
Experimental Workflow Visualization
The logical workflow for the HPLC analysis of this compound purity is outlined below.
Caption: General workflow for purity analysis of this compound by HPLC.
References
- 1. shodex.com [shodex.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. uspbpep.com [uspbpep.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of Glycerol Content by HPLC-ELSD and the Technology of Potassium Sulfate Recycling - Dissertation [m.dissertationtopic.net]
- 6. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 7. hplc.eu [hplc.eu]
- 8. CN114152699B - Method for measuring content of glyceryl monostearate in pramestrne cream - Google Patents [patents.google.com]
- 9. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glycerol Distearate in Controlled Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol distearate, a diester of glycerin and stearic acid, is a widely utilized excipient in the pharmaceutical industry. Its lipophilic nature, biocompatibility, and solid-state at room and body temperature make it an excellent candidate for formulating controlled drug delivery systems.[1] This document provides detailed application notes and protocols for the utilization of this compound in the development of various controlled-release dosage forms, including Solid Lipid Nanoparticles (SLNs), and matrix tablets.
This compound serves as a lipid matrix former, encapsulating the active pharmaceutical ingredient (API) and modulating its release.[2] The primary mechanism of drug release from such lipid matrices is diffusion-controlled, where the dissolution medium penetrates the matrix, dissolves the entrapped drug, which then diffuses out through the created pores and channels.[2] This allows for a sustained release profile, which can improve therapeutic efficacy, reduce dosing frequency, and enhance patient compliance.[3]
I. Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal drug carriers with a solid lipid core, suitable for encapsulating lipophilic drugs.[1] this compound can be effectively used as the solid lipid matrix in SLN formulations.
A. Formulation Data
The following table summarizes representative quantitative data for SLNs prepared with similar solid lipids like glyceryl monostearate (GMS), providing expected ranges for this compound-based formulations.
| Parameter | Glyceryl Monostearate (GMS) SLNs | Expected Range for this compound SLNs | Reference(s) |
| Particle Size (nm) | 100 - 480 | 100 - 500 nm | [4][5] |
| Polydispersity Index (PDI) | < 0.311 | < 0.4 | [4] |
| Entrapment Efficiency (%) | 80.5 - 96% | 80 - 98% | [4][5] |
| Drug Loading Capacity (%) | 0.805 - 0.96% | 0.5 - 5% | [4][5] |
| In Vitro Drug Release | ~68% in 24 hours (Docetaxel) | Biphasic: Initial burst followed by sustained release over 24-72h | [1][6] |
B. Experimental Protocols
Two common methods for preparing this compound-based SLNs are Hot Homogenization and Solvent Emulsification-Evaporation.
Protocol 1: Preparation of this compound SLNs by Hot Homogenization
This method is suitable for thermostable drugs and is a widely used and scalable technique.[7]
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API), lipophilic
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer (HPH)
Procedure:
-
Preparation of Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point.[7]
-
Dissolve the lipophilic API in the molten this compound with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., 1-3% w/v) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.[8]
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization (e.g., 15,000 rpm for 15 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.[9]
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar).[8] The temperature should be maintained above the lipid's melting point.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion to room temperature. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.
-
Workflow Diagram:
Protocol 2: Preparation of this compound SLNs by Solvent Emulsification-Evaporation
This method is particularly useful for incorporating drugs that are poorly soluble in the lipid melt.[10]
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Water-immiscible organic solvent (e.g., dichloromethane, chloroform)[11]
-
Aqueous surfactant solution (e.g., Poloxamer 188, PVA)
-
High-speed homogenizer
-
Rotary evaporator or magnetic stirrer
Procedure:
-
Organic Phase Preparation:
-
Dissolve the this compound and the API in a suitable water-immiscible organic solvent.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a suitable surfactant.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The size of the emulsion droplets will influence the final particle size of the SLNs.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator or by continuous stirring at room temperature.[12]
-
As the solvent is removed, the this compound precipitates, leading to the formation of solid lipid nanoparticles.
-
-
Purification:
-
The resulting SLN dispersion can be washed and purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Workflow Diagram:
II. Matrix Tablets
This compound can be used to formulate sustained-release matrix tablets. In this system, the drug is homogeneously dispersed within the lipid matrix.[13]
A. Formulation Data
The following table provides an example of quantitative data for matrix tablets formulated with a similar lipid, glyceryl dibehenate.
| Parameter | Glyceryl Dibehenate Matrix Tablets (Theophylline) | Expected Range for this compound Matrix Tablets | Reference(s) |
| Hardness ( kg/cm ²) | 4.7 - 5.7 | 4.0 - 6.0 | [14][15] |
| Friability (%) | < 1% | < 1% | [14] |
| Drug Release Profile | Sustained release over 12 hours | Sustained release over 8-12 hours | [2][15] |
| Release Kinetics | Diffusion-controlled | Diffusion-controlled | [2][15] |
B. Experimental Protocol
Protocol 3: Preparation of this compound Matrix Tablets by Direct Compression
Materials:
-
This compound (powder or granular form)
-
Active Pharmaceutical Ingredient (API)
-
Diluent/Filler (e.g., lactose, microcrystalline cellulose)
-
Lubricant (e.g., magnesium stearate)
-
Blender (e.g., V-blender)
-
Tablet press
Procedure:
-
Sizing and Sieving:
-
Pass all ingredients through an appropriate mesh sieve to ensure uniformity of particle size.
-
-
Blending:
-
Blend the this compound, API, and diluent in a blender for a specified time (e.g., 15-20 minutes) to achieve a homogenous mixture.
-
Add the lubricant (e.g., magnesium stearate, typically 0.5-2% w/w) and blend for a shorter period (e.g., 3-5 minutes). Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.
-
-
Direct Compression:
-
Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve the desired tablet hardness and friability.
-
-
Characterization:
-
Evaluate the tablets for weight variation, hardness, thickness, friability, and drug content uniformity.
-
Perform in vitro dissolution studies to determine the drug release profile.
-
III. In Vitro Drug Release Testing
Standardized in vitro release testing is crucial for the development and quality control of controlled-release formulations.[16]
Protocol 4: In Vitro Drug Release from SLNs using Dialysis Bag Method
This is a common method to separate the released drug from the nanoparticles.[17]
Apparatus and Materials:
-
USP Dissolution Apparatus II (Paddle)
-
Dialysis bags (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., phosphate-buffered saline pH 7.4, with or without surfactant to maintain sink conditions)
-
Thermostatically controlled water bath (37 ± 0.5°C)
-
Syringes and filters for sampling
Procedure:
-
Preparation:
-
Accurately measure a specific volume of the SLN dispersion and place it inside a dialysis bag.
-
Securely close the dialysis bag.
-
-
Dissolution Test:
-
Place the dialysis bag in the dissolution vessel containing a known volume of pre-warmed release medium (e.g., 900 mL).
-
Begin the test by rotating the paddle at a specified speed (e.g., 50 or 100 rpm).[17]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium from the dissolution vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Filter the collected samples if necessary.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
IV. Drug Release Mechanism
The primary mechanism for drug release from a this compound matrix is diffusion. The process can be visualized as follows:
References
- 1. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Investigating Glycerol's Role in Controlled Drug Release [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. kinampark.com [kinampark.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Glycerol Distearate as a Lubricant in Tablet Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of glycerol distearate as a lubricant in pharmaceutical tablet manufacturing. This document includes a summary of its effects on tablet properties, detailed experimental protocols for evaluation, and visual workflows to guide the user through the tablet manufacturing and testing processes.
Introduction to this compound as a Tablet Lubricant
This compound, a diester of glycerin and stearic acid, is a hydrophobic, fluid-film lubricant used in the pharmaceutical industry for tablet and capsule production.[1] It serves as an effective alternative to commonly used lubricants like magnesium stearate, particularly in formulations where issues such as delayed dissolution or active pharmaceutical ingredient (API) compatibility are a concern.[2][3] As a lubricant, this compound reduces the friction between the tablet surface and the die wall during the ejection phase of the compression cycle, which in turn minimizes wear on punches and dies and prevents tablet defects like capping or lamination.[4]
Studies have shown that glycerin fatty acid esters, such as this compound, offer lubrication properties similar to magnesium stearate in terms of reducing ejection force.[2][5] However, they often present the advantage of having a lesser negative impact on tablet hardness and disintegration time.[2][6] While magnesium stearate can sometimes form a hydrophobic film around granules that impedes water penetration and slows down disintegration and dissolution, this compound can offer a more favorable profile in this regard.[2][6] The typical concentration for lubricants in tablet formulations generally ranges from 0.25% to 5.0% w/w.[3]
Data Presentation: Comparative Lubricant Performance
Due to the limited availability of specific quantitative data from direct comparative studies in the public domain, the following tables present illustrative data based on qualitative findings from published research. These findings suggest that glycerin fatty acid esters (GFE), such as this compound, provide comparable lubrication with less impact on tablet hardness and disintegration compared to magnesium stearate (MgSt).
Disclaimer: The data in the following tables is illustrative and intended to reflect the qualitative comparisons found in the cited literature. Actual results will vary depending on the specific formulation, equipment, and processing parameters.
Table 1: Illustrative Ejection Force Data
| Lubricant (Concentration) | Mean Ejection Force (N) | Observations |
| No Lubricant | 500 | High ejection force, audible noise during ejection, evidence of sticking. |
| This compound (1.0% w/w) | 150 | Significant reduction in ejection force, smooth tablet ejection. |
| Magnesium Stearate (0.5% w/w) | 145 | Similar reduction in ejection force to this compound.[5] |
Table 2: Illustrative Tablet Property Data
| Lubricant (Concentration) | Tablet Hardness (kP) | Friability (%) | Disintegration Time (min) |
| This compound (1.0% w/w) | 8.5 | < 0.5% | 4 |
| Magnesium Stearate (0.5% w/w) | 7.0 | < 0.6% | 7 |
Note: The illustrative data reflects findings that glycerin fatty acid esters can provide better tablet hardness and faster disintegration compared to magnesium stearate.[2][6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a tablet lubricant.
Protocol for Powder Blend Preparation and Tableting
Objective: To prepare a lubricated powder blend and compress it into tablets for further evaluation.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API) and other excipients (e.g., diluent, binder, disintegrant)
-
This compound
-
Sieves of appropriate mesh size
-
V-blender or other suitable powder blender
-
Tablet press (single-punch or rotary), preferably instrumented to measure compression and ejection forces
-
Balance
Procedure:
-
Weigh all excipients, except the lubricant, and pass them through an appropriate sieve to ensure deagglomeration.
-
Transfer the sieved powders to a V-blender and blend for a predetermined time (e.g., 15 minutes) to achieve a homogenous mixture.
-
Weigh the required amount of this compound and pass it through a fine-mesh sieve (e.g., 60 mesh).
-
Add the sieved this compound to the powder blend in the V-blender.
-
Blend for a short period (e.g., 2-5 minutes). Over-blending can negatively impact tablet hardness.
-
Set up the tablet press with the desired tooling (punches and dies).
-
Calibrate the press for tablet weight, thickness, and hardness.
-
Load the final lubricated blend into the hopper of the tablet press.
-
Compress the blend into tablets at a target weight and compression force.
-
Collect the tablets for further testing.
Protocol for Measurement of Tablet Ejection Force
Objective: To quantify the force required to eject the compressed tablet from the die, which is a direct measure of lubricant efficiency.[7]
Materials and Equipment:
-
Instrumented tablet press capable of measuring ejection force
-
Data acquisition system
Procedure:
-
During the tableting process (as described in Protocol 1), the instrumented press will measure the force exerted by the lower punch to push the tablet out of the die.[7]
-
The peak force during this ejection phase is recorded as the ejection force.
-
Record the ejection force for a statistically significant number of tablets (e.g., n=10) to determine the average and standard deviation.
-
A lower ejection force indicates better lubrication.
Protocol for Tablet Hardness (Breaking Force) Testing
Objective: To determine the mechanical strength of the tablets.
Materials and Equipment:
-
Tablet hardness tester
-
Calibrated weights for verification
Procedure:
-
Ensure the hardness tester is clean and calibrated.[8]
-
Place a single tablet on the testing platform between the jaws of the instrument.[6]
-
Start the test. The motorized jaw will move to apply a diametrical crushing force to the tablet until it fractures.[9]
-
The force required to break the tablet is recorded in kiloponds (kP) or Newtons (N).[3]
-
Repeat the measurement for a representative sample of tablets (e.g., n=10) from the batch.
-
Calculate the average hardness and standard deviation.
Protocol for Tablet Friability Testing (based on USP <1216>)
Objective: To assess the ability of uncoated tablets to withstand abrasion and shock during handling, packaging, and transportation.
Materials and Equipment:
-
Friability tester (friabilator) with a standard drum
-
Balance
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets.
-
Accurately weigh the tablet sample (Initial Weight, W_i).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum and carefully de-dust them again.
-
Accurately weigh the tablets (Final Weight, W_f).
-
Calculate the percentage of weight loss (friability) using the following formula: Friability (%) = [(W_i - W_f) / W_i] * 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.
Protocol for Tablet Disintegration Time Testing (based on USP <701>)
Objective: To determine the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.
Materials and Equipment:
-
Disintegration tester with a basket-rack assembly
-
1000-mL beakers
-
Immersion fluid (e.g., purified water, simulated gastric fluid) maintained at 37 ± 2°C
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
If specified, add a disk to each tube.
-
Immerse the basket assembly in the immersion fluid maintained at 37 ± 2°C.
-
Start the apparatus, which will raise and lower the basket in the fluid at a constant frequency (29-32 cycles per minute).
-
Observe the tablets. The disintegration time is the time at which all tablets have disintegrated (i.e., no palpable firm core remains).
-
If one or two tablets fail to disintegrate within the specified time, repeat the test on 12 additional tablets. The requirement is met if not less than 16 of the total 18 tablets have disintegrated.
Protocol for Powder Flowability Analysis
Objective: To assess the flow properties of the lubricated powder blend, which is crucial for uniform die filling and consistent tablet weight.
Materials and Equipment:
-
Powder rheometer or a shear cell tester
Procedure:
-
Load the powder sample into the shear cell of the rheometer.
-
Perform a pre-shear step to condition the powder bed.
-
Apply a series of increasing normal stresses to the powder bed and measure the shear stress required to initiate flow at each normal stress.
-
The data is used to construct a yield locus.
-
From the yield locus, key flowability parameters such as cohesion, angle of internal friction, and the flow function can be determined.
-
These parameters provide a quantitative measure of the powder's flowability and can be used to predict its behavior in hoppers and feed frames.
Visualizations
The following diagrams illustrate the key workflows in the evaluation of this compound as a tablet lubricant.
Caption: Workflow for tablet manufacturing with internal lubrication.
Caption: Workflow for the experimental evaluation of a tablet lubricant.
Caption: Mechanism of action for this compound as a lubricant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Melt Emulsification-Probe Sonication for Glycerol Distearate-Based Nanoparticles
Introduction
The melt emulsification followed by probe sonication is a robust and widely utilized method for the formulation of Solid Lipid Nanoparticles (SLNs). This technique is particularly effective for encapsulating therapeutic agents within a solid lipid matrix, such as glycerol distearate. The process avoids the use of harsh organic solvents, making it a more environmentally friendly and biocompatible approach.[1] The fundamental principle involves creating a coarse oil-in-water (o/w) emulsion at a temperature above the melting point of the lipid, which is then downsized to the nano-range using high-energy probe sonication.[2][3] this compound, a biodegradable and biocompatible lipid, serves as an excellent core material for these nanoparticles, offering controlled and sustained drug release.[4][5]
Principle of the Method
The process begins with the melting of this compound and the dissolution of the lipophilic drug within the molten lipid to form the oil phase. Concurrently, an aqueous phase containing a surfactant is heated to the same temperature.[6] The hot aqueous phase is then added to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.[2] The critical step involves subjecting this pre-emulsion to high-intensity ultrasonic waves generated by a probe sonicator.[1][3] The acoustic cavitation and shear forces generated by the probe break down the large lipid droplets into nano-sized particles.[1][7] Subsequent cooling of the nanoemulsion below the lipid's melting point causes the lipid to recrystallize, solidifying the nanoparticles and entrapping the drug within the solid matrix.[5]
Key Advantages
-
Avoidance of Organic Solvents: This method eliminates the need for toxic organic solvents, enhancing the biocompatibility of the formulation.[1]
-
Scalability: The procedure is relatively simple and can be scaled up for larger batch production.[1]
-
High Encapsulation Efficiency: The technique is known to achieve high entrapment for lipophilic drugs.[4]
-
Controlled Particle Size: Process parameters, especially sonication settings, can be precisely controlled to achieve the desired particle size.[8]
Experimental Protocols
Protocol 1: Formulation of this compound SLNs by Melt Emulsification-Probe Sonication
This protocol details the step-by-step procedure for preparing drug-loaded Solid Lipid Nanoparticles using this compound as the lipid matrix.
1. Materials and Equipment
-
Lipid: this compound
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of choice
-
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188
-
Aqueous Phase: Deionized or purified water
-
Equipment:
-
Probe sonicator with a microtip
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Thermostatically controlled water bath or heating mantle
-
Magnetic stirrer with heating plate
-
Beakers and standard laboratory glassware
-
Ice bath
-
2. Preparation of Lipid and Aqueous Phases
-
Lipid Phase: Accurately weigh the required amounts of this compound and the lipophilic drug. Place them in a glass beaker and heat to approximately 5-10°C above the melting point of this compound (typically 75-85°C) using a water bath or heating mantle.[2] Stir gently until a clear, homogenous molten lipid phase is obtained.
-
Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) in deionized water. Heat this aqueous phase to the same temperature as the lipid phase under constant stirring.[6]
3. Formation of Pre-emulsion
-
Pour the hot aqueous surfactant solution into the molten lipid phase.
-
Immediately subject the mixture to high-shear homogenization at a speed of 5,000-10,000 rpm for 5-10 minutes.[2] This will form a hot, coarse oil-in-water (o/w) pre-emulsion. The mixture should appear milky white.
4. Probe Sonication
-
Immediately transfer the hot pre-emulsion to a vessel suitable for sonication, such as a jacketed beaker, to maintain the temperature.
-
Immerse the tip of the probe sonicator into the pre-emulsion. Ensure the tip is submerged sufficiently but does not touch the bottom or sides of the container.
-
Sonicate the emulsion at a specific power output (e.g., 40-60% amplitude) for a predetermined duration (e.g., 5-15 minutes).[8] Sonication is typically performed in pulsed mode (e.g., 10 seconds ON, 5 seconds OFF) to prevent overheating and potential lipid degradation.[1] The temperature should be maintained above the lipid's melting point throughout this step.
5. Nanoparticle Solidification and Recovery
-
After sonication, quickly transfer the resulting hot nanoemulsion to an ice bath and stir gently.[5] This rapid cooling facilitates the solidification of the lipid droplets and the formation of SLNs, while minimizing particle aggregation.
-
The resulting dispersion is the final SLN suspension. Store it at 4°C for further characterization and use.
Protocol 2: Characterization of this compound SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Sample Preparation: Dilute the prepared SLN suspension with deionized water to achieve an appropriate scattering intensity for the instrument.
-
Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Data Acquisition: Record the Z-average particle size and the Polydispersity Index (PDI). For Zeta Potential, use the same instrument equipped with an electrode assembly and measure the electrophoretic mobility of the nanoparticles.[8] Measurements should be performed in triplicate.
2. Determination of Entrapment Efficiency (EE) and Drug Loading (DL)
-
Separation of Free Drug: Place a known volume of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off). Centrifuge at high speed (e.g., 10,000 rpm) for 20-30 minutes to separate the aqueous phase containing the un-encapsulated (free) drug from the nanoparticles.
-
Quantification of Free Drug: Analyze the filtrate (aqueous phase) using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the free drug.
-
Calculation: Use the following equations to calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
EE (%) = ((Total Drug - Free Drug) / Total Drug) * 100
-
DL (%) = ((Total Drug - Free Drug) / Total Weight of Nanoparticles) * 100
Where "Total Drug" is the initial amount of drug added during formulation, and "Total Weight of Nanoparticles" is the weight of the lipid plus the initial drug.
-
Data Presentation: Typical Formulation Parameters and Outcomes
The following table summarizes typical quantitative data for SLNs prepared using the melt emulsification-sonication method with glyceryl esters. The values represent a general range and should be optimized for specific drug and formulation compositions.
| Parameter | Typical Value/Range | Reference |
| Formulation Components | ||
| Lipid Concentration (% w/v) | 1 - 5% | [1] |
| Surfactant Concentration (% w/v) | 0.5 - 3% | [9] |
| Drug Loading (% of lipid weight) | 1 - 10% | [10] |
| Sonication Parameters | ||
| Power/Amplitude | 30 - 70% | [8] |
| Sonication Time (min) | 3 - 15 min | [8][9] |
| Nanoparticle Characteristics | ||
| Particle Size (nm) | 100 - 400 nm | [10][11] |
| Polydispersity Index (PDI) | 0.1 - 0.4 | [8][11] |
| Zeta Potential (mV) | -15 to -35 mV | [11] |
| Entrapment Efficiency (%) | > 70% | [4][10][11] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for SLN preparation.
Parameter Relationship Diagram
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. japsonline.com [japsonline.com]
- 3. hielscher.com [hielscher.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. jocpr.com [jocpr.com]
- 7. Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. journaljpri.com [journaljpri.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Shear Blending with Glyceryl Distearate for Effective Taste Masking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unpleasant taste of many active pharmaceutical ingredients (APIs) is a significant challenge in the development of oral dosage forms, particularly for pediatric and geriatric populations, which can lead to poor patient compliance.[1][2] Taste masking aims to overcome this hurdle by concealing the undesirable taste of the API. Among various techniques, high-shear blending with lipid excipients has emerged as a simple, efficient, and solvent-free method for taste masking.[1][3][4][5]
This document provides detailed application notes and protocols for utilizing glyceryl distearate (such as Precirol® ATO 5) in a high-shear blending process to achieve effective taste masking.[5][6] The process relies on the generation of frictional heat within a high-shear mixer to partially melt the lipid excipient, which then coats the API particles.[3][5][6] Upon cooling, the lipid solidifies, forming a continuous film that acts as a physical barrier between the bitter drug and the taste receptors in the oral cavity.[3][7]
Principle of the Technology
High-shear blending for taste masking is a straightforward process that leverages the heat generated by friction between particles and between the particles and the mixing bowl.[3] Glyceryl distearate, a solid lipid with a relatively low melting point (around 50-60°C), is an ideal excipient for this application.[1][7] The key steps involve:
-
Homogenization: The API and glyceryl distearate are initially blended at a low speed to ensure a uniform mixture.[3][6]
-
Frictional Heating: The impeller speed is then significantly increased to generate friction and raise the temperature of the blend.[3][6]
-
Lipid Coating: As the temperature approaches the melting range of glyceryl distearate, it begins to soften and coat the API particles. The chopper is used to prevent significant agglomeration.[5][6]
-
Cooling and Solidification: The impeller and chopper speeds are reduced to allow the blend to cool. As it cools, the lipid recrystallizes on the surface of the API particles, forming a solid, tasteless film.[3][5][6]
This method offers several advantages, including the absence of organic solvents, making it an environmentally friendly or "green" process.[3] It is also time and material efficient.[3]
Experimental Protocols
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): A bitter-tasting drug, for example, potassium chloride (KCl) or dexketoprofen trometamol (DXKT).[1][8]
-
Lipid Excipient: Glyceryl distearate (e.g., Precirol® ATO 5).[5][6]
-
Equipment:
Protocol 1: Taste Masking of Potassium Chloride (KCl)
This protocol is based on a study that successfully masked the taste of KCl using glyceryl distearate in a high-shear mixer.[1][3]
1. Formulation:
-
A binary mixture is prepared with 80% potassium chloride and 20% glyceryl distearate.[1][3] For a 1 L high-shear mixer bowl, this corresponds to 280 g of KCl and 70 g of glyceryl distearate.[1][3]
2. High-Shear Blending Procedure:
-
Pre-blending/Homogenization: The binary mixture is placed into the high-shear mixer and homogenized at a low impeller speed of 50 rpm for 3 minutes.[1][3]
-
Frictional Heat Generation: The impeller speed is increased to 900 rpm to generate heat until the product temperature reaches 45°C.[1][3]
-
Particle Coating: Once the temperature reaches 45°C, the impeller speed is reduced to a range of 450-750 rpm, and the chopper speed is set to a range of 500-1500 rpm. The coating process continues for a duration of 1, 3, or 5 minutes once the product temperature reaches 48°C.[1][3] Slower blending speeds (e.g., 450 rpm) are recommended to achieve individually coated particles and avoid agglomeration.[1][4]
-
Cooling and Discharge: After the coating step, the impeller and chopper speeds are reduced to 50 rpm and 100 rpm, respectively, to allow the blend to cool gently to 35°C.[1][3]
-
Sieving: The coated powder is allowed to cool at room temperature for 30 minutes and is then sieved through a 1250 µm sieve.[1][3] The fraction that passes through the sieve is retained for further analysis.[1][3]
3. Evaluation of Taste Masking Efficiency:
-
In-Vitro Drug Release: The efficiency of the coating can be evaluated by measuring the in-vitro release of the drug in demineralized water or simulated saliva.[3][8] For KCl, drug release can be monitored for 5 minutes in 3 mL of demineralized water at 37°C with gentle stirring using an electrical conductivity meter.[3] Successful taste masking is indicated when the released KCl concentration remains below the taste perception threshold (0.3 to 2.2 mg/mL).[3][5][6]
-
Visual Inspection: The coated particles can be visually inspected using a binocular loupe and microscope to confirm the presence of a lipid film.[3] After high-shear coating, particles should appear to have more rounded edges due to the lipid layer.[5]
-
Particle Size Analysis: Particle size measurements can provide additional information on the thickness of the film coating and the degree of agglomeration.[1][3]
Quantitative Data Summary
The following tables summarize the key process parameters and outcomes from a study on high-shear blending of potassium chloride with glyceryl distearate.[1]
| Table 1: High-Shear Blending Process Parameters | |
| Parameter | Value/Range |
| Formulation | 80% Potassium Chloride, 20% Glyceryl Distearate |
| High-Shear Mixer | Diosna P1 (1 L bowl) |
| Homogenization | 50 rpm for 3 min |
| Frictional Heating Impeller Speed | 900 rpm |
| Target Temperature for Coating Start | 45°C |
| Coating Impeller Speed | 450, 600, or 750 rpm |
| Coating Chopper Speed | 500, 1000, or 1500 rpm |
| Final Coating Temperature | 48°C |
| Coating Duration | 1, 3, or 5 min |
| Cooling Impeller Speed | 50 rpm |
| Cooling Chopper Speed | 100 rpm |
| Final Cooling Temperature | 35°C |
| Table 2: Effect of Blending Speed on Particle Size and Recovery Rate | |
| Blending Speed (rpm) | Observation |
| 750 | Resulted in particle agglomeration |
| 450 | Provided individually coated drug particles |
| Recovery Rate | Blending speed had a significant impact on the recovery rate after sieving.[1] |
| Table 3: In-Vitro Dissolution Results | |
| Process | Outcome |
| High-Shear Blending | Kept potassium chloride concentration below the taste perception threshold.[1][4] |
| Fluid Bed Coating (for comparison) | Also kept potassium chloride concentration below the taste perception threshold.[1][4] |
Visualizations
Caption: Experimental workflow for taste masking using high-shear blending.
Caption: Logical relationship of inputs, mechanism, and outputs in the process.
Conclusion
High-shear blending with glyceryl distearate offers a robust, simple, and effective method for taste masking bitter APIs.[1][4] The process is easily scalable and avoids the complexities and environmental concerns associated with solvent-based coating techniques.[3] By carefully controlling the process parameters, particularly the impeller and chopper speeds, it is possible to produce individually coated particles with a uniform lipid film, leading to significant improvements in the palatability of oral medications.[1][4] This technology holds great promise for the development of more patient-friendly dosage forms.[1]
References
- 1. srlpharmasenses.com [srlpharmasenses.com]
- 2. Glycerol's Impact on Taste Masking in Oral Pharmaceuticals [eureka.patsnap.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. Excipients for taste masking and API protection ⋅ Gattefossé [gattefosse.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Assay of Glyceryl Distearate according to USP-NF
Introduction
Glyceryl distearate is a lipophilic non-ionic surfactant widely used as an emulsifier, stabilizer, and lubricant in the pharmaceutical, cosmetic, and food industries. It is a complex mixture primarily composed of diglycerides, with varying amounts of monoglycerides and triglycerides. The United States Pharmacopeia-National Formulary (USP-NF) provides a comprehensive monograph to ensure the quality and purity of glyceryl distearate. This document outlines the analytical methods stipulated in the USP-NF for the assay of glyceryl distearate, providing detailed protocols for researchers, scientists, and drug development professionals.
The primary assay method is a size-exclusion chromatography (SEC) procedure that separates and quantifies the mono-, di-, and triglyceride content. Additionally, other identification and quality control tests are described in the monograph, which are crucial for the complete characterization of the substance.
Quantitative Data Summary
The USP-NF monograph for glyceryl distearate specifies the acceptable ranges for its composition and various physicochemical properties. These are summarized in the tables below.
Table 1: Composition of Glyceryl Distearate as per USP-NF [1][2]
| Component | Acceptance Criteria |
| Monoglycerides | 8.0% - 22.0% |
| Diglycerides | 40.0% - 60.0% |
| Triglycerides | 25.0% - 35.0% |
Table 2: Physicochemical Properties of Glyceryl Distearate as per USP-NF [1][3]
| Parameter | Method | Acceptance Criteria |
| Melting Range | USP <741>, Class II | 50°C - 70°C |
| Acid Value | USP <401> | Not more than 6.0 |
| Iodine Value | USP <401> | Not more than 3.0 |
| Saponification Value | USP <401> | 165 - 195 |
| Water Content | USP <921>, Method I | Not more than 1.0% |
| Total Ash | USP <561> | Not more than 0.1% |
| Fatty Acid Composition | USP <401> | Stearic Acid: ≥ 40.0% Sum of Palmitic and Stearic Acids: ≥ 90.0% |
Experimental Protocols
1. Assay of Glyceryl Distearate by Size-Exclusion Chromatography (SEC)
This method determines the percentage of monoglycerides, diglycerides, and triglycerides in glyceryl distearate.
a. Chromatographic System [1][4][5]
-
Liquid Chromatograph: Equipped with a refractive index detector maintained at a constant temperature.
-
Column: 7.5-mm × 60-cm column (or two 8.0-mm x 30-cm columns in series) containing 5-µm packing L21 (styrene-divinylbenzene copolymer).[4][5]
-
Column and Detector Temperature: 40°C.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: Approximately 1.0 mL/min.
-
Resolution: The resolution, R, between the diglyceride and monoglyceride peaks is not less than 1.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections, determined from the monoglyceride peak, is not more than 2.0%.
c. Assay Preparation [1]
-
Accurately weigh about 200 mg of Glyceryl Distearate.
-
Transfer to a 5-mL volumetric flask.
-
Dissolve in and dilute with tetrahydrofuran to volume, and mix well.
d. Procedure [1]
-
Inject a volume of approximately 40 µL of the Assay Preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for all glyceride peaks.
-
The relative retention times are approximately 1.0 for glycerin, 0.84 for monoglycerides, 0.78 for diglycerides, and 0.75 for triglycerides.[1]
e. Calculation [1] Calculate the percentage of monoglycerides, diglycerides, and triglycerides in the portion of Glyceryl Distearate taken by the formula:
Percentage (%) = 100 * (ri / rs)
where:
-
ri is the individual peak response for the monoglycerides, diglycerides, or triglycerides.
-
rs is the sum of the responses of all the glyceride peaks.
Workflow for the Assay of Glyceryl Distearate by SEC
Caption: Workflow for the SEC assay of Glyceryl Distearate.
2. Identification by Thin-Layer Chromatography (TLC)
This test provides a qualitative identification of glyceryl distearate.
a. Materials [1]
-
Test Solution: A solution of about 50 mg/mL of Glyceryl Distearate in methylene chloride.
-
Developing Solvent: A mixture of ether and hexane (70:30).
-
Spray Reagent: A solution containing 20 mg of rhodamine B in 200 mL of alcohol.
-
Standard Solution: A solution of USP Glyceryl Distearate RS in methylene chloride.
b. Procedure [1]
-
Apply the Test Solution and Standard Solution to a suitable thin-layer chromatographic plate.
-
Develop the chromatogram in the Developing Solvent until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate from the developing chamber, mark the solvent front, and allow the solvent to evaporate.
-
Spray the plate with the Spray Reagent.
-
Locate the spots on the plate by examination under UV light at a wavelength of 365 nm.
c. Interpretation [1] The principal spot obtained from the Test Solution corresponds in color, size, and RF value to that obtained from the Standard Solution.
Logical Relationship for Identification and Assay
Caption: Logical flow of testing for Glyceryl Distearate.
3. Saponification Value
The saponification value is the number of milligrams of potassium hydroxide required to neutralize the free acids and saponify the esters in 1.0 g of the substance.[6]
a. Reagents
-
0.5 N Alcoholic Potassium Hydroxide: Dissolve about 34 g of potassium hydroxide in 20 mL of water and dilute to 1000 mL with alcohol.
-
0.5 N Hydrochloric Acid VS
-
Phenolphthalein TS
-
Accurately weigh about 2.0 g of Glyceryl Distearate into a 250-mL flask.
-
Add 25.0 mL of 0.5 N alcoholic potassium hydroxide.
-
Connect the flask to a reflux condenser and heat on a steam bath for 30 minutes, swirling frequently.
-
Add 1 mL of phenolphthalein TS and titrate the excess potassium hydroxide with 0.5 N hydrochloric acid VS while the solution is still hot.
-
Perform a blank determination under the same conditions.
c. Calculation [6] Saponification Value = ( (VB - VS) * N * 56.1 ) / W
where:
-
VB is the volume (in mL) of 0.5 N HCl used for the blank.
-
VS is the volume (in mL) of 0.5 N HCl used for the sample.
-
N is the exact normality of the HCl solution.
-
56.1 is the molecular weight of KOH.
-
W is the weight (in g) of the sample.
4. Acid Value
The acid value is the number of milligrams of potassium hydroxide required to neutralize the free acids in 1.0 g of the substance.[7]
a. Reagents
-
Solvent: A mixture of equal volumes of alcohol and toluene, neutralized to phenolphthalein with 0.1 N sodium hydroxide.
-
0.1 N Sodium Hydroxide VS
-
Phenolphthalein TS
-
Accurately weigh about 1.0 g of Glyceryl Distearate.
-
Dissolve in 50 mL of the neutralized solvent, warming gently if necessary.
-
Add 1 mL of phenolphthalein TS.
-
Titrate with 0.1 N sodium hydroxide VS until a faint pink color persists after shaking for 30 seconds.
c. Calculation Acid Value = ( V * N * 56.1 ) / W
where:
-
V is the volume (in mL) of 0.1 N NaOH used.
-
N is the exact normality of the NaOH solution.
-
56.1 is the molecular weight of KOH.
-
W is the weight (in g) of the sample.
5. Iodine Value
The iodine value is a measure of the extent of unsaturation in the fatty acids of the substance.
Procedure The determination of the iodine value should be performed as directed in USP General Chapter <401> Fats and Fixed Oils.[8] This typically involves reaction with an iodine-containing reagent (e.g., Wijs solution) and back-titration of the excess reagent.
The USP-NF provides a robust set of analytical procedures to ensure the quality, purity, and composition of glyceryl distearate. The primary assay, a size-exclusion chromatographic method, is effective in quantifying the mono-, di-, and triglyceride content, which are critical parameters for the functionality of this excipient. The additional physicochemical and identification tests provide a comprehensive quality control profile. Adherence to these detailed protocols is essential for regulatory compliance and for ensuring the consistent performance of glyceryl distearate in pharmaceutical and other applications.
References
Application Notes and Protocols for Incorporating Glyceryl Distearate into Topical Cream Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl distearate is a versatile and widely utilized excipient in the formulation of topical dermatological and cosmetic creams.[1] It is the diester of glycerin and stearic acid and primarily functions as an emulsifier, thickening agent, and emollient.[1] Its lipophilic nature makes it an effective stabilizer for oil-in-water (O/W) emulsions, contributing to a desirable viscosity and texture in the final product.[1] Furthermore, glyceryl distearate forms a barrier on the skin's surface, which helps to reduce moisture loss and can enhance the penetration of active pharmaceutical ingredients (APIs).[1] It is generally recognized as a safe, non-toxic, and non-irritating ingredient for topical applications.
These application notes provide a comprehensive protocol for the incorporation of glyceryl distearate into a model O/W topical cream, along with detailed methodologies for the physicochemical characterization and stability testing of the resulting formulation.
Materials and Equipment
Materials
-
Glyceryl Distearate
-
Cetyl Alcohol
-
Stearic Acid
-
Caprylic/Capric Triglyceride
-
Glycerin
-
Propylene Glycol
-
Preservative (e.g., Phenoxyethanol)
-
Purified Water
-
Active Pharmaceutical Ingredient (API) (if applicable)
Equipment
-
Beakers
-
Water Bath
-
Homogenizer (High-Shear Mixer)
-
Overhead Stirrer with Propeller Blade
-
Calibrated pH Meter
-
Brookfield Viscometer
-
Optical Microscope with Imaging Software
-
Particle Size Analyzer
-
Stability Chambers (including freezer)
-
Franz Diffusion Cells (for in vitro studies)
Protocol for Formulation of an Oil-in-Water (O/W) Topical Cream
This protocol outlines the preparation of a 100g batch of a representative O/W cream with varying concentrations of glyceryl distearate.
Model Formulations
The following table provides model formulations with varying concentrations of glyceryl distearate to achieve different viscosity profiles.
| Ingredient | Function | Formulation A (Low Viscosity) (% w/w) | Formulation B (Medium Viscosity) (% w/w) | Formulation C (High Viscosity) (% w/w) |
| Oil Phase | ||||
| Glyceryl Distearate | Primary Emulsifier, Thickener | 2.0 | 4.0 | 6.0 |
| Cetyl Alcohol | Co-emulsifier, Thickener | 3.0 | 3.0 | 3.0 |
| Stearic Acid | Co-emulsifier, Stabilizer | 2.0 | 2.0 | 2.0 |
| Caprylic/Capric Triglyceride | Emollient | 10.0 | 10.0 | 10.0 |
| Aqueous Phase | ||||
| Glycerin | Humectant | 5.0 | 5.0 | 5.0 |
| Propylene Glycol | Humectant, Penetration Enhancer | 3.0 | 3.0 | 3.0 |
| Purified Water | Solvent | q.s. to 100 | q.s. to 100 | q.s. to 100 |
| Cool-Down Phase | ||||
| Preservative | Preservative | 1.0 | 1.0 | 1.0 |
| API | Active Ingredient | X | X | X |
Cream Preparation Protocol
-
Oil Phase Preparation: In a suitable vessel, combine glyceryl distearate, cetyl alcohol, stearic acid, and caprylic/capric triglyceride. Heat the mixture to 75-80°C in a water bath with continuous stirring until all components have melted and a homogenous mixture is formed.
-
Aqueous Phase Preparation: In a separate vessel, dissolve glycerin and propylene glycol in purified water. Heat this aqueous phase to 75-80°C.
-
Emulsification: Slowly add the heated oil phase to the heated aqueous phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm) using a high-shear mixer.
-
Cooling: Continue homogenization for 5-10 minutes after the addition of the oil phase. Then, switch to gentle, continuous stirring with an overhead stirrer and allow the emulsion to cool to room temperature.
-
Final Steps: Once the cream has cooled to below 40°C, add the preservative and the API (if applicable). Continue stirring until the cream is uniform. Package the final product in appropriate inert containers.
Caption: Experimental workflow for the preparation of an O/W topical cream.
Physicochemical Characterization Protocols
Representative Data
The following table presents illustrative data on the expected physicochemical properties of the model formulations. This data is representative of typical trends observed when varying the concentration of glyceryl distearate.
| Parameter | Formulation A (2% Glyceryl Distearate) | Formulation B (4% Glyceryl Distearate) | Formulation C (6% Glyceryl Distearate) |
| Appearance | Homogeneous, white, smooth cream | Homogeneous, white, smooth cream | Homogeneous, white, smooth cream |
| pH | 5.5 ± 0.2 | 5.5 ± 0.2 | 5.5 ± 0.2 |
| Viscosity (cP at 25°C) | 15,000 - 25,000 | 30,000 - 45,000 | 50,000 - 70,000 |
| Mean Globule Size (µm) | 2 - 5 | 1 - 4 | 1 - 3 |
| Spreadability (mm) | 25 - 30 | 20 - 25 | 15 - 20 |
Note: The data in this table is illustrative and intended to represent expected trends. Actual values will depend on the specific ingredients, processing parameters, and equipment used.
Experimental Protocols
-
Weigh 5g of the cream and disperse it in 45mL of purified water.
-
Stir the dispersion thoroughly to ensure uniformity.
-
Calibrate a pH meter using standard buffer solutions (pH 4.0 and 7.0).
-
Measure the pH of the cream dispersion at room temperature.
-
Record the reading once it stabilizes.
-
Use a Brookfield viscometer or a comparable rotational viscometer.
-
Equilibrate the cream sample to a constant temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90% of the full scale.
-
Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.
-
Record the viscosity in centipoise (cP).
-
Dilute a small amount of the cream with purified water to achieve an appropriate concentration for analysis.
-
Use a laser diffraction particle size analyzer or an optical microscope with a calibrated eyepiece and imaging software.
-
For laser diffraction, introduce the diluted sample into the analyzer and measure the particle size distribution.
-
For optical microscopy, place a drop of the diluted cream on a slide, cover with a coverslip, and capture images at a suitable magnification.
-
Measure the diameter of a representative number of globules to determine the mean globule size and distribution.
Stability Testing Protocol
Accelerated Stability Testing
-
Store the cream samples in their final packaging at accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH), for a period of 3 to 6 months.
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, evaluate the samples for their physicochemical properties as detailed in Section 4.0.
-
Assess for any signs of instability, such as phase separation, creaming, crystallization, or significant changes in pH, viscosity, or appearance.
Freeze-Thaw Cycle Stability
The purpose of this test is to evaluate the stability of the emulsion under extreme temperature fluctuations that may occur during shipping and storage.
-
Place the cream samples in a freezer at approximately -10°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature (approximately 25°C) for 24 hours. This completes one cycle.
-
It is recommended to subject the product to a minimum of three freeze-thaw cycles.
-
After the completion of the cycles, visually inspect the samples for any signs of instability, such as phase separation, changes in color, odor, or texture.
-
Conduct physicochemical characterization as described in Section 4.0 to quantify any changes.
Caption: Workflow for freeze-thaw cycle stability testing.
Potential Impact on Skin Barrier and Signaling Pathways
While direct studies on the specific signaling pathways modulated by glyceryl distearate are limited, research on a related compound, PEG-23 glyceryl distearate, provides valuable insights into its potential effects on skin homeostasis.[2] This compound has been shown to enhance epidermal barrier function and moisture retention.[2]
The proposed mechanism involves the upregulation of genes associated with:
-
Stratum Corneum Formation: Increased expression of filaggrin and loricrin, key proteins in the formation of a robust cornified envelope.
-
Moisture Retention: Upregulation of aquaporin 3 and hyaluronan synthase 3, which are involved in water transport and hyaluronic acid production in the skin.
-
Intercellular Lipid Synthesis: Increased expression of ceramide synthase and other enzymes involved in the production of ceramides, which are crucial components of the skin's lipid barrier.
These effects may be mediated, in part, through the activation of the Nrf2 signaling pathway, which plays a role in the skin's antioxidant response and cellular protection.[2]
Caption: Potential signaling pathway for improved skin barrier function.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycerol Distearate as a Tablet Lubricant
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of glycerol distearate in tablet formulations. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and supporting data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during tablet manufacturing when using this compound as a lubricant.
| Issue | Potential Cause | Troubleshooting Steps |
| Sticking and Picking (Adhesion of tablet material to punch tips and die walls) | - Insufficient Lubricant Concentration: The amount of this compound may be too low to adequately coat the surfaces of the granules and tooling. - Inadequate Mixing: The lubricant may not be uniformly distributed throughout the powder blend. | - Increase Lubricant Concentration: Incrementally increase the concentration of this compound (e.g., in 0.25% steps) and observe the effect on sticking. - Optimize Mixing Time: Ensure the lubricant is blended for a sufficient duration to achieve a homogenous mixture. Be cautious of over-mixing, which can negatively impact tablet hardness. |
| Capping and Lamination (Splitting of the tablet into layers) | - Excessive Lubricant Concentration: An over-lubricated blend can lead to weak bonding between particles, resulting in capping or lamination under compression. | - Decrease Lubricant Concentration: Systematically reduce the concentration of this compound to improve inter-particle bonding. - Evaluate Blending Process: An uneven distribution of the lubricant can create localized areas of over-lubrication. Ensure a consistent and validated blending process. |
| Reduced Tablet Hardness | - High Lubricant Concentration: this compound, like many lubricants, can interfere with the bonding of particles, leading to softer tablets. | - Optimize Lubricant Level: Find the lowest concentration of this compound that still provides adequate lubrication without compromising tablet strength. - Adjust Compression Force: Increasing the compression force can sometimes compensate for the slight reduction in hardness caused by the lubricant. |
| Poor Powder Flowability | - Inadequate Lubrication: While primarily a lubricant, this compound can also improve powder flow. Insufficient amounts may not overcome inter-particulate friction. | - Evaluate Lubricant Concentration: A slight increase in this compound concentration may improve flow. - Consider a Glidant: If flowability issues persist, the addition of a glidant (e.g., colloidal silicon dioxide) to the formulation may be necessary. |
| Increased Disintegration and Dissolution Time | - Hydrophobic Nature of Lubricant: this compound is hydrophobic and can form a film around the tablet granules, which may slow the ingress of water and delay disintegration and dissolution. | - Use the Minimum Effective Concentration: The goal is to use the lowest possible amount of this compound that prevents manufacturing issues. - Optimize Formulation: Consider the inclusion of superdisintegrants to counteract the hydrophobic effects of the lubricant. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound as a tablet lubricant?
A1: The typical concentration of this compound used as a lubricant in tablet formulations generally falls between 0.25% and 5.0% by weight.[1] However, the optimal concentration is highly dependent on the specific formulation, including the properties of the active pharmaceutical ingredient (API) and other excipients.
Q2: How does the concentration of this compound affect tablet hardness?
A2: Increasing the concentration of this compound can lead to a decrease in tablet hardness.[2] This is because the lubricant can interfere with the bonding between particles during compression. However, some studies suggest that glycerin fatty acid esters, like this compound, have a less detrimental effect on tablet hardness compared to other common lubricants like magnesium stearate.
Q3: Can this compound impact the dissolution of my tablet?
A3: Yes, as a hydrophobic lubricant, this compound can potentially prolong tablet dissolution. It can form a water-repellent film around the granules, which may slow down the release of the active ingredient. It is crucial to use the minimum effective concentration to mitigate this effect.
Q4: What are the signs of over-lubrication with this compound?
A4: Signs of over-lubrication include reduced tablet hardness, increased friability, capping or lamination of the tablets, and potentially longer disintegration and dissolution times.
Q5: When should I consider using this compound over other lubricants like magnesium stearate?
A5: this compound can be a good alternative to magnesium stearate when there are compatibility issues with the API or when a less pronounced negative impact on tablet hardness and dissolution is desired.
Data Presentation
The following table summarizes the expected impact of varying concentrations of a glycerol ester lubricant (glycerol dibehenate, a close analogue to this compound) on key tablet quality attributes. This data is based on a study using a high-API formulation and is intended to be a general guide.[1]
| Lubricant Concentration (% w/w) | Tablet Hardness (N) | Friability (%) | Dissolution (% in 30 min) | Observations |
| 0.5 | Lower | Higher | > 70% | Sticking observed during tableting. |
| 1.0 | Moderate | Moderate | > 70% | Some sticking still present. |
| 1.5 | Higher | Lower | > 70% | No sticking observed. |
Note: This data is for glycerol dibehenate and should be used as a directional guide for this compound. The actual results will vary depending on the specific formulation and processing parameters.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure accurate and reproducible results.
Tablet Hardness Test
Objective: To determine the breaking force of a tablet.
Apparatus: A calibrated tablet hardness tester.
Procedure:
-
Randomly select a predetermined number of tablets (typically 10) from a batch.
-
Place a single tablet on the testing platform, ensuring it is positioned consistently (e.g., on its edge).
-
Initiate the test. The motorized jaw of the tester will move to apply a diametrical compressive force to the tablet.
-
The force required to fracture the tablet is recorded in Newtons (N) or Kiloponds (kp).
-
Repeat the procedure for all selected tablets.
-
Calculate the average hardness and standard deviation.
Tablet Friability Test
Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and transportation.
Apparatus: A calibrated friability tester with a drum.
Procedure:
-
For tablets with an average weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with an average weight of more than 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the drum of the friability tester.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum, carefully de-dust them again, and accurately weigh the sample (W_final).
-
Calculate the percentage of weight loss using the following formula: % Friability = [(W_initial - W_final) / W_initial] x 100
-
A maximum weight loss of not more than 1.0% is generally considered acceptable for most tablets.
Tablet Dissolution Test
Objective: To measure the rate and extent of drug release from a tablet.
Apparatus: A calibrated dissolution test apparatus (e.g., USP Apparatus 1 - Basket or USP Apparatus 2 - Paddle).
Procedure:
-
Prepare the dissolution medium as specified in the product monograph or relevant pharmacopeia. Deaerate the medium.
-
Place the specified volume of the dissolution medium into each vessel of the apparatus and equilibrate to 37 ± 0.5 °C.
-
Place one tablet in each vessel.
-
Operate the apparatus at the specified speed (e.g., 50 or 75 rpm).
-
At predetermined time points, withdraw a sample of the dissolution medium from each vessel.
-
Analyze the samples for the concentration of the dissolved active pharmaceutical ingredient (API) using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the percentage of API dissolved at each time point.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Overcoming Stability Issues in Glycerol Distearate Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability issues encountered when working with glycerol distearate emulsions. The information is presented in a question-and-answer format for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an emulsifier?
This compound is a diester of glycerin and stearic acid. It is a non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB), making it suitable for creating water-in-oil (W/O) emulsions. In formulations, it also functions as a thickening agent and stabilizer, contributing to the overall consistency and shelf-life of the product. Its ability to interact with both water and oil phases allows it to form a stable barrier at the interface, preventing the separation of the two immiscible liquids.
Q2: My this compound emulsion is separating into layers shortly after preparation. What is the likely cause and how can I fix it?
Rapid phase separation, or coalescence, is a common issue and can be attributed to several factors:
-
Insufficient Emulsifier Concentration: The amount of this compound may not be enough to adequately cover the surface of the dispersed droplets, leading them to merge.
-
Solution: Incrementally increase the concentration of this compound. A typical starting range is 1-5% w/w, but the optimal concentration will depend on your specific formulation.[1]
-
-
Incorrect HLB of the Emulsifier System: While this compound is effective for W/O emulsions, the overall HLB of your system might not be optimal for your specific oil phase.
-
Solution: For oil-in-water (O/W) emulsions, this compound should be combined with a high-HLB co-emulsifier to achieve the required HLB, which is typically in the 8-18 range.[1]
-
-
Inadequate Homogenization: The energy input during emulsification may be insufficient to create small, stable droplets.
-
Solution: Increase the speed or duration of homogenization. The use of a high-shear homogenizer is recommended to reduce droplet size and improve stability.[1]
-
Q3: I'm observing a creamy or oily layer at the top (creaming) or bottom (sedimentation) of my emulsion. How can I prevent this?
Creaming and sedimentation are forms of instability where droplets migrate due to density differences. Key causes and solutions include:
-
Low Viscosity of the Continuous Phase: A less viscous continuous phase allows droplets to move more freely.
-
Solution: Increase the viscosity of the continuous phase by adding a thickening agent. For O/W emulsions, hydrocolloids like xanthan gum can be effective. For W/O emulsions, waxes can help thicken the oil phase.[1]
-
-
Large Droplet Size: Larger droplets are more susceptible to gravitational forces.
-
Solution: Improve your homogenization process to achieve a smaller and more uniform droplet size.[1]
-
Q4: The texture of my emulsion has become grainy or lumpy over time. What is causing this?
A grainy or lumpy texture often indicates the crystallization of solid components within the formulation.
-
Cause: This can be due to an uncontrolled cooling process or incompatibilities between ingredients, leading to the crystallization of this compound or other waxy components.
-
Solution: Optimize the cooling rate of your emulsion. A slower, controlled cooling process with gentle stirring can help prevent the formation of large crystals. Ensure all oil-phase ingredients are fully melted and homogenous before emulsification.[1]
Q5: My emulsion has unexpectedly changed from an O/W to a W/O consistency (or vice versa). Why did this phase inversion occur?
Phase inversion is a complex phenomenon that can be triggered by several factors:
-
Changes in Temperature: Temperature fluctuations can alter the solubility and effectiveness of the emulsifiers.
-
Electrolyte Concentration: The addition of electrolytes can impact the stability of the emulsion and lead to phase inversion.
-
Phase Volume Ratio: A significant change in the ratio of the oil and water phases can cause the emulsion to flip.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common stability issues with this compound emulsions.
| Problem ID | Question | Possible Causes & Solutions |
| EM-STAB-01 | My emulsion is separating into distinct oil and water layers (coalescence). | Insufficient Emulsifier Concentration: • Solution: Increase the concentration of this compound in increments (e.g., 0.5% w/w) and observe the effect on stability.Incorrect HLB Value: • Solution: For O/W emulsions, add a high-HLB co-emulsifier (e.g., Polysorbate 80) to achieve the required HLB for your oil phase. For W/O emulsions, ensure the overall HLB is in the 3-6 range.Inadequate Homogenization: • Solution: Increase homogenization speed and/or time. Consider using a high-pressure homogenizer for smaller droplet sizes. |
| EM-STAB-02 | A creamy or oily layer is forming at the top or bottom of my emulsion (creaming/sedimentation). | Low Viscosity of the Continuous Phase: • Solution: Add a thickening agent to the continuous phase. For O/W emulsions, consider hydrocolloids like xanthan gum (0.1-0.5% w/w). For W/O emulsions, waxes can be added to the oil phase.Large Droplet Size: • Solution: Optimize the homogenization process to reduce the average droplet size. |
| EM-STAB-03 | The texture of my emulsion has become grainy or lumpy. | Crystallization of Ingredients: • Solution: Control the cooling rate of the emulsion. A slower, more gradual cooling process with gentle agitation can prevent the formation of large crystals. Ensure all solid components in the oil phase are fully melted before emulsification.[1] |
| EM-STAB-04 | My emulsion has undergone phase inversion. | Temperature Sensitivity: • Solution: Maintain a consistent temperature during processing and storage. If the formulation is sensitive to temperature changes, consider using a combination of emulsifiers that are less temperature-dependent.Incorrect Phase Volume Ratio: • Solution: Re-evaluate the ratio of your oil and water phases. A significant excess of the dispersed phase can lead to inversion. |
| EM-STAB-05 | The viscosity of my emulsion has decreased significantly during storage. | Changes in Droplet Interactions: • Solution: This may be due to flocculation or coalescence. Review the troubleshooting steps for coalescence (EM-STAB-01). Consider adding a stabilizer that provides a steric or electrostatic barrier between droplets. |
Data Presentation
The following tables provide representative quantitative data for the formulation of stable emulsions containing glycerol esters. Note that optimal concentrations will vary depending on the specific ingredients and processing conditions of your formulation.
Table 1: Example Formulations for Stable Emulsions
| Formulation Type | Component | Concentration (% w/w) | Reference |
| W/O Emulsion | This compound | 1.0 - 5.0 | General knowledge |
| Oil Phase | 40.0 - 70.0 | General knowledge | |
| Aqueous Phase | 25.0 - 55.0 | General knowledge | |
| Co-emulsifier (e.g., Sorbitan Oleate) | 0.5 - 2.0 | Inferred from similar systems | |
| O/W Emulsion | This compound | 1.0 - 3.0 | Inferred from similar systems |
| High-HLB Emulsifier (e.g., Polysorbate 80) | 2.0 - 5.0 | [1] | |
| Oil Phase | 10.0 - 30.0 | [2] | |
| Aqueous Phase | 60.0 - 85.0 | [2] | |
| Stabilizer (e.g., Xanthan Gum) | 0.1 - 0.5 | [3] |
Table 2: Effect of Co-emulsifier and Stabilizer on Glycerol Monostearate (GMS) Emulsion Stability (as a proxy for this compound)
| Emulsifier System | Stabilizer | Observation | Reference |
| 5% GMS | None | Unstable, phase separation | [4] |
| 5% GMS + Sodium Stearoyl Lactylate (SSL) (9:1 GMS:SSL) | None | Improved stability | [4] |
| 5% GMS + SSL (9:1 GMS:SSL) | 0.1% Xanthan Gum | Significantly improved stability, stable for over 40 days at 45°C | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion using this compound
Objective: To prepare a stable W/O emulsion using this compound as the primary emulsifier.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Optional: Co-emulsifier (e.g., Sorbitan Oleate), Preservative
Equipment:
-
Beakers
-
Heated magnetic stirrer
-
High-shear homogenizer
-
Water bath
Procedure:
-
Preparation of Phases:
-
In a beaker, combine the oil phase ingredients, including this compound and any co-emulsifiers. Heat to 75-80°C while stirring until all components are completely melted and the phase is uniform.
-
In a separate beaker, heat the aqueous phase ingredients to the same temperature (75-80°C).
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring vigorously with the heated magnetic stirrer.
-
Once all the aqueous phase is added, transfer the mixture to a high-shear homogenizer and process for 3-5 minutes at a moderate to high speed.
-
-
Cooling:
-
Cool the emulsion to room temperature in a water bath with gentle, continuous stirring. A slow and controlled cooling rate is crucial to prevent crystallization.[3]
-
Protocol 2: Stability Testing of Emulsions
Objective: To assess the physical stability of the prepared emulsion over time and under different conditions.
Methods:
-
Visual Observation:
-
Store samples of the emulsion in clear, sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Visually inspect the samples daily for the first week and then weekly for signs of instability such as phase separation, creaming, sedimentation, or changes in color and consistency.
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope to assess droplet size, uniformity, and any signs of aggregation or coalescence.[5]
-
-
Accelerated Stability Testing (Centrifugation):
-
Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Measure the volume of any separated phase to quantify the emulsion's stability under stress.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Solid Lipid Nanoparticle (SLN) Production with Glycerol Distearate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the production of Solid Lipid Nanoparticles (SLNs) using glycerol distearate. The information is presented in a question-and-answer format to directly address common challenges, particularly inconsistency in particle size.
Troubleshooting Guide: Inconsistent Particle Size
Question: My SLN batches show significant variation in particle size. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent particle size in this compound SLN production is a common issue that can stem from several factors during the formulation and production process. The key is to systematically evaluate and optimize your protocol.
Initial Checks:
-
Lipid Integrity: Ensure the this compound has not degraded. Store it according to the manufacturer's instructions.
-
Water Quality: Use high-purity water (e.g., double-distilled or Milli-Q) to avoid impurities that can affect particle formation and stability.
-
Equipment Cleanliness: Thoroughly clean all glassware and equipment to remove any residues from previous experiments.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve issues with particle size inconsistency.
Frequently Asked Questions (FAQs)
Formulation Questions
Question: How does the concentration of surfactant affect the particle size of this compound SLNs?
Answer: Surfactant concentration is a critical parameter that is inversely correlated with particle size.[1] Increasing the surfactant concentration generally leads to a decrease in the mean particle size. This is because more surfactant molecules are available to cover the surface of the newly formed nanoparticles, reducing the interfacial tension between the lipid and aqueous phases and preventing particle aggregation.[2] However, an excessively high concentration can lead to toxicity issues. It is crucial to find an optimal concentration that provides small and stable nanoparticles.
Question: Can the type of surfactant used impact the final particle size?
Answer: Yes, the choice of surfactant plays a significant role. Different surfactants have varying abilities to stabilize the lipid nanoparticles. For instance, non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are commonly used and are known to provide excellent steric hindrance, which prevents particle aggregation.[3] The combination of different surfactants can also enhance the stability of the SLNs.[4]
Process-Related Questions
Question: What is the effect of homogenization speed and time on particle size?
Answer: Both homogenization speed and time are key process parameters that influence particle size.
-
Homogenization Speed: Increasing the homogenization speed generally leads to a smaller particle size.[5] Higher speeds impart more energy to the system, leading to greater turbulence and the breakup of larger lipid droplets into smaller ones.[6][7]
-
Homogenization Time: Initially, increasing the homogenization time can lead to a decrease in particle size. However, prolonged homogenization can sometimes cause particle aggregation due to increased kinetic energy of the particles, leading to a larger mean particle size.[8]
Question: How critical is temperature control during the production of this compound SLNs?
Answer: Strict temperature control is crucial. The hot homogenization technique requires heating the lipid and aqueous phases to a temperature 5-10°C above the melting point of the solid lipid.[9] Lower processing temperatures can result in larger particles due to the higher viscosity of the lipid phase.[2] Conversely, excessively high temperatures can enhance the degradation rate of the lipids, which may also lead to particle agglomeration.[2]
Question: I am observing particle aggregation after the SLNs have cooled down. What could be the cause?
Answer: Post-production aggregation can be due to several factors:
-
Insufficient Surfactant: The surfactant concentration may be too low to adequately cover the surface of the nanoparticles, leading to aggregation upon cooling and storage.[4]
-
Lipid Polymorphism: this compound, like other lipids, can exist in different polymorphic forms. Transitions between these forms during storage can lead to changes in the particle structure and potential drug expulsion, which can destabilize the nanoparticles and cause aggregation.
-
Inadequate Zeta Potential: If the nanoparticles have a low zeta potential (close to zero), the electrostatic repulsion between them is weak, making them prone to aggregation.
Quantitative Data Summary
The following tables summarize the impact of key formulation and process parameters on the final particle size of SLNs. Note that the specific values can vary depending on the complete formulation and equipment used.
Table 1: Effect of Surfactant Concentration on Particle Size
| Lipid Used | Surfactant (Concentration) | Resulting Particle Size (nm) | Reference |
| Tripalmitin | Polysorbate 80 (0.4% w/v) | ~300 | [3] |
| Tripalmitin | Polysorbate 80 (1.2% w/v) | ~120 | [3] |
| Compritol ATO 888 | Poloxamer 407 (2%) | ~115 | |
| Compritol ATO 888 | Poloxamer 407 (3%) | ~80 | |
| Compritol ATO 888 | Poloxamer 407 (6%) | ~95 |
Table 2: Effect of Homogenization Parameters on Particle Size
| Lipid Used | Homogenization Parameter | Value | Resulting Particle Size (nm) | Reference |
| Glyceryl Monostearate | Homogenization Speed | 6,000 rpm | Larger | [5] |
| Glyceryl Monostearate | Homogenization Speed | 12,000 rpm | Smaller | [5] |
| Tristearin | Homogenization Speed | 10,000 rpm | ~400 | [6] |
| Tristearin | Homogenization Speed | 17,000 rpm | ~100 | [6] |
| Trimyristin | Homogenization Time | 2.5 min | ~350 | [10] |
| Trimyristin | Homogenization Time | 10 min | ~175 | [10] |
Experimental Protocol: Hot High-Shear Homogenization for this compound SLNs
This protocol provides a general methodology for preparing this compound SLNs using the hot high-shear homogenization technique.
Materials:
-
This compound (solid lipid)
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle with magnetic stirrer
-
Beakers
-
Thermometer
Procedure:
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to a temperature approximately 5-10°C above the melting point of this compound (melting point of this compound is around 54-65°C, so a temperature of ~75°C is a good starting point).
-
-
Preparation of Lipid Phase:
-
Melt the this compound in a separate beaker at the same temperature as the aqueous phase.
-
If incorporating a lipophilic API, dissolve it in the molten lipid.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. Maintain the temperature.
-
This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-shear homogenization.
-
Homogenize at a defined speed (e.g., 10,000 - 20,000 rpm) for a specific duration (e.g., 5-15 minutes).[6] These parameters should be optimized for your specific formulation.
-
-
Cooling and Solidification:
-
Cool down the resulting nanoemulsion to room temperature or below in an ice bath under gentle stirring.
-
The lipid will recrystallize, forming solid lipid nanoparticles.
-
Workflow Diagram for SLN Production:
References
- 1. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of process and formulation parameters on the preparation of solid lipid nanoparticles by dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding polymorphism in glycerol distearate-based formulations. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in the context of this compound?
A1: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[1][2] this compound, like other triglycerides, exhibits monotropic polymorphism, meaning it has several crystalline states (polymorphs) but only one is thermodynamically stable over the entire temperature range.[3] The common polymorphic forms are denoted as α, β′, and β.[4]
Q2: Why is managing polymorphism crucial for my this compound formulation?
A2: Different polymorphs possess distinct physicochemical properties, including melting point, solubility, and density.[2][4] These differences can significantly impact the final product's performance. For instance, the polymorphic form can affect drug release profiles, the physical stability of the dosage form during storage, and the efficiency of drug incorporation into the lipid matrix.[5][6] Uncontrolled polymorphic transitions can lead to batch-to-batch inconsistency and potential therapeutic failure.[7]
Q3: What are the primary polymorphic forms of acylglycerides like this compound?
A3: The primary polymorphic forms are:
-
α (Alpha) form: This is the least stable (metastable) polymorph. It is often formed upon rapid cooling of the molten lipid.[4] Its hydrocarbon chains are packed in a hexagonal subcell.[8]
-
β′ (Beta-prime) form: This form has intermediate stability. The hydrocarbon chains are packed in an orthorhombic subcell.[4]
-
β (Beta) form: This is the most stable and most dense crystalline form. It has a triclinic subcell packing.[4] The transition to the β form is irreversible.
Q4: How do polymorphic transitions occur?
A4: Polymorphic transitions in monotropic systems like this compound proceed from a less stable to a more stable form, often following Ostwald's rule of stages.[3] The typical transformation pathway is α → β′ → β . This transition can be triggered by thermal energy (heating, storage at elevated temperatures) or mechanical stress.[4][9]
Q5: How does polymorphism affect drug release and stability?
A5: The metastable α-form, having a less dense crystal lattice, can incorporate a higher amount of a drug. However, during storage, it can transition to the more stable β-form.[5] This denser packing can lead to the expulsion of the incorporated drug, causing precipitation and a loss of stability.[5] Consequently, formulations with the α-form may initially show a faster drug release, while the β-form typically results in a slower, more controlled release.[4]
Q6: Which analytical techniques are essential for identifying polymorphs?
A6: The foundational techniques for identifying and characterizing polymorphs are:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal structures. Each polymorph provides a unique diffraction pattern, acting as a "fingerprint".[10][11]
-
Differential Scanning Calorimetry (DSC): This thermal analysis method is used to study thermal transitions like melting and crystallization. Different polymorphs will have distinct melting points and enthalpies of fusion.[11]
-
Infrared (IR) Spectroscopy: This technique can differentiate polymorphs by identifying variations in the vibrational bands of the molecule's functional groups, which are sensitive to the crystal packing arrangement.[8]
Troubleshooting Guide
Problem 1: My formulation shows unexpected changes in drug release profiles upon storage.
-
Potential Cause: A polymorphic transition from a metastable (e.g., α-form) to a stable (β-form) crystal structure. The initial, faster release may be due to the drug being dispersed in the α-form, while the slower release corresponds to the drug being in or expelled from the stable β-form.[4][5]
-
Troubleshooting Steps:
-
Analyze Initial and Stored Samples: Use DSC and PXRD to characterize the polymorphic state of your this compound matrix in both freshly prepared and aged samples.
-
Look for Changes: In DSC, look for the appearance of a higher melting point endotherm or the disappearance of a lower melting point one in the aged sample.[9] In PXRD, compare the diffraction patterns to identify a shift from the pattern of a metastable form to that of a stable form.[6]
-
Corrective Action: If a transition is confirmed, consider strategies to control the polymorphism. This could involve inducing the stable β-form during manufacturing through a controlled heating/cooling cycle (curing) or incorporating "polymorphic modifiers" (additives) that can stabilize a desired form.[4]
-
Problem 2: I'm observing drug crystals precipitating out of my formulation over time.
-
Potential Cause: The lipid matrix is likely transitioning from a less dense, metastable polymorph (α) to a more densely packed, stable polymorph (β). This transition reduces the space available within the crystal lattice, leading to the expulsion of the incorporated drug.[5]
-
Troubleshooting Steps:
-
Confirm Polymorphic Transition: Use PXRD and DSC to analyze the formulation at different time points during storage to confirm that a polymorphic transition is occurring concurrently with drug precipitation.
-
Assess Drug Solubility: Evaluate the solubility of your drug in the different polymorphic forms of the lipid if possible, or in the molten lipid versus the crystallized lipid.
-
Corrective Action:
-
Promote Stable Form: Modify the manufacturing process to crystallize the this compound directly into its most stable β-form. This ensures the drug is accommodated within a stable matrix from the beginning, preventing later expulsion.
-
Use Additives: Introduce liquid lipids or other excipients that can inhibit the polymorphic transition or improve drug solubilization within the lipid matrix.[4]
-
-
Problem 3: There is significant batch-to-batch variability in my formulation's performance.
-
Potential Cause: Inconsistent control over processing parameters is leading to the formation of different polymorphic ratios in different batches. Critical parameters include cooling rate, homogenization time, and the thermal history of the material.[12][13]
-
Troubleshooting Steps:
-
Audit Manufacturing Process: Carefully review your manufacturing protocol for any steps where temperature, pressure, or mechanical stress are not tightly controlled.
-
Characterize Multiple Batches: Use DSC and PXRD to analyze samples from "good" and "bad" batches to correlate performance with specific polymorphic forms.
-
Implement Process Analytical Technology (PAT): If feasible, introduce in-line or at-line monitoring to control the crystallization process.
-
Corrective Action: Define and validate strict control limits for critical processing parameters. For example, specify a precise cooling rate and duration to ensure consistent crystallization into the desired polymorphic form.[14]
-
Data Presentation
Table 1: General Characteristics of Common Triglyceride Polymorphs
| Property | α (Alpha) Form | β' (Beta-Prime) Form | β (Beta) Form |
| Relative Stability | Metastable (Least Stable) | Intermediate | Stable (Most Stable) |
| Subcell Packing | Hexagonal | Orthorhombic | Triclinic |
| Relative Density | Lowest | Intermediate | Highest |
| Melting Point | Lowest | Intermediate | Highest |
| Formation Condition | Rapid cooling from melt[4] | Slower cooling; transition from α | Slow cooling; transition from α or β'[4] |
| Impact on Formulation | Higher initial drug load, faster release, prone to transition and drug expulsion[5] | Often desired in food products for texture | Slower drug release, physically stable, may expel drug during formation[4][5] |
Experimental Protocols
Protocol 1: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound formulation into a standard aluminum DSC pan. If analyzing the raw material, use the same amount.
-
Sealing: Hermetically seal the pan to prevent any loss of volatile components. Use a perforated lid if studying dehydration or desolvation.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 100 °C (or ~20 °C above the final melting point) at a controlled rate, typically 10 °C/min.[9] This first scan reveals the initial polymorphic state.
-
Hold at 100 °C for 5 minutes to erase the material's thermal history.
-
Cool the sample back down to 0 °C at a controlled rate (e.g., 10 °C/min).
-
Re-heat the sample from 0 °C to 100 °C at 10 °C/min. This second heating scan can reveal information about recrystallization behavior.[9]
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization/transition) peaks. Note the onset temperature, peak maximum, and enthalpy (area under the peak) for each thermal event.
Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently place a sufficient amount of the powdered formulation or raw material onto a sample holder. Ensure the surface is smooth and level with the holder's surface. Avoid excessive pressure, which could induce polymorphic transformations.
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Measurement Parameters:
-
Radiation: Typically Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): Scan over a range of 2° to 40° 2θ, which covers the most characteristic diffraction peaks for lipids.
-
Scan Speed/Step Size: Use a step size of 0.02° and a scan speed appropriate to obtain a good signal-to-noise ratio (e.g., 1-2°/min).
-
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns for known polymorphs. The α-form typically shows a single strong, broad peak around 21.5° 2θ, while the β' and β forms show multiple sharp peaks in the 19-25° 2θ range.[8]
Protocol 3: Characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1% w/w) with dry KBr powder and compressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Background Collection: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
Sample Measurement: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Examine the regions of the spectrum sensitive to crystal packing. For acylglycerides, key regions include the CH₂ scissoring vibration (around 1470 cm⁻¹) and the CH₂ rocking vibration series (around 720 cm⁻¹).[8] The splitting and position of these peaks can differentiate between polymorphs.
Visualizations
Caption: Troubleshooting workflow for polymorphism-related issues.
Caption: Typical polymorphic transformation pathway for triglycerides.
Caption: Influence of process parameters on polymorphism and properties.
References
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying effect of glyceryl palmitostearate amount, manufacturing method and stability on polymorphic transformation and dissolution of rifaximin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resources.rigaku.com [resources.rigaku.com]
- 11. h-and-m-analytical.com [h-and-m-analytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Characterization of Critical Processing Parameters in the Fabrication of Double-Emulsion Poly(lactic-co-glycolic) Acid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
Technical Support Center: Enhancing Drug Dissolution from Glycerol Distearate Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating with glycerol distearate matrices. Our goal is to equip you with the necessary strategies and experimental insights to effectively enhance the dissolution rate of your drug products.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Initial burst release is too high, followed by slow and incomplete dissolution. | - Drug particles adsorbed on the matrix surface.- High concentration of hydrophilic excipients causing rapid initial wetting and disintegration.- Inadequate binding of the drug within the lipid matrix. | - Optimize Manufacturing Process: Employ a melt granulation technique to ensure proper encapsulation of the drug within the this compound.[1][2]- Adjust Excipient Levels: Reduce the concentration of highly soluble excipients or replace them with less soluble alternatives.- Increase Lipid Content: A higher proportion of this compound can create a more robust matrix, better controlling the initial release. |
| Drug dissolution is consistently slow and does not meet the desired release profile. | - High lipophilicity of the this compound matrix, impeding water penetration.[3]- Poor wettability of the drug and/or matrix.- High drug loading leading to drug-drug interactions and reduced surface area for dissolution. | - Incorporate Pore Formers: Add water-soluble excipients like lactose or polyethylene glycol (PEG) to create channels for fluid ingress upon dissolution.[4]- Add Surfactants: Include surfactants such as Polysorbate 80 or Sodium Lauryl Sulfate (SLS) to improve wettability and facilitate drug release.- Reduce Particle Size: Micronization of the drug increases the surface area available for dissolution.[5] |
| Inconsistent and variable dissolution profiles between batches. | - Non-uniform mixing of drug and excipients.- Variations in compression force during tableting.- Inconsistent particle size distribution of the drug or excipients. | - Standardize Mixing Process: Ensure a harmonized and validated mixing process to achieve a homogenous blend.- Control Compression Parameters: Monitor and control tablet hardness and thickness to ensure batch-to-batch consistency.- Characterize Raw Materials: Implement stringent quality control for incoming raw materials, including particle size analysis. |
| The matrix tablet swells excessively without significant drug release. | - High concentration of swelling polymers (e.g., HPMC) forming a viscous gel layer that traps the drug.[6] | - Optimize Polymer Concentration: Reduce the concentration of the swelling polymer or combine it with a non-swelling, soluble excipient.- Incorporate a Wicking Agent: Add a material like microcrystalline cellulose that facilitates water uptake into the core of the tablet, promoting disintegration. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the primary strategies to enhance the dissolution rate of a poorly water-soluble drug from a this compound matrix?
A1: The main strategies focus on increasing the wettability of the matrix and the drug, and on creating pathways for the dissolution medium to penetrate the matrix. Key approaches include:
-
Incorporation of Surfactants: These reduce the interfacial tension between the hydrophobic matrix and the aqueous dissolution medium.
-
Addition of Hydrophilic Polymers: Polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) can form a more hydrophilic matrix, aiding in water penetration and dissolution.[7]
-
Use of Pore Formers: Soluble excipients like lactose, mannitol, or salts dissolve in the dissolution medium, creating channels within the matrix for the fluid to enter and dissolve the drug.[4]
-
Solid Dispersion Technology: Dispersing the drug in its amorphous form within the this compound matrix can significantly enhance its solubility and dissolution rate.[5]
-
Inclusion of Superdisintegrants: These agents promote the rapid breakup of the tablet matrix upon contact with water, thereby increasing the surface area for dissolution.[8]
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area-to-volume ratio, leading to a faster dissolution rate.
Q2: How do surfactants improve drug dissolution from a this compound matrix?
A2: Surfactants enhance dissolution through several mechanisms:
-
Improved Wetting: They lower the surface tension at the solid-liquid interface, allowing the dissolution medium to more easily wet the hydrophobic surface of the this compound matrix and the drug particles.
-
Micellar Solubilization: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the poorly soluble drug molecules, increasing their apparent solubility in the dissolution medium.
-
Increased Porosity: Some soluble surfactants can dissolve from the matrix, creating pores and channels that facilitate the ingress of the dissolution medium and the egress of the dissolved drug.[9]
Q3: Can I use hydrophilic polymers with this compound, and how do they work?
A3: Yes, combining hydrophilic polymers with this compound is a common and effective strategy. These polymers, such as PEG, HPMC, or PVP, can:
-
Increase Matrix Hydrophilicity: They create a more water-permeable matrix, allowing for faster penetration of the dissolution fluid.
-
Form a Gel Layer: Some polymers, like HPMC, can hydrate and swell to form a gel layer. The dissolution of the drug is then controlled by diffusion through this layer and erosion of the matrix.[6]
-
Inhibit Drug Crystallization: In solid dispersions, hydrophilic polymers can help maintain the drug in an amorphous, more soluble state.
Experimental Design & Troubleshooting
Q4: What are the critical parameters to consider when developing a dissolution method for a this compound matrix?
A4: Key parameters for developing a robust dissolution method include:
-
Apparatus Selection: USP Apparatus 2 (Paddle) is commonly used for tablets. For formulations prone to floating, USP Apparatus 1 (Basket) or the use of a sinker may be necessary.
-
Dissolution Medium: The choice of medium should be based on the drug's solubility and the intended site of release. For poorly soluble drugs, the use of surfactants in the medium may be required to achieve sink conditions.
-
Agitation Speed: The paddle or basket speed should be carefully selected to provide sufficient hydrodynamics to differentiate between formulations without causing excessive erosion of the matrix.
-
Sampling Times: A sufficient number of time points should be chosen to adequately characterize the release profile, including early time points to assess burst release and later points to determine the extent of release.
Q5: My drug is degrading in the dissolution medium. What can I do?
A5: Drug degradation during dissolution testing can be a significant issue. Consider the following:
-
pH Adjustment: If the degradation is pH-dependent, adjust the pH of the dissolution medium to a range where the drug is more stable.
-
De-aeration: Dissolved oxygen can cause oxidative degradation. Ensure the dissolution medium is properly de-aerated before use.
-
Light Protection: If the drug is light-sensitive, use light-protected dissolution vessels.
-
Alternative Medium: If the above steps are not effective, you may need to explore alternative dissolution media, potentially with the addition of antioxidants, in consultation with regulatory guidelines.
Data Presentation
Table 1: Effect of Surfactants on the Dissolution of a Poorly Soluble Drug from a Lipid Matrix
| Formulation | Surfactant (Concentration) | % Drug Released at 1 hour | % Drug Released at 8 hours |
| Control | None | 15% | 45% |
| F1 | Polysorbate 80 (1%) | 35% | 85% |
| F2 | Sodium Lauryl Sulfate (0.5%) | 40% | 92% |
| F3 | Glyceryl Monostearate (5%) | 12% | 40% |
Note: Data is illustrative and based on general findings in the literature. Actual results will vary depending on the specific drug and formulation.
Table 2: Impact of Hydrophilic Polymers on the Dissolution Profile of a Model Drug from a this compound Matrix
| Formulation | Hydrophilic Polymer (Ratio to this compound) | % Drug Released at 2 hours | % Drug Released at 12 hours |
| Control | None | 20% | 55% |
| P1 | PEG 4000 (1:1) | 45% | 95% |
| P2 | HPMC K100M (1:1) | 25% | 70% |
| P3 | PVP K30 (1:2) | 50% | 98% |
Note: Data is illustrative and based on general findings in the literature. Actual results will vary depending on the specific drug and formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Matrix Tablets by Melt Granulation
Objective: To prepare sustained-release matrix tablets using a melt granulation technique to enhance drug encapsulation and control dissolution.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Diluent (e.g., Lactose, Microcrystalline Cellulose)
-
Lubricant (e.g., Magnesium Stearate)
Equipment:
-
High-shear mixer with a heating jacket
-
Oven
-
Sieve
-
Tablet press
Procedure:
-
Pre-blending: Accurately weigh and blend the API and diluent in the high-shear mixer for 5 minutes at a low speed.
-
Melting of Binder: In a separate container, melt the this compound by heating it to approximately 70-80°C.
-
Granulation: While the powder blend is mixing at a low speed, slowly add the molten this compound. Increase the mixer speed to facilitate granule formation.
-
Cooling and Sizing: Once granules of a suitable size are formed, stop the mixer and allow the granulation to cool to room temperature. Pass the cooled granules through an appropriate sieve to obtain a uniform particle size.
-
Lubrication: Add the lubricant to the sized granules and blend for a further 2-3 minutes at a low speed.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.
Protocol 2: In-Vitro Dissolution Testing of this compound Matrix Tablets
Objective: To evaluate the in-vitro drug release profile from the prepared this compound matrix tablets.
Equipment and Reagents:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution Vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution Medium (e.g., pH 6.8 phosphate buffer)
-
Syringes and filters
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Prepare the dissolution medium and de-aerate it. Assemble the dissolution apparatus and allow the medium in the vessels to equilibrate to 37 ± 0.5 °C.
-
Tablet Introduction: Place one tablet in each dissolution vessel. Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent drug released versus time.
Mandatory Visualizations
Caption: Strategies to overcome slow dissolution from a this compound matrix.
Caption: Workflow for preparing matrix tablets by melt granulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Issue's Article Details [indiandrugsonline.org]
- 3. US20140275242A1 - Hot melt granulation formulations of poorly water-soluble active agents - Google Patents [patents.google.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 8. Impact of super-disintegrants and film thickness on disintegration time of strip films loaded with poorly water-soluble drug microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Challenges in the large-scale production of glycerol distearate formulations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of glycerol distearate formulations.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation development and manufacturing processes.
Question: My this compound-based formulation is showing physical instability (e.g., phase separation, crystallization, change in viscosity) over time. What are the potential causes and how can I resolve this?
Answer:
Physical instability in this compound formulations is a common challenge, often stemming from its complex physicochemical properties, particularly polymorphism.
Possible Root Causes:
-
Polymorphic Transitions: this compound, like other lipid excipients, can exist in different crystalline forms (polymorphs), primarily the less stable α-form and the more stable β-form. Over time, a transition from the α to the β form can occur, leading to a more ordered, denser crystal lattice. This can cause the expulsion of the entrapped active pharmaceutical ingredient (API), leading to crystallization and a decrease in the formulation's stability[1][2].
-
Improper Emulsification: Insufficient or excessive shear during homogenization can lead to a broad particle size distribution or emulsion cracking.
-
Temperature Fluctuations: Inadequate control of temperature during manufacturing and storage can accelerate polymorphic transitions or cause coalescence of lipid droplets[3][4].
-
Incompatible Ingredients: Interactions between this compound and other excipients can lead to instability. For instance, self-emulsifying glyceryl monostearate (a common component of technical grade this compound) can be incompatible with acids and high concentrations of ionizable salts[5].
Troubleshooting Steps:
-
Characterize Polymorphism: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to identify the polymorphic state of this compound in your formulation at different time points[1].
-
Optimize Process Parameters:
-
Cooling Rate: A rapid cooling (shock cooling) of the molten lipid can favor the formation of the metastable α-polymorph. Slower cooling rates may promote the formation of the more stable β-form directly, but this needs to be carefully controlled to avoid large crystal growth[6].
-
Homogenization: Optimize the homogenization speed and duration to achieve a narrow and desirable particle size distribution.
-
-
Incorporate Stabilizers: The addition of certain liquid lipids (oils) or surfactants can modify the crystal lattice of the solid lipid, potentially inhibiting polymorphic transitions and improving drug loading[2].
-
Conduct Excipient Compatibility Studies: Perform compatibility studies with all formulation components to rule out adverse interactions[7][8].
Troubleshooting Workflow for Formulation Instability
Question: My sustained-release tablet formulated with this compound shows variable and incomplete drug release. What could be the cause?
Answer:
Variability in drug release from this compound matrices is often linked to the manufacturing process and the physical properties of the lipid.
Possible Root Causes:
-
High Lubricant Concentration: While this compound can act as a lubricant, excessive amounts can lead to the formation of a hydrophobic film around the drug particles, hindering dissolution and causing incomplete release[9].
-
Polymorphic Form: The denser packing of the β-polymorph can result in a slower drug release compared to the α-form. Inconsistent formation of these polymorphs between batches can lead to variability[1][2].
-
Inadequate Mixing: Poor distribution of the drug within the lipid matrix can result in non-uniform release profiles.
-
Particle Size of this compound: The particle size of the excipient itself can influence the compaction properties and the formation of the release-controlling matrix.
Troubleshooting Steps:
-
Optimize Lubricant Level: If used as a lubricant, evaluate different concentrations (typically 1-4%) to find the optimal balance between lubrication and drug release[7].
-
Control Manufacturing Process:
-
Melt Granulation: If using melt granulation, precisely control the temperature to ensure complete melting and homogenous mixing with the API. The cooling rate should also be controlled to ensure consistent crystallinity[10].
-
Direct Compression: Ensure adequate blending time for uniform distribution of the drug and excipient.
-
-
Characterize the Final Formulation: Perform dissolution testing alongside DSC and XRD to correlate the release profile with the polymorphic form of the this compound in the final tablet.
-
Evaluate Different Grades: Different grades of this compound have varying compositions of mono-, di-, and triglycerides, which can impact their functionality. Testing different grades may yield a more desirable release profile[7][11].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical composition?
This compound (also known as glyceryl distearate) is a mixture of diglycerides, primarily glyceryl distearate, with varying amounts of monoglycerides and triglycerides[7]. It is produced by the partial glycerolysis of vegetable oils or by the esterification of glycerol with stearic acid. Its appearance is a hard, waxy mass or a white to off-white powder or flakes[7]. It is practically insoluble in water but soluble in methylene chloride and partly soluble in hot ethanol[7].
| Component | Typical Concentration Range (%) |
| Monoglycerides | 8.0 - 22.0% |
| Diglycerides | 40.0 - 60.0% |
| Triglycerides | 25.0 - 35.0% |
| Source:[7] |
Q2: What are the main applications of this compound in pharmaceutical formulations?
This compound is a versatile excipient with several applications in pharmaceuticals:
| Application | Dosage Form | Typical Concentration Range (%) | Function |
| Taste Masking | Granules, Dry Suspensions | 2 - 6% | Forms a lipid matrix around the API, preventing its dissolution in saliva[7][10]. |
| Lubricant | Tablets | 1 - 4% | Reduces friction between the tablet surface and the die wall during ejection[7][9]. |
| Sustained-Release Agent | Tablets, Capsules | 10 - 20% | Forms a dissolving skeleton material that controls the release of the API[7]. |
| Thickening Agent | Ointments, Oral Liquids | 0.5 - 10% | Increases the viscosity of the formulation and improves spreadability[7]. |
| Solid Lipid Carrier | Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs) | Varies | Forms the solid lipid core for encapsulating APIs, particularly poorly soluble ones[10]. |
| Source:[7] |
Q3: What are the key challenges in scaling up the production of this compound-based nanoformulations?
Scaling up the production of nanomedicines, including those based on this compound, presents significant challenges:
-
Reproducibility: Ensuring batch-to-batch consistency of nanoparticle characteristics (particle size, drug loading, and polymorphism) is difficult as processing parameters may not scale linearly[12].
-
Process Control: Maintaining precise control over critical process parameters such as temperature, pressure, and homogenization rates at a larger scale is complex[4][12].
-
Sterilization: Terminal sterilization of lipid-based nanoformulations can be challenging as they may be sensitive to heat.
-
Quality Control: Establishing adequate quality control methods to ensure the physicochemical properties of the nanoparticles are maintained during scale-up is crucial for clinical performance[12].
Relationship between Process Parameters and Formulation Properties
Experimental Protocols
Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) using Hot Melt Emulsification
This protocol describes a general method for preparing this compound-based SLNs, a common application for delivering poorly soluble drugs.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Water bath
-
Magnetic stirrer
-
Beakers
Methodology:
-
Preparation of Lipid Phase:
-
Melt the this compound by heating it in a beaker to approximately 5-10°C above its melting point (melting point of glyceryl distearate is typically 54-58°C).
-
Once melted, dissolve the API in the molten lipid under continuous stirring to ensure a homogenous solution.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase. This prevents premature solidification of the lipid upon mixing.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization.
-
Continue homogenization for a specific period (e.g., 5-10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Homogenization (Optional):
-
For smaller and more uniform particle sizes, the hot pre-emulsion can be passed through a high-pressure homogenizer at an optimized pressure and number of cycles.
-
-
Cooling and Nanoparticle Formation:
-
The hot nanoemulsion is then cooled down to room temperature or below in an ice bath under gentle stirring.
-
The cooling process causes the lipid to solidify, forming the Solid Lipid Nanoparticles (SLNs) with the API entrapped within the lipid matrix.
-
-
Characterization:
-
The resulting SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and polymorphic state (using DSC/XRD).
-
Experimental Workflow for SLN Preparation
References
- 1. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amrformulation.yulicare.com [amrformulation.yulicare.com]
- 4. pharmtech.com [pharmtech.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 8. researchgate.net [researchgate.net]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glyceryl Mono-and Distearate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Mitigating the impact of impurities in glycerol distearate on experimental outcomes.
Welcome to the Technical Support Center for Glycerol Distearate. This resource is designed for researchers, scientists, and drug development professionals to mitigate the impact of impurities in this compound on experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your research and development work with this compound.
Issue 1: Inconsistent Drug Release Profiles in Solid Dosage Forms
Question: My team is observing significant batch-to-batch variability in the dissolution and release profiles of our tablet formulation that uses this compound as a lubricant and binder. What could be the cause?
Answer: Inconsistent drug release is often linked to variations in the impurity profile of this compound, specifically the ratios of monoglycerides, diglycerides, and triglycerides. These components have different melting points and hydrophilic-lipophilic balances (HLB), which can alter the properties of the formulation matrix.
Troubleshooting Workflow:
Adjusting process parameters for optimal coating with glycerol distearate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their coating processes with glycerol distearate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coating process.
Question: What are the common causes of tablet twinning (sticking together) during the coating process and how can it be prevented?
Answer:
Tablet twinning is a common issue that can arise from excessive spray rates.[1] When the spray rate is too high, the tablets can become overwetted, leading to sticking and the formation of twins.[1][2] To prevent this, it is crucial to optimize the spray rate and ensure it is not excessive for the drying capacity of the coating pan.[1]
Here are some troubleshooting steps:
-
Reduce the Spray Rate: A lower spray rate can prevent overwetting.[1]
-
Optimize Drying Conditions: Increasing the inlet air temperature and airflow can enhance drying efficiency, though care must be taken to avoid other defects.[3]
-
Ensure Proper Tablet Bed Movement: Adequate pan speed ensures that tablets are properly mixed and do not remain in contact for extended periods, reducing the chance of sticking.[2][3]
Question: My coated tablets are exhibiting an "orange peel" effect. What causes this and how can I achieve a smoother finish?
Answer:
The "orange peel" or surface roughness defect is typically caused by inadequate spreading of the coating solution before it dries.[4][5] This can be a result of several process parameters being set incorrectly.
Key contributing factors and solutions include:
-
Low Spray Rate Coupled with Excessive Drying: If the spray rate is too low and the drying conditions (high temperature and airflow) are too aggressive, the coating droplets can dry prematurely before they have a chance to coalesce and form a smooth film.[4] To remedy this, consider slightly increasing the spray rate or reducing the drying temperature.
-
High Atomizing Air Pressure: Excessive atomizing air pressure can also lead to premature drying of the coating droplets, contributing to a rough surface.[4] Reducing the atomizing air pressure can help alleviate this issue.
-
High Viscosity of the Coating Solution: A coating solution with high viscosity may not atomize or spread effectively.[4][5] If applicable, consider diluting the solution to decrease its viscosity.[5]
Question: I am observing logo bridging on my coated tablets. What are the primary causes and how can I resolve this issue?
Answer:
Logo bridging occurs when the coating fills in and obscures the debossed logo on the tablet. This defect is strongly correlated with high relative humidity within the tablet bed.[1] A high spray rate is a primary contributor to increased humidity and subsequent logo bridging.[1]
To address logo bridging:
-
Decrease the Spray Rate: Reducing the spray rate will lower the amount of moisture being introduced to the tablet bed at any given time.[1]
-
Increase the Pan Speed: Faster pan speeds can improve the distribution of the coating solution and prevent its accumulation within the logo.
-
Optimize Atomization: Ensure the atomization air pressure is appropriate to create fine droplets that dry evenly.
Frequently Asked Questions (FAQs)
Question: What is the recommended melting temperature for this compound in a hot-melt coating process?
Answer:
This compound has a melting range of 50–60°C.[6] For hot-melt coating processes, it is typically melted and maintained at a higher temperature, such as 100°C, to ensure it remains in a liquid state for spraying.[6]
Question: What are the critical process parameters to consider when developing a this compound coating process?
Answer:
The critical process parameters (CPPs) that significantly impact the quality of the final coated product include:
Question: How does the spray rate influence the coating process?
Answer:
The spray rate is a critical parameter with a significant effect on multiple aspects of the coating process.[3] It can influence:
-
Coating Efficiency: A low spray rate may lead to spray drying and reduced coating efficiency.[1]
-
Disintegration Time: The spray rate can have a significant impact on the disintegration time of the final product.[3]
-
Coating Defects: High spray rates can lead to defects such as twinning, picking, sticking, and logo-bridging.[1][3]
Data Presentation
Table 1: Process Parameters for this compound Coating of Potassium Chloride
| Parameter | Value |
| Coating Agent | This compound |
| Substrate | Potassium Chloride |
| Coating Method | Top Spray Fluid Bed Coater |
| This compound Melting Temperature | 100°C |
| Spray Rate | 10 g/min |
| Atomization Air Temperature | 100°C |
| Atomization Pressure | 2.5 bar |
| Air Flow Rate | 18 m³/h |
| Nozzle Diameter | 0.8 mm |
Source:[6]
Table 2: General Aqueous Film Coating Process Parameters
| Parameter | Typical Range |
| Spray Rate (per gun) | 50 - 225 g/min |
| Tablet Bed Temperature | 22 - 60°C |
| Gun-to-Bed Distance (Aqueous) | 8 - 10 inches (203.2 - 254.0 mm) |
| Gun-to-Bed Distance (Solvent-based) | 6 - 8 inches (152.4 - 203.2 mm) |
Source:[8]
Experimental Protocols
Protocol 1: Hot-Melt Coating of Potassium Chloride with this compound in a Fluid Bed Coater
Objective: To apply a taste-masking coat of this compound onto potassium chloride particles.
Materials and Equipment:
-
Potassium chloride
-
This compound
-
Top spray fluid bed coater (e.g., GPCG 1.1, Glatt)
-
Heating mantle
-
Sieve (1250 µm)
Methodology:
-
Preheat the coating chamber of the fluid bed coater.
-
Place a specified amount of potassium chloride (e.g., 1200 g) into the preheated chamber.
-
Fluidize the potassium chloride powder for approximately 12 minutes, or until the product temperature reaches 42°C.
-
In a separate vessel, melt the this compound (e.g., 300 g for a 20% coating) and maintain it at 100°C.[6]
-
Set the process parameters as follows:
-
Position the spray nozzle at the lowest level.
-
Spray the molten this compound onto the fluidized potassium chloride particles.
-
After the coating process is complete, turn off the inlet air temperature to allow the coated powder to cool.
-
Once the inlet temperature matches the outlet temperature, allow the powder to cool for an additional 30 minutes at room temperature.[6]
-
Sieve the coated powder through a 1250 µm sieve to remove any agglomerates.[6]
Visualizations
Caption: Troubleshooting workflow for the "orange peel" defect.
Caption: Relationship between high spray rate and common coating defects.
References
- 1. Influence of Process Parameters on Tablet Bed Microenvironmental Factors During Pan Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4 Common Tablet Coating Problems and How to Fix Them - ... [osdmachinery.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Defects in Film Coating Process: Causes and Possible Solutions [pharmapproach.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. srlpharmasenses.com [srlpharmasenses.com]
- 7. researchgate.net [researchgate.net]
- 8. tabletscapsules.com [tabletscapsules.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Glycerol Distearate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of glycerol distearate, a common excipient in pharmaceutical and cosmetic formulations. We will delve into the performance of key analytical techniques, supported by representative experimental data, to aid in selecting the most suitable method for your research and quality control needs.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound quantification hinges on various factors, including the required precision, accuracy, sensitivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the most commonly employed techniques.
| Parameter | GPC-RI | HPLC-ELSD | GC-FID |
| Linearity (R²) | > 0.99 | > 0.99 (often requires non-linear fit)[1] | > 0.99 |
| Accuracy (Recovery %) | Typically 98-102% | Typically 95-105%[1] | Typically 97-103%[2] |
| Precision (RSD %) | < 2.0%[3] | < 5%[4] | < 3%[2] |
| Limit of Detection (LOD) | Higher, suitable for assay | 0.01 - 0.1 mg/mL | 0.001 - 0.01 mg/mL[4] |
| Limit of Quantitation (LOQ) | Higher, suitable for assay | 0.05 - 0.3 mg/mL | 0.003 - 0.03 mg/mL[4] |
| Sample Derivatization | Not required | Not required | Required (silylation) |
| Primary Application | Assay and purity of bulk material | Quantification in complex mixtures | Impurity profiling and fatty acid composition |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Here, we outline the fundamental protocols for the key methods discussed.
Gel Permeation Chromatography with Refractive Index Detection (GPC-RI)
This method, based on the United States Pharmacopeia (USP-NF) monograph for glyceryl distearate, is the standard for assay and purity determination.[3]
Instrumentation:
-
A Gel Permeation Chromatograph equipped with a refractive index detector.
Chromatographic Conditions:
-
Column: A 7.8 mm x 30 cm column (or two 7.8 mm x 15 cm columns in series) packed with a styrene-divinylbenzene copolymer (L21 packing).[3]
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector Temperature: 40°C.
-
Injection Volume: 40 µL.
System Suitability:
-
Resolution: The resolution between the diglyceride and monoglyceride peaks should be not less than 1.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.[3]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a versatile technique for quantifying non-volatile compounds like this compound, especially in complex formulations where UV detection is not feasible.
Instrumentation:
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and an evaporative light scattering detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed, often with a mixture of a non-polar solvent (e.g., isopropanol, acetone) and a more polar solvent (e.g., acetonitrile, methanol).
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 30 - 50°C.
-
ELSD Settings:
-
Nebulizer Temperature: Adjusted to ensure efficient solvent evaporation without analyte degradation.
-
Evaporator Temperature: Optimized for analyte volatility.
-
Gas Flow Rate: Typically nitrogen, adjusted for optimal signal-to-noise ratio.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive method, particularly useful for determining the fatty acid composition of this compound after derivatization, or for quantifying low-level impurities.
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: A capillary column suitable for high-temperature analysis, such as a 5% diphenyl / 95% dimethyl polysiloxane phase.
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 280 - 320°C.
-
Detector Temperature: 300 - 350°C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized glycerides, typically starting at a lower temperature and ramping up to over 300°C.
Sample Preparation (Derivatization):
-
This compound is non-volatile and requires derivatization before GC analysis. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Visualizing the Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that it is suitable for its intended purpose. The following diagram illustrates the key stages and parameters involved in this workflow.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational understanding of the primary analytical methods for this compound quantification. The choice of method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available instrumentation. For regulatory submissions, adherence to pharmacopeial methods, where available, is essential.
References
A Comparative Guide to In Vitro and In Vivo Correlation of Drug Release from Glycerol Distearate Matrices
This guide provides a detailed comparison of drug release from glycerol distearate (GDS) matrices, focusing on the establishment of a predictive relationship between laboratory dissolution data (in vitro) and real-world drug absorption in the body (in vivo). It is intended for researchers, scientists, and drug development professionals seeking to understand and apply In Vitro-In Vivo Correlation (IVIVC) principles to lipid-based sustained-release dosage forms.
Introduction to IVIVC and Lipid Matrices
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form, typically the rate of drug dissolution, and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2] The U.S. Food and Drug Administration (FDA) defines several levels of correlation, with Level A being the most rigorous.[2][3][4] A Level A correlation establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile, allowing the in vitro data to serve as a surrogate for bioequivalence studies.[1][4][5][6]
This compound is a hydrophobic lipid excipient widely used to formulate sustained-release matrix tablets.[7] These matrices are typically inert and non-erodible.[8] The primary mechanism of drug release is diffusion through a network of pores and channels created as the aqueous medium penetrates the matrix and dissolves the drug.[8][9][10] The tortuosity and porosity of this network, controlled by the concentration of GDS and the presence of other excipients, govern the rate of drug release.
The Biopharmaceutics Classification System (BCS) suggests that drugs in Class II (low solubility, high permeability) are ideal candidates for IVIVC development, as dissolution is the rate-limiting step for absorption.[1][5]
Experimental Protocols for Establishing a Level A IVIVC
Establishing a robust Level A IVIVC requires a systematic approach involving the development of multiple formulations, followed by parallel in vitro and in vivo testing.[11]
2.1. Formulation and In Vitro Dissolution Testing
-
Formulation Development : Prepare a minimum of three formulations with varying release rates (e.g., fast, medium, and slow).[11] This is typically achieved by altering the ratio of this compound to the active pharmaceutical ingredient (API) or by incorporating a water-soluble pore-forming agent like lactose.
-
Manufacturing : Tablets can be manufactured using methods such as direct compression or melt granulation.[7][12] Melt granulation is common for lipid matrices, where the lipid binder is heated above its melting point.[12][13]
-
Dissolution Apparatus : Utilize a USP Apparatus II (paddle) or Apparatus I (basket).[11]
-
Test Conditions :
-
Sampling : Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). Replace the withdrawn volume with fresh medium.
-
Analysis : Analyze the drug concentration in each sample using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.
2.2. In Vivo Bioavailability Study
-
Study Design : Conduct a single-dose, randomized, crossover study in a sufficient number of subjects (typically 6-36) to characterize drug performance.[11][15] An intravenous solution or an immediate-release oral formulation should be included as a reference.[11][15]
-
Dosing : Administer the fast, medium, and slow-release formulations to fasted subjects.
-
Blood Sampling : Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Bioanalysis : Determine the drug concentration in plasma samples using a validated and sensitive method, such as LC-MS/MS.
2.3. IVIVC Model Development
-
Deconvolution of In Vivo Data : Use the plasma concentration-time data to calculate the cumulative fraction of drug absorbed in vivo over time. This is achieved through deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman models.[5][11]
-
Correlation : For each formulation, plot the mean fraction of drug dissolved in vitro against the mean fraction of drug absorbed in vivo for each time point. A linear relationship with a high correlation coefficient (R² > 0.95) indicates a successful Level A IVIVC.
-
Validation and Predictability : The model's predictive power is evaluated by calculating the prediction error (%PE) for key pharmacokinetic parameters (AUC and Cmax). An IVIVC is considered valid if the mean %PE is ≤ 10% and the individual %PE for each formulation is ≤ 15%.[16]
Data Presentation
The following tables present hypothetical data for a model drug formulated in this compound matrices to illustrate the expected outcomes of an IVIVC study.
Table 1: Composition of Sustained-Release Tablet Formulations
| Component | Formulation F1 (Fast) | Formulation F2 (Medium) | Formulation F3 (Slow) |
|---|---|---|---|
| Model Drug (mg) | 100 | 100 | 100 |
| This compound (mg) | 50 | 100 | 150 |
| Lactose (mg) | 145 | 95 | 45 |
| Magnesium Stearate (mg) | 5 | 5 | 5 |
| Total Weight (mg) | 300 | 300 | 300 |
Table 2: Comparative In Vitro Dissolution Profiles
| Time (hr) | F1 (Fast) % Released | F2 (Medium) % Released | F3 (Slow) % Released |
|---|---|---|---|
| 1 | 35 | 22 | 15 |
| 2 | 55 | 38 | 26 |
| 4 | 78 | 59 | 42 |
| 8 | 92 | 80 | 65 |
| 12 | 98 | 91 | 82 |
| 24 | 100 | 99 | 95 |
Table 3: Comparative In Vivo Pharmacokinetic Parameters
| Parameter | Formulation F1 (Fast) | Formulation F2 (Medium) | Formulation F3 (Slow) |
|---|---|---|---|
| Cmax (ng/mL) | 210.5 | 165.2 | 120.8 |
| Tmax (hr) | 4.0 | 6.0 | 8.0 |
| AUC₀₋t (ng·hr/mL) | 1850.4 | 1835.9 | 1795.1 |
Table 4: Level A IVIVC Correlation Data (Formulation F2 - Medium)
| Time (hr) | In Vitro % Dissolved | In Vivo % Absorbed |
|---|---|---|
| 1 | 22 | 24 |
| 2 | 38 | 40 |
| 4 | 59 | 61 |
| 8 | 80 | 83 |
| 12 | 91 | 92 |
| Correlation Coefficient (R²) | \multicolumn{2}{c|}{0.995 } |
Comparison with Alternative Matrix Systems
This compound matrices offer distinct advantages but should be compared with other systems to select the optimal formulation strategy.
Table 5: Comparison of Sustained-Release Matrix Formers
| Feature | This compound (Lipid) | Glyceryl Behenate (Lipid) | HPMC (Hydrophilic Polymer) |
|---|---|---|---|
| Material Type | Hydrophobic, waxy solid | Hydrophobic, waxy solid | Hydrophilic, swellable polymer |
| Release Mechanism | Diffusion through an inert, porous matrix.[8] | Primarily diffusion; similar to GDS.[9][10] | Polymer swelling, diffusion through a gel layer, and matrix erosion. |
| Manufacturing | Direct Compression, Melt Granulation.[12] | Direct Compression, Melt Granulation.[9] | Direct Compression, Wet Granulation. |
| Effect of pH | Generally independent of GI tract pH. | Largely independent of GI tract pH. | Can be influenced by pH, affecting swelling and erosion rates. |
| IVIVC Potential | High, especially for BCS Class II drugs where dissolution is rate-limiting. | High, for similar reasons as GDS. | Good, but can be complex due to the interplay of swelling, diffusion, and erosion mechanisms. |
Visualizations: Workflows and Mechanisms
Visual diagrams help clarify the complex processes involved in IVIVC development and drug release.
Caption: A flowchart of the Level A IVIVC development process.
Caption: Drug release from hydrophobic vs. hydrophilic matrices.
References
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. premier-research.com [premier-research.com]
- 4. wjarr.com [wjarr.com]
- 5. pharmalesson.com [pharmalesson.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. rjpn.org [rjpn.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. fda.gov [fda.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. ijhacr.com [ijhacr.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. kinampark.com [kinampark.com]
- 16. researchgate.net [researchgate.net]
Navigating the Nuances of Formulation: A Comparative Guide to Glycerol Distearate Grades
For researchers, scientists, and professionals in drug development, the selection of excipients is a critical step that dictates the efficacy, stability, and manufacturability of a final formulation. Among the versatile class of lipid-based excipients, glycerol distearate stands out for its multifaceted roles as an emulsifier, thickener, lubricant, and stabilizer. However, the term "this compound" encompasses a range of grades, each with a unique composition that significantly influences its performance. This guide provides an objective comparison of different grades of this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal grade for your specific formulation needs.
This compound is not a single chemical entity but rather a mixture of mono-, di-, and triglycerides of stearic and palmitic acids. The "grade" of this compound is primarily defined by the relative proportions of these glycerides. A higher concentration of diglycerides, for instance, can enhance its emulsifying properties, while a different ratio might be more effective as a tablet lubricant. Understanding these compositional nuances is key to harnessing the full potential of this excipient.
Comparative Efficacy in Emulsion Formulations
The stability of an emulsion is paramount, and the choice of emulsifier is a determining factor. The efficacy of different grades of this compound as emulsifiers is closely linked to their mono- and diglyceride content. Monoglycerides, with their single fatty acid chain, and diglycerides, with two, possess different hydrophilic-lipophilic balances (HLB), which in turn affects their ability to stabilize oil-in-water or water-in-oil emulsions.
A study comparing medium-chain mono-, di-, and triglycerides revealed that the diglyceride demonstrated the largest oil-in-water microemulsion region.[1] While this study did not use stearates, it highlights the significant role of the glyceride composition in emulsion formation. Another study on flavour emulsions found that a higher monocaprylin (a monoglyceride) content in an emulsifier blend showed excellent results and a synergistic effect on emulsion stability.[2] This suggests that a careful balance between mono- and diglyceride content is crucial for optimal emulsion stability.
| Grade Composition | Key Performance Metric | Result |
| High Monoglyceride Content | Emulsion Droplet Size | Generally leads to smaller initial droplet sizes. |
| High Diglyceride Content | Microemulsion Formation | Tends to form larger and more stable microemulsion regions.[1] |
| Balanced Mono-/Diglyceride Ratio | Overall Emulsion Stability | Often provides a synergistic effect, enhancing long-term stability.[1][2] |
Performance as a Tablet Lubricant
In solid dosage forms, lubricants are essential to prevent the adhesion of the tablet to the die wall during compression and ejection. The lubricating properties of this compound are influenced by its composition, particularly the presence of different glycerides which can affect tablet hardness and dissolution.
Research on glycerin fatty acid esters as tablet lubricants has shown them to be a viable alternative to commonly used lubricants like magnesium stearate, with the potential for better tablet hardness and less impact on the stability of certain active pharmaceutical ingredients (APIs).[3] One study highlighted that glycerol dibehenate, a related lipid excipient, is an effective lubricant, particularly when magnesium stearate causes dissolution delays.[4][5] While direct comparative data for different grades of this compound is limited, the principle that composition affects performance holds true. A grade with a higher melting point, for instance, might provide better lubrication at higher compression speeds.
| Grade Composition | Key Performance Metric | Result |
| High Stearic Acid Content | Lubricity (Ejection Force Reduction) | Generally provides effective lubrication, comparable to other stearate-based lubricants. |
| Varying Mono-/Di-/Triglyceride Ratio | Tablet Hardness | Can be optimized to achieve desired tablet hardness without the significant reduction sometimes seen with other lubricants.[3] |
| Varying Mono-/Di-/Triglyceride Ratio | Dissolution Profile | Can be selected to minimize impact on drug dissolution, a common issue with hydrophobic lubricants.[4] |
Experimental Protocols
To aid in the rational selection of a this compound grade, the following are detailed methodologies for key experiments.
Protocol 1: Evaluation of Emulsion Stability
Objective: To compare the ability of different grades of this compound to stabilize an oil-in-water (O/W) emulsion.
Methodology:
-
Preparation of Emulsions:
-
Prepare the aqueous phase and the oil phase separately. The active pharmaceutical ingredient (API) can be dissolved in either phase depending on its solubility.
-
Disperse the selected grade of this compound in the oil phase and heat to 70-80°C until fully melted and dissolved.
-
Heat the aqueous phase to the same temperature.
-
Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed (e.g., 5000 rpm) for a specified time (e.g., 5 minutes).
-
Allow the emulsion to cool to room temperature while stirring at a lower speed (e.g., 500 rpm).
-
-
Characterization of Emulsions:
-
Droplet Size Analysis: Immediately after preparation and at specified time intervals (e.g., 1, 7, 14, and 30 days), measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Zeta Potential Measurement: Determine the zeta potential of the emulsion droplets to assess their surface charge and predict stability against coalescence.
-
Microscopic Examination: Observe the emulsion under a microscope to visually assess droplet uniformity and look for signs of coalescence or phase separation.
-
Accelerated Stability Testing: Subject the emulsions to stress conditions such as centrifugation (e.g., 3000 rpm for 30 minutes) and temperature cycling (e.g., alternating between 4°C and 40°C every 24 hours for several cycles) to assess their physical stability.[6]
-
Protocol 2: Assessment of Tablet Lubrication Efficacy
Objective: To quantify and compare the lubricating performance of different grades of this compound in a tablet formulation.
Methodology:
-
Preparation of Powder Blend:
-
Blend the API and other excipients (e.g., filler, binder, disintegrant) in a suitable blender for a predetermined time.
-
Add the selected grade of this compound (typically 0.5-2.0% w/w) and blend for a short period (e.g., 2-5 minutes) to ensure uniform distribution.
-
-
Tabletting:
-
Compress the lubricated blend into tablets using an instrumented tablet press. Maintain consistent compression force and speed across all tested grades.
-
-
Evaluation of Lubrication Performance:
-
Ejection Force Measurement: The instrumented tablet press will record the force required to eject the tablet from the die. Lower ejection forces indicate better lubrication.[7][8]
-
Tablet Hardness and Friability: Measure the hardness and friability of the tablets. An ideal lubricant will allow for the production of robust tablets without significant loss of hardness.[7]
-
Dissolution Testing: Perform dissolution testing on the tablets to determine if the lubricant has a negative impact on the release of the API.
-
Visualizing the Selection Process
To streamline the decision-making process for selecting the appropriate grade of this compound, the following workflows can be utilized.
Caption: Workflow for selecting a this compound grade.
References
- 1. A comparative evaluation of mono-, di- and triglyceride of medium chain fatty acids by lipid/surfactant/water phase diagram, solubility determination and dispersion testing for application in pharmaceutical dosage form development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. gamlentableting.com [gamlentableting.com]
A Head-to-Head Comparison: HPLC vs. GC for the Characterization of Glycerol Distearate
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of glycerol distearate.
The accurate characterization of this compound, a key excipient in pharmaceutical formulations and a component in various industrial products, is critical for quality control and product performance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between them, however, depends on the specific analytical needs, sample matrix, and the desired level of detail. This guide provides an objective comparison of HPLC and GC methods for this compound characterization, supported by experimental data and detailed protocols, to aid researchers in method selection and cross-validation.
Quantitative Performance Data
A critical aspect of method selection and cross-validation is the comparison of key analytical performance parameters. The following tables summarize typical quantitative data for the analysis of glycerides, including this compound, by HPLC and GC. It is important to note that specific values can vary depending on the exact methodology, instrumentation, and sample matrix.
Table 1: HPLC Performance Data for Glyceride Analysis
| Parameter | Typical Value | Key Considerations |
| Precision (RSD%) | < 5%[1] | Demonstrates good method precision. |
| Linearity (r²) | > 0.99[2] | Excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.3 - 2 mg/L[1] | Suitable for detecting low levels of glycerides. |
| Limit of Quantification (LOQ) | 0.76 µg/mL (for glycerol after derivatization)[3] | |
| Recovery (%) | ≥ 82.31%[2] | Achievable with optimized sample preparation. |
Table 2: GC Performance Data for Glyceride and Fatty Acid Analysis
| Parameter | Typical Value | Key Considerations |
| Precision (RSD%) | ≤ 5.88%[2] | Good precision, comparable to HPLC. |
| Linearity (r²) | > 0.99[2] | Excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.001 mg/g (for cholesterol)[4] | High sensitivity, especially with mass spectrometry detection. |
| Limit of Quantification (LOQ) | ~ 1 µg / Media (for glycerol monostearate)[5] | |
| Recovery (%) | ≥ 82.31%[2] | Comparable to HPLC with appropriate extraction. |
Experimental Protocols
For transparency and reproducibility, generalized methodologies for both HPLC and GC analysis of this compound are provided below. These protocols may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a normal-phase separation with evaporative light scattering detection (ELSD), suitable for non-volatile compounds like this compound.[1]
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in an appropriate solvent (e.g., hexane, isopropanol, or ethyl acetate mixtures).[1]
-
No derivatization is typically required for HPLC analysis of glycerides.[6]
2. HPLC Instrumentation and Conditions:
-
Column: Zorbax silica column (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of hexane, isopropanol, and ethyl acetate mixtures.[1]
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.[1][7][8][9]
3. Data Analysis:
-
Identify this compound by comparing the retention time with a reference standard.
-
Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.
Gas Chromatography (GC) Method
This method often requires derivatization to increase the volatility of the glycerides for analysis.
1. Sample Preparation:
-
Lipid Extraction: If the sample is in a complex matrix, perform a lipid extraction using a method like the Folch method (chloroform:methanol, 2:1 v/v).[10]
-
Derivatization: Convert the non-volatile glycerides into more volatile silyl derivatives using a derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in the presence of pyridine.[11][12]
2. GC Instrumentation and Conditions:
-
Column: A poly(dimethyl)(diphenyl)siloxane capillary column (e.g., 10 m x 0.32 mm, 0.1 µm film thickness).[13]
-
Carrier Gas: Helium or Nitrogen.
-
Injector: Split/splitless or on-column injector.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, with final temperatures potentially reaching up to 380 °C.[14]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[13]
-
Injection Volume: 1 µL.[13]
3. Data Analysis:
-
Identify the derivatized this compound by comparing its retention time and/or mass spectrum with a derivatized standard.
-
Quantify using an internal standard and a calibration curve.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results.[15] This is essential when transferring methods between laboratories or when using different techniques to analyze the same sample.
Caption: A generalized workflow for the cross-validation of HPLC and GC methods.
Method Comparison: HPLC vs. GC
Both HPLC and GC are robust techniques for the analysis of this compound, each with its own set of advantages and limitations.
HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds like glycerides without the need for derivatization.[6][16] This simplifies sample preparation and avoids potential side reactions. The use of detectors like ELSD or RI allows for the detection of compounds that lack a UV chromophore.[1]
GC , on the other hand, often provides higher resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[17] However, the requirement for derivatization to increase the volatility of glycerides adds a step to the sample preparation process and can introduce variability.[6] The high temperatures used in GC can also be a concern for thermally sensitive compounds.[16]
Key Differences at a Glance:
| Feature | HPLC | GC |
| Principle | Separation in a liquid mobile phase | Separation in a gaseous mobile phase |
| Sample Volatility | Suitable for non-volatile compounds[16] | Requires volatile or derivatized compounds[16] |
| Derivatization | Generally not required[6] | Often required for glycerides[6] |
| Operating Temperature | Ambient to moderately elevated[16] | High temperatures[16] |
| Sensitivity | Good, detector dependent | Generally higher, especially with MS[17] |
| Resolution | Good | Often higher than HPLC[17] |
Conclusion
The choice between HPLC and GC for the characterization of this compound depends on the specific analytical goals. HPLC offers a more direct analysis of the intact molecule without the need for derivatization, making it a robust method for routine quality control. GC, particularly GC-MS, provides high sensitivity and detailed structural information, which can be invaluable for in-depth characterization and impurity profiling.
Cross-validation of both methods is highly recommended to ensure data integrity and consistency, especially in a regulatory environment. By understanding the strengths and limitations of each technique and following a rigorous cross-validation protocol, researchers can confidently select the most appropriate method for their needs and generate reliable and accurate data for the characterization of this compound.
References
- 1. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive determination of glycerol by derivatization using a HPLC-DAD method in biodiesel samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycerol monostearate - analysis - Analytice [analytice.com]
- 6. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. shodex.com [shodex.com]
- 8. shodex.com [shodex.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. benchchem.com [benchchem.com]
- 11. diglib.tugraz.at [diglib.tugraz.at]
- 12. researchgate.net [researchgate.net]
- 13. uspbpep.com [uspbpep.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 17. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Guide to Solid Lipids in Nanoparticle Formulation: Glycerol Distearate in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate solid lipid is a critical determinant in the successful formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This guide provides an objective comparison of glycerol distearate against other commonly employed solid lipids—glyceryl monostearate, glyceryl behenate, and cetyl palmitate—supported by experimental data to inform formulation decisions.
This comprehensive analysis delves into key performance indicators, including particle size, polydispersity index (PDI), zeta potential, drug loading capacity, encapsulation efficiency, and in vitro drug release profiles. Detailed experimental protocols for common nanoparticle fabrication techniques are also provided, alongside visualizations of experimental workflows and cellular uptake pathways to enhance understanding.
Performance Comparison of Solid Lipids
The choice of solid lipid significantly influences the physicochemical properties and, consequently, the in vivo performance of lipid-based nanoparticles. The following tables summarize experimental data compiled from various studies, offering a comparative overview of this compound and its alternatives.
Table 1: Physicochemical Properties of Nanoparticles Formulated with Different Solid Lipids
| Solid Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound | 176.3 ± 2.78 | 0.268 ± 0.022 | -35.5 ± 0.36 | ~80-90 | Not Specified | [1] |
| Glyceryl Monostearate | 100 - 480.6 | 0.115 - 0.34 | -22.03 to -31.5 | 68 - 96 | 0.805 - 19.98 | [2][3][4][5][6] |
| Glyceryl Behenate | 120 - 783.1 | 0.241 - 0.597 | -12.7 to +14.4 | ~81.6 | Not Specified | [7] |
| Cetyl Palmitate | 102 - 311 | ~0.13 - 0.2 | -21 ± 2 | ~82 - 100 | Not Specified | [8][9] |
Table 2: In Vitro Drug Release Characteristics
| Solid Lipid | Drug Release Profile | Key Findings | Reference |
| This compound | Sustained Release | Release can be modulated by lipid concentration and composition. Digestion by lipases influences release. | [10] |
| Glyceryl Monostearate | Sustained Release | Often shows a biphasic release pattern with an initial burst release followed by sustained release. | [5][11] |
| Glyceryl Behenate | Very Low Release | The highly crystalline structure can lead to very slow drug release. | [7] |
| Cetyl Palmitate | Sustained Release | Release is influenced by the crystalline state of the lipid matrix. | [9] |
Experimental Protocols
The following are detailed methodologies for common techniques used in the fabrication of solid lipid nanoparticles.
High-Speed Homogenization and Ultrasonication
This is a widely used method for preparing SLNs and NLCs.
-
Lipid Phase Preparation: The solid lipid (e.g., this compound) and the lipophilic drug are melted at a temperature approximately 5-10°C above the melting point of the lipid.
-
Aqueous Phase Preparation: The aqueous phase, containing a surfactant (e.g., Polysorbate 80, Poloxamer 188), is heated to the same temperature as the lipid phase.[12][13]
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.[14][15]
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.[12][16]
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.[17]
Solvent Emulsification-Evaporation Method
This technique is suitable for thermolabile drugs.
-
Organic Phase Preparation: The drug and the solid lipid are dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).[15][18]
-
Emulsification: This organic solution is then emulsified in an aqueous phase containing a suitable surfactant using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.[19][20]
-
Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or by continuous stirring at room temperature.[21]
-
Nanoparticle Formation: The removal of the organic solvent leads to the precipitation of the lipid, forming the solid nanoparticles. The nanoparticles are then collected by centrifugation or filtration.
Visualizing Experimental and Biological Processes
To further elucidate the processes involved in nanoparticle formulation and their biological interactions, the following diagrams are provided.
Discussion and Conclusion
This compound presents itself as a viable and effective solid lipid for the formulation of SLNs and NLCs. Its performance is comparable to other commonly used lipids, offering a good balance of particle size, stability, and drug encapsulation.
-
Particle Size and PDI: this compound can produce nanoparticles within a desirable size range and with a low PDI, indicating a homogenous formulation. This is a critical factor for in vivo applications, as particle size influences circulation time and biodistribution.
-
Zeta Potential: The negative zeta potential observed with this compound-based nanoparticles suggests good colloidal stability, reducing the likelihood of aggregation.
-
Encapsulation Efficiency and Drug Loading: High encapsulation efficiencies are achievable with this compound, which is crucial for maximizing the therapeutic payload.
-
Drug Release: this compound is suitable for creating sustained-release formulations. The release rate can be tailored by adjusting the formulation parameters, such as the lipid concentration and the incorporation of liquid lipids in NLCs. The digestibility of the lipid matrix by enzymes like pancreatic lipase is also a key factor in drug release for oral formulations.[10]
In comparison:
-
Glyceryl monostearate is a versatile lipid that also yields nanoparticles with favorable characteristics and is widely used.
-
Glyceryl behenate tends to form more crystalline nanoparticles, which can be advantageous for achieving highly sustained release but may also lead to lower drug loading and potential drug expulsion upon storage.[7]
-
Cetyl palmitate is another effective lipid, often resulting in small and stable nanoparticles with high encapsulation efficiency.
Ultimately, the optimal solid lipid for a specific application will depend on the physicochemical properties of the drug to be encapsulated, the desired release profile, and the intended route of administration. This guide provides the foundational data and methodologies to assist researchers in making an informed decision, with this compound standing as a strong candidate for a wide range of drug delivery applications.
References
- 1. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journaljpri.com [journaljpri.com]
- 5. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. remedypublications.com [remedypublications.com]
- 15. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. kinampark.com [kinampark.com]
A Head-to-Head Battle of Tablet Lubricants: Glycerol Distearate vs. Magnesium Stearate
For researchers, scientists, and drug development professionals, the selection of a lubricant in tablet formulation is a critical decision that significantly impacts manufacturing efficiency and the final product's performance. This guide provides a comprehensive, data-driven comparison of two commonly used lubricants: glycerol distearate and the industry stalwart, magnesium stearate.
Magnesium stearate has long been the go-to lubricant in the pharmaceutical industry due to its high efficiency at low concentrations.[1] However, its pronounced hydrophobic nature can lead to challenges, including decreased tablet hardness and delayed disintegration and dissolution.[2][3] This has spurred the investigation of alternative lubricants, with this compound and other glycerin fatty acid esters emerging as promising candidates. These alternatives often provide comparable lubrication with fewer negative impacts on tablet quality.[4][5]
This comparative guide synthesizes experimental data to provide an objective analysis of these two lubricants across key performance parameters, offering valuable insights for formulation development.
Performance Data at a Glance: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the performance of this compound (represented by a closely related glycerin fatty acid ester, triglycerin full behenate) and magnesium stearate.
| Lubricant Performance Metrics | This compound (Triglycerin Full Behenate) | Magnesium Stearate | Key Observations |
| Tablet Hardness (N) | Consistently higher tablet hardness across varying lubricant concentrations and mixing times.[4] | Lower tablet hardness, which decreases further with increased lubricant concentration and mixing time.[4] | This compound exhibits a reduced negative impact on tablet strength.[4] |
| Ejection Force (N) | Similar ejection force to magnesium stearate, indicating comparable lubrication efficiency.[4] | Low ejection force, demonstrating effective lubrication.[4] | Both lubricants are effective at reducing friction during tablet ejection.[4] |
| Disintegration Time | Shorter disintegration time compared to magnesium stearate.[4] | Longer disintegration time, which can be prolonged with increased lubricant concentration.[6] | The hydrophilic nature of this compound may contribute to faster tablet disintegration.[4] |
| Dissolution Rate | Did not retard the dissolution of acetaminophen.[7] | Retarded the dissolution of acetaminophen, especially at concentrations greater than 0.5%.[7] | This compound is a favorable alternative when rapid drug release is desired.[7] |
In-Depth Experimental Analysis
The selection of a lubricant is a balance between achieving sufficient lubrication for tablet manufacturing and minimizing any adverse effects on the final tablet's properties.
Lubrication Efficiency: Both this compound and magnesium stearate demonstrate excellent lubrication properties, as evidenced by their ability to produce low ejection forces during tableting.[4] The lubricant effects of triglycerin full behenate and half behenate during tablet punching, including pressure transmission ratio and ejection force, were found to be similar to those of magnesium stearate.[4]
Impact on Tablet Hardness: A significant advantage of this compound is its lesser impact on tablet hardness.[4] In a comparative study, tablets formulated with glycerin fatty acid esters consistently showed better hardness than those with magnesium stearate, especially when lubricant content, mixing time, and tableting pressure were varied.[4] The hydrophobic film formed by magnesium stearate can weaken the bonding between particles, leading to softer tablets.[8]
Influence on Disintegration and Dissolution: The hydrophobic nature of magnesium stearate is a well-documented cause of delayed tablet disintegration and drug dissolution.[1][3] In contrast, glycerin fatty acid esters like triglycerin full behenate have been shown to result in tablets with shorter disintegration times.[4] A study on acetaminophen tablets found that while magnesium stearate retarded dissolution, the glycerin fatty acid ester did not, with no significant difference observed in their disintegration times in that specific formulation.[7] This suggests that this compound is a more suitable choice for formulations where rapid drug release is critical.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Tablet Hardness Testing
The hardness of the tablets is determined using a tablet hardness tester. The tablet is placed between two platens, and a force is applied diametrically until the tablet fractures. The force required to break the tablet is recorded in Newtons (N) or kiloponds (kp). A higher value indicates a harder tablet. This test is crucial for ensuring the tablet can withstand the rigors of handling and transportation.[9][10]
Ejection Force Measurement
Ejection force is measured during the tableting process using an instrumented tablet press. It is the force required by the lower punch to eject the compressed tablet from the die cavity. Lower ejection forces indicate better lubrication, which is essential for preventing damage to the tablets and the tooling.[8][11]
Disintegration Test
The disintegration test measures the time it takes for a tablet to break up into smaller particles when placed in a liquid medium. The test is typically performed using a USP disintegration apparatus, which consists of a basket-rack assembly that is raised and lowered in a specified liquid medium at a constant temperature. The time taken for the tablets to completely disintegrate and pass through the mesh of the basket is recorded.[6][9]
Dissolution Testing
Dissolution testing evaluates the rate at which the active pharmaceutical ingredient (API) is released from the tablet and dissolves in a liquid medium under controlled conditions. A standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) is used. The tablet is placed in a vessel containing a specified dissolution medium, and the apparatus is operated at a set temperature and rotation speed. Samples of the medium are withdrawn at predetermined time intervals and analyzed to determine the concentration of the dissolved API. This test is a critical indicator of the drug's bioavailability.[3]
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for tablet hardness and dissolution testing.
Conclusion
The choice between this compound and magnesium stearate as a lubricant in tablet formulations is not a one-size-fits-all decision. While magnesium stearate remains a highly effective and widely used lubricant, its detrimental effects on tablet hardness and dissolution cannot be ignored.
This compound presents a compelling alternative, offering comparable lubrication efficiency with a significantly lower propensity to compromise tablet strength and drug release. For formulations where maintaining tablet hardness and achieving rapid disintegration and dissolution are paramount, this compound and other glycerin fatty acid esters are superior choices.
Ultimately, the optimal lubricant selection will depend on a thorough evaluation of the specific formulation requirements, including the physicochemical properties of the active pharmaceutical ingredient and the desired final tablet characteristics. This guide provides the foundational data and experimental context to empower researchers and formulation scientists to make an informed decision.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. roquette.com [roquette.com]
- 3. Effect of magnesium stearate concentration on dissolution properties of ranitidine hydrochloride coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycerin fatty acid esters as a new lubricant of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of tablet disintegrants and magnesium stearate during mixing I: Effect on tablet disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of glycerin fatty acid ester and magnesium stearate on the dissolution of acetaminophen tablets using the analysis of available surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Lubrication potential of magnesium stearate studied on instrumented rotary tablet press - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Unseen Variable: A Comparative Guide to Batch-to-Batch Variability in Commercial Glycerol Distearate
For researchers, scientists, and drug development professionals, the consistency of excipients is paramount to ensuring reproducible product performance and quality. Glycerol distearate, a widely used lipid excipient in pharmaceutical formulations for lubrication and as a matrix for sustained-release dosage forms, is known to exhibit batch-to-batch variability. This guide provides a comprehensive comparison of the key quality attributes of commercial this compound, offering insights into its inherent variability and presenting detailed experimental protocols for its assessment. Furthermore, it compares its performance with common alternatives, supported by experimental data, to aid in informed excipient selection.
Commercial this compound is principally a mixture of diglycerides, with varying amounts of monoglycerides and triglycerides.[1] This inherent compositional variability, alongside differences in physicochemical properties such as melting point, polymorphism, and particle size, can significantly impact the manufacturing process and the final product's performance, particularly in sustained-release formulations.
Understanding the Variability: A Quantitative Comparison
| Parameter | Batch 1 | Batch 2 | Batch 3 | Batch 4 | Batch 5 | USP/NF Specification[1] |
| Monoglycerides (%) | 12.5 | 13.1 | 11.9 | 14.2 | 12.8 | 8.0 - 22.0 |
| Diglycerides (%) | 52.3 | 51.5 | 53.1 | 50.9 | 52.0 | 40.0 - 60.0 |
| Triglycerides (%) | 30.1 | 30.8 | 29.9 | 30.5 | 30.7 | 25.0 - 35.0 |
| Free Glycerol (%) | < 1.0 | < 1.0 | < 1.0 | < 1.0 | < 1.0 | ≤ 1.0 |
| Melting Range (°C) | 54-62 | 55-63 | 53-61 | 56-64 | 54-62 | 50 - 70 |
| Acid Value (mg KOH/g) | < 6.0 | < 6.0 | < 6.0 | < 6.0 | < 6.0 | ≤ 6.0 |
Note: The data in this table is illustrative and synthesized from typical specification ranges and findings from studies on commercial glyceride excipients.[1] Actual values may vary between suppliers and batches.
Performance Comparison with Alternative Excipients
This compound is often chosen for its lubricating and sustained-release properties. However, other excipients can serve similar functions. The following table compares this compound with two common alternatives: glyceryl behenate and stearic acid.
| Property | This compound | Glyceryl Behenate (e.g., Compritol® 888 ATO) | Stearic Acid |
| Primary Function | Lubricant, Sustained-Release Matrix | Lubricant, Sustained-Release Matrix | Lubricant |
| Melting Point (°C) | 50 - 70 | 65 - 77 | ~69 |
| Lubrication Efficiency | Good | Good, sometimes considered more effective than magnesium stearate in reducing ejection forces.[2] | Moderate |
| Impact on Tablet Hardness | Can slightly reduce hardness. | Less detrimental effect on tablet hardness compared to magnesium stearate.[2] | Can increase tablet hardness at lower concentrations.[2] |
| Sustained-Release Performance | Effective in retarding drug release. | Highly effective, forms a strong, non-erodible matrix for sustained release.[3][4] | Can be used in matrix tablets but may not provide the same level of release control as glycerides.[5][6] |
| Polymorphism | Can exhibit polymorphism which may affect drug release. | Well-documented polymorphic behavior that can influence drug release.[3] | Can exist in different crystalline forms. |
Experimental Protocols for Quality Assessment
To empower researchers to independently assess the quality and consistency of this compound, this section provides detailed methodologies for key analytical techniques.
Compositional Analysis by Gas Chromatography (GC)
This method is used to determine the content of mono-, di-, and triglycerides.
Methodology:
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 10 mL vial.
-
Derivatization: Add 100 µL of an internal standard solution (e.g., tricaprin in pyridine) and 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). Seal the vial and heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: A capillary column suitable for high-temperature analysis of glycerides (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, polysiloxane-based column).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 15°C/minute to 180°C.
-
Ramp 2: 7°C/minute to 230°C.
-
Ramp 3: 10°C/minute to 370°C, hold for 15 minutes.
-
-
Injector Temperature: 320°C.
-
Detector (FID) Temperature: 380°C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1.5 mL/min.
-
-
Analysis: Inject the derivatized sample into the GC. Identify and quantify the peaks corresponding to mono-, di-, and triglycerides based on the retention times of a reference standard mixture.
Workflow for Compositional Analysis
References
- 1. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
In Vitro Digestibility of Glycerol Distearate-Based Lipid Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro digestibility of glycerol distearate-based solid lipid nanoparticles (SLNs) with other commonly used lipid-based nanoparticle formulations. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for the formulation and development of oral drug delivery systems.
Executive Summary
This compound, a common excipient in pharmaceutical formulations, demonstrates rapid and complete digestion under simulated intestinal conditions, particularly in the fed state. This characteristic is crucial for the release and subsequent absorption of encapsulated lipophilic drugs. In comparison to other solid lipids such as tristearin, glyceryl behenate (Compritol® 888 ATO), and cetyl palmitate, this compound exhibits a favorable digestion profile. While direct comparative studies under identical conditions are limited, available data suggests that lipids with longer chain fatty acids and higher melting points, like glyceryl behenate, tend to have a slower rate of digestion.
Comparative In Vitro Digestibility Data
The following table summarizes the in vitro digestion of various solid lipid nanoparticles under simulated intestinal conditions. The data is primarily based on the percentage of free fatty acids (FFA) released over time, as measured by the pH-stat titration method.
| Lipid Matrix | Nanoparticle Type | Digestion Conditions | Time (minutes) | Extent of Digestion (% FFA Release) | Reference |
| This compound (Precirol® ATO 5) | SLN | Fed State (pH 6.25) | < 5 | All glycerides digested | [1] |
| This compound (Precirol® ATO 5) | SLN | Fasted State (pH 5.5) | 5 | ~22% reduction of monoacylglycerols | [1] |
| This compound (Precirol® ATO 5) | SLN | Fasted State (pH 5.5) | 15 | 100% digestion | [1] |
| Glycerol Tripalmitate | SLN | Small Intestine | 120 | Lower than MLCD-based SLNs | [2] |
| Glyceryl Behenate (Compritol® 888 ATO) | SLN | Not specified | - | Slow degradation reported | [3] |
| Cetyl Palmitate | SLN | Not specified | - | Slower degradation compared to others | [4] |
Note: Direct comparison of exact percentages is challenging due to variations in experimental setups across different studies. The data presented provides a relative understanding of the digestibility of these lipids.
Experimental Protocols
The most common method for assessing the in vitro digestibility of lipid nanoparticles is the pH-stat titration method . This technique simulates the conditions in the small intestine and measures the release of free fatty acids from the lipid matrix upon enzymatic digestion.
Detailed Protocol for pH-Stat In Vitro Lipolysis
1. Materials and Reagents:
-
Lipid Nanoparticle Dispersion: The specific SLN or NLC formulation to be tested.
-
Digestion Buffer: A buffer simulating intestinal fluid, typically containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., phosphatidylcholine), and electrolytes (e.g., NaCl, CaCl2). The pH is adjusted to simulate either the fasted state (pH ~6.5) or the fed state (pH ~5.5-7.0).
-
Pancreatin Solution: A solution containing pancreatic enzymes, primarily lipase and colipase, prepared fresh before each experiment. Porcine pancreatin is commonly used.
-
Sodium Hydroxide (NaOH) Solution: A standardized solution of known concentration (e.g., 0.05 M) for titration.
-
pH-Stat Apparatus: An automated titrator equipped with a pH electrode, a stirrer, and a burette for the addition of NaOH.
2. Procedure:
-
Setup: The reaction vessel of the pH-stat apparatus is filled with the digestion buffer and maintained at 37°C with constant stirring.
-
Equilibration: The lipid nanoparticle dispersion is added to the reaction vessel, and the system is allowed to equilibrate for a few minutes. The pH is adjusted to the desired setpoint (e.g., 6.5 for fasted state).
-
Initiation of Digestion: A specific volume of the pancreatin solution is added to the reaction vessel to initiate the digestion process.
-
Titration: As the pancreatic lipase digests the lipid matrix, free fatty acids are released, causing a decrease in the pH of the medium. The pH-stat apparatus automatically titrates the released fatty acids with the NaOH solution to maintain a constant pH at the setpoint.
-
Data Recording: The volume of NaOH solution added over time is recorded. This volume is directly proportional to the amount of free fatty acids released.
-
Calculation of FFA Release: The percentage of free fatty acids released is calculated based on the stoichiometry of the hydrolysis reaction and the initial amount of lipid in the formulation.
The following diagram illustrates the general workflow of the in vitro digestion experiment.
Signaling Pathways and Logical Relationships
The digestion of lipid nanoparticles in the gastrointestinal tract is a critical step that influences the bioavailability of the encapsulated drug. The following diagram illustrates the logical relationship between the nanoparticle properties, the digestion process, and the subsequent drug absorption.
Conclusion
This compound-based solid lipid nanoparticles exhibit favorable in vitro digestibility, characterized by rapid and extensive hydrolysis in simulated intestinal fluids. This efficient digestion is a key attribute for oral drug delivery systems, as it facilitates the release of the encapsulated active pharmaceutical ingredient, making it available for solubilization in mixed micelles and subsequent absorption. The choice of solid lipid is a critical parameter in the design of SLNs, and the data presented in this guide can aid researchers in selecting appropriate lipids to achieve the desired drug release profile. Further standardized, direct comparative studies would be beneficial to provide a more definitive ranking of the in vitro digestibility of various solid lipids.
References
A Comparative Guide to Glycerol Distearate: Correlating Physicochemical Properties with Functional Performance
For Researchers, Scientists, and Drug Development Professionals
Glycerol distearate, a versatile excipient, plays a pivotal role in pharmaceutical formulations, influencing everything from drug release profiles to the palatability of oral dosage forms. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data. We delve into the correlation between its physicochemical properties and its functional efficacy as an emulsifier, lubricant, sustained-release agent, and taste-masking vehicle.
Physicochemical Properties: A Comparative Overview
This compound is a mixture of mono-, di-, and triglycerides of stearic acid. Its specific composition can vary, which in turn influences its physical and functional properties.[1] Understanding these properties is crucial for selecting the appropriate grade for a specific application.
| Property | This compound | Glyceryl Monostearate | Magnesium Stearate |
| Composition | Mixture of mono-, di-, and triglycerides of stearic acid | Primarily monoglycerides of stearic acid | Magnesium salt of stearic acid |
| Appearance | White to off-white waxy solid, flakes, or powder | White or cream-colored waxy solid | Fine, white, precipitated or milled, impalpable powder |
| Solubility | Practically insoluble in water; soluble in hot organic solvents | Dispersible in hot water; soluble in hot organic solvents | Practically insoluble in water, ethanol, and ether |
| Melting Point (°C) | 50-60 | 55-60 | 88.5 |
| HLB Value | ~3.8 | 3.8 - 4.2 | N/A |
Functional Performance: Head-to-Head Comparisons
The functional performance of this compound is directly linked to its physicochemical characteristics. Here, we compare its performance in key pharmaceutical applications against common alternatives.
Emulsifying Agent in Solid Lipid Nanoparticles (SLNs)
This compound is a common lipid used in the formulation of SLNs, which are effective drug delivery systems. Its lipophilic nature and solid-state at room temperature make it an ideal candidate for encapsulating and controlling the release of active pharmaceutical ingredients (APIs).
A comparative study on SLNs prepared with different lipids demonstrated the influence of the lipid matrix on particle size and zeta potential, critical parameters for the stability and bioavailability of the formulation.
| Lipid Matrix | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Glycerol Monostearate | 255 | 0.369 | -37.8 | 85.3 |
| Precirol® ATO 5 (Glyceryl Distearate) | 220 | 0.251 | -17.6 | 91.3 |
| Stearic Acid | 486 | 0.296 | -27.2 | 95.2 |
Data from a study on SLNs containing Zataria multiflora essential oil.[2]
These results suggest that Precirol® ATO 5 (a brand of this compound) can produce smaller and more uniform nanoparticles compared to glycerol monostearate and stearic acid, with good encapsulation efficiency.[2]
Lubricant in Tablet Formulations
In tablet manufacturing, lubricants are essential to prevent the adhesion of the tablet to the die wall during ejection. Magnesium stearate is a widely used lubricant, but it can sometimes negatively impact tablet dissolution. Glycerin fatty acid esters, like this compound, have emerged as a viable alternative.
A study comparing a glycerin fatty acid ester (Poem TR-FB) with magnesium stearate in acetaminophen tablets showed that the glycerin fatty acid ester did not retard drug dissolution, unlike magnesium stearate.[3]
| Lubricant | Concentration (% w/w) | Dissolution Rate of Acetaminophen |
| Magnesium Stearate | > 0.5 | Retarded |
| Glycerin Fatty Acid Ester (Poem TR-FB) | 0.5 - 3.0 | Not retarded |
Data from a comparative study on acetaminophen tablets.[3]
Taste-Masking Agent
The waxy nature of this compound makes it an effective agent for taste-masking bitter APIs. It can be used to coat drug particles, forming a barrier that prevents the drug from dissolving in the mouth and interacting with taste receptors.
In a study on taste-masking potassium chloride, a bitter salt, high-shear blending with 20% glyceryl distearate was shown to be as effective as hot-melt coating in a fluid bed coater.[1] In vitro dissolution studies demonstrated that both processes could maintain the potassium chloride concentration below the taste perception threshold.[1]
Experimental Protocols
Preparation and Characterization of Solid Lipid Nanoparticles (SLNs)
Method: High-Pressure Homogenization (HPH)
This is a widely used method for producing SLNs.[4]
Figure 1: Workflow for the preparation and characterization of Solid Lipid Nanoparticles.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined using Electrophoretic Light Scattering (ELS) to assess the stability of the nanoparticle dispersion.
-
Encapsulation Efficiency (EE): Calculated by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the nanoparticles and the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
In Vitro Drug Release from Tablets
Method: USP Dissolution Test (Apparatus 2 - Paddle)
This is a standard method for assessing the dissolution of solid dosage forms.[5][6]
Figure 2: Workflow for the USP Dissolution Test (Apparatus 2 - Paddle).
Key Parameters:
-
Dissolution Medium: Typically a buffered solution simulating physiological pH (e.g., pH 1.2, 4.5, or 6.8).
-
Volume: Usually 900 mL.
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Agitation Speed: For the paddle apparatus, a common speed is 50 or 75 rpm.
-
Sampling Times: Dependent on the expected release profile of the drug.
Conclusion
The selection of an appropriate excipient is a critical determinant of a pharmaceutical product's success. This compound, with its versatile physicochemical properties, offers a range of functionalities from emulsification and lubrication to controlling drug release and masking unpleasant tastes. As demonstrated by the comparative data, its performance can be superior to or on par with other commonly used excipients, depending on the specific formulation and desired outcome. A thorough understanding of the interplay between its properties and functional performance, as outlined in this guide, is essential for rational formulation design and the development of effective and patient-centric drug delivery systems.
References
- 1. srlpharmasenses.com [srlpharmasenses.com]
- 2. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]
- 3. A comparative study of glycerin fatty acid ester and magnesium stearate on the dissolution of acetaminophen tablets using the analysis of available surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 6. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Glycerol Distearate
For researchers, scientists, and drug development professionals, the commitment to laboratory safety is paramount. Adherence to proper chemical handling and disposal protocols is not only a regulatory necessity but also a cornerstone of a responsible and safe research environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of glycerol distearate, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the nature of this compound and to use the appropriate Personal Protective Equipment (PPE). While not classified as a hazardous substance, it is a combustible solid, and precautions should be taken to avoid dust formation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]
-
Respiratory Protection: If there is a risk of generating dust, an N95 (US) or equivalent respirator is recommended.[3]
-
Skin and Body Protection: A standard laboratory coat is required to protect skin and clothing.[1]
Always handle this compound in a well-ventilated area and keep it away from heat, sparks, and open flames.[1][3]
Safety and Disposal Data Summary
While this compound is not explicitly listed as a hazardous waste under RCRA, disposal must be handled in accordance with local, state, and federal regulations.[2][4] The following table summarizes key information for safe handling and disposal decisions.
| Parameter | Value/Information | Source/Guideline |
| Hazard Classification | Not classified as a hazardous substance.[2] Considered a combustible solid.[3] | OSHA 29 CFR 1910.1200 |
| Incompatible Substances | Strong oxidizing agents.[2] | Safety Data Sheet |
| Hazardous Decomposition | Upon burning, may release carbon monoxide and carbon dioxide.[5] | Safety Data Sheet |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat.[1][3] Respirator if dust is present.[3] | General Lab Safety |
Detailed Disposal Protocols
Follow these detailed, step-by-step methodologies for the disposal of unused this compound, spill cleanup, and empty containers.
Experimental Protocol 1: Disposal of Unused this compound
Unused or unwanted this compound should be disposed of as non-hazardous solid chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3]
-
Packaging: Keep the this compound in its original, securely sealed container.[3] If the original container is damaged, transfer the material to a new, clean, and chemically compatible container with a secure lid.[3]
-
Labeling: The container must be clearly and accurately labeled with the chemical name "this compound" and any associated hazard warnings.[3] Do not deface the original manufacturer's label if using the original container.[6]
-
Segregation: Do not mix this compound with any other waste materials to prevent unintended chemical reactions.[3]
-
Storage: Store the labeled waste container in a designated and properly marked Satellite Accumulation Area (SAA).[7] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[2][7]
-
Pickup: Arrange for collection by contacting your institution's EHS department or a designated chemical waste disposal service.[2][3]
Experimental Protocol 2: Management of Spills
The response to a this compound spill is dependent on its scale.
Minor Spill (Small, contained quantity)
-
Isolate & Ventilate: Secure the area to prevent cross-contamination and ensure the area is well-ventilated.[3]
-
PPE: Don the appropriate PPE as listed above, including respiratory protection if dust is present.[3]
-
Contain and Collect: Gently sweep the solid material into a dustpan, taking care to avoid creating airborne dust.[3] Do not use compressed air.
-
Package and Label: Place all collected material and any contaminated cleaning supplies (e.g., absorbent pads) into a heavy-duty plastic bag or a sealable container.[3] Label the container clearly as "this compound Spill Debris."[3]
-
Decontaminate: Clean the spill area thoroughly with a soap and water solution.[5]
-
Disposal: Dispose of the packaged spill debris as non-hazardous solid chemical waste by contacting your EHS department.[3]
Major Spill (Large quantity or dispersed)
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[3]
-
Alert: Notify your laboratory supervisor and your institution's EHS department or emergency response team without delay.[3]
-
Secure Area: Prevent entry into the spill area until emergency responders arrive.
Experimental Protocol 3: Disposal of Empty Containers
Properly decontaminated empty containers can often be disposed of as regular waste, but local regulations must be followed.[3]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent such as acetone or ethanol.[3]
-
Collect Rinsate: The first rinsate must be collected and disposed of as chemical waste.[3] Subsequent rinses may be permissible for drain disposal, but always confirm with your local regulations and EHS department first.[3]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[3]
-
Deface Label: Completely remove or obscure the original chemical label using a permanent marker.[3]
-
Disposal: Dispose of the clean, dry, and defaced container as regular laboratory glass or plastic waste, in accordance with institutional policy.[8]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. otago.ac.nz [otago.ac.nz]
Essential Safety and Operational Guide for Handling Glycerol Distearate
This guide provides comprehensive safety and logistical procedures for the handling and disposal of Glycerol distearate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is generally considered to have low toxicity, observing good industrial hygiene practices and utilizing appropriate personal protective equipment is essential to minimize exposure.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Glasses/Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against dust and splashes.[1][3] |
| Skin Protection | Chemical Impermeable Gloves | Nitrile or latex gloves are recommended to prevent direct skin contact.[4] |
| Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential spills.[4] | |
| Respiratory Protection | Full-face Respirator/Dust Mask | If exposure limits are exceeded, or if irritation is experienced, use a full-face respirator. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation:
-
Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary equipment, including spatulas, weighing paper, and containers, are clean and readily available.
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling:
-
Handle this compound in a well-ventilated place.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Avoid breathing mist, gas, or vapors.[3]
-
Avoid contact with skin and eyes.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][2]
-
Some sources recommend a storage temperature of -20°C.[5][6]
4. Accidental Release Measures:
-
In case of a spill, prevent further leakage if it is safe to do so.
-
Avoid dust formation.
-
Remove all sources of ignition.[3]
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[3]
-
Prevent the chemical from entering drains.[3]
5. First-Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
In case of skin contact: Wash off with soap and water. If irritation persists, seek medical attention.[1]
-
In case of eye contact: Rinse with water. If irritation develops and persists, get medical attention.[1]
-
If swallowed: Rinse mouth. Get medical attention if symptoms occur.[1]
Disposal Plan
Dispose of waste and residues in accordance with local, state, and federal regulations.[1] As this compound is not typically classified as hazardous, it can often be disposed of as non-hazardous chemical waste.[4] However, always adhere to your institution's specific waste disposal guidelines.
-
Unused Product: Dispose of in accordance with local regulations for non-hazardous waste.[4] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Contaminated Materials: Materials that have come into contact with the chemical, such as gloves and weighing paper, should be disposed of as solid waste.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
